3-(Carboxymethyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(carboxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUWEXSGZVBMDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296224 | |
| Record name | 3-(carboxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2084-13-1 | |
| Record name | 2084-13-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(carboxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Carboxymethyl)benzoic Acid (CAS 2084-13-1): Properties, Synthesis, and Applications in Research and Development
Introduction
3-(Carboxymethyl)benzoic acid, with the CAS number 2084-13-1, is an aromatic dicarboxylic acid that is gaining interest as a versatile building block in medicinal chemistry and materials science. Structurally, it features a benzoic acid core with a carboxymethyl substituent at the meta-position, providing two distinct carboxylic acid functionalities with different reactivity profiles. This unique arrangement makes it an attractive candidate for the synthesis of complex molecules, including pharmaceuticals and polymers. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a plausible synthetic route, analytical methodologies for its characterization, and its current and potential applications, particularly in the realm of drug development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in any scientific endeavor. The properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₄ | [1][2] |
| Molecular Weight | 180.16 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 185 °C | [3] |
| Boiling Point | 412.8 °C at 760 mmHg | [4] |
| Density | 1.392 g/cm³ | [4] |
| Solubility | Soluble in water | [2] |
| pKa (predicted) | 4.13 ± 0.10 | [3] |
| LogP | 1.0119 | [4] |
Spectral Data (Representative)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the carboxymethyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 2H | -COOH protons |
| ~8.1 | Singlet | 1H | Aromatic C2-H |
| ~7.9 | Doublet | 1H | Aromatic C6-H |
| ~7.6 | Doublet | 1H | Aromatic C4-H |
| ~7.5 | Triplet | 1H | Aromatic C5-H |
| ~3.7 | Singlet | 2H | -CH₂-COOH |
Note: The exact chemical shifts and multiplicities of the aromatic protons can vary depending on the solvent and concentration.
The carbon NMR spectrum will distinguish the two carboxylic acid carbons, the aromatic carbons, and the methylene carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | -CH₂-C OOH |
| ~167 | Aromatic-C OOH |
| ~138 | Aromatic C3 |
| ~134 | Aromatic C1 |
| ~131 | Aromatic C6 |
| ~130 | Aromatic C5 |
| ~129 | Aromatic C4 |
| ~128 | Aromatic C2 |
| ~41 | -C H₂-COOH |
The infrared spectrum will be characterized by the presence of broad hydroxyl stretching vibrations from the carboxylic acid groups and two distinct carbonyl stretching bands.[5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (from hydrogen-bonded -COOH) |
| ~1710 | Strong | C=O stretch (aromatic -COOH) |
| ~1685 | Strong | C=O stretch (-CH₂-COOH) |
| ~1300 | Medium | C-O stretch and O-H bend |
| ~920 | Broad, Medium | O-H out-of-plane bend |
Synthesis of this compound: A Proposed Protocol
Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-(Bromomethyl)benzoic Acid
-
Rationale: This step involves the free-radical bromination of the benzylic methyl group of 3-methylbenzoic acid using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator. Carbon tetrachloride (CCl₄) is a suitable solvent for this reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzoic acid (1 equivalent) in carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Reaction: Heat the mixture to reflux and maintain the reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude 3-(bromomethyl)benzoic acid, which can be further purified by recrystallization.
Step 2: Synthesis of this compound
-
Rationale: This step involves a nucleophilic substitution of the bromide with cyanide, followed by hydrolysis of the resulting nitrile to a carboxylic acid.
-
Cyanation: Dissolve the 3-(bromomethyl)benzoic acid (1 equivalent) from Step 1 in dimethyl sulfoxide (DMSO). Add sodium cyanide (1.2 equivalents) and stir the mixture at room temperature for 12-16 hours.
-
Hydrolysis: Carefully pour the reaction mixture into an aqueous solution of sulfuric acid (e.g., 50%). Heat the mixture to reflux for 8-12 hours to hydrolyze the nitrile group.
-
Isolation: Cool the reaction mixture in an ice bath to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water or an appropriate solvent system to yield pure this compound.
Analytical Methods for Quality Control
To ensure the purity and identity of the synthesized this compound, a robust analytical method is essential. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose.
HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol
This protocol is based on methods developed for similar aromatic dicarboxylic acids and should be validated for this specific compound.[7][8]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 30% acetonitrile and 70% water containing 0.1% trifluoroacetic acid (TFA). The TFA helps to suppress the ionization of the carboxylic acid groups, leading to better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.
-
System Suitability: Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. This includes parameters like theoretical plates, tailing factor, and reproducibility of injections.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
Applications in Drug Development and Materials Science
The bifunctional nature of this compound makes it a valuable component in the synthesis of more complex molecules.
Bifunctional Linker in Drug Conjugates
In the field of drug development, particularly for antibody-drug conjugates (ADCs), bifunctional linkers are crucial for connecting the antibody to the cytotoxic payload.[9] this compound possesses two carboxylic acid groups that can be selectively activated to react with different functional groups, making it a potential candidate for use as a linker.
Caption: Conceptual diagram of this compound as a bifunctional linker.
The two carboxylic acid groups have different pKa values, which could potentially allow for their sequential and selective reaction. For instance, the aromatic carboxylic acid can be activated to form an amide bond with a lysine residue on an antibody. The acetic acid moiety can then be coupled to a hydroxyl or amino group on a cytotoxic drug.
Building Block in Medicinal Chemistry
Benzoic acid and its derivatives are common scaffolds in medicinal chemistry.[10] The presence of two carboxylic acid groups in this compound allows for the synthesis of molecules with enhanced solubility and the potential for multiple points of interaction with biological targets. It can serve as a starting material for the synthesis of novel inhibitors of enzymes or modulators of receptors.
Monomer for Polymer Synthesis
The dicarboxylic acid structure of this compound also makes it a suitable monomer for the synthesis of polyesters and polyamides with specific properties. These polymers may find applications in drug delivery systems, biodegradable materials, and other advanced material science applications.
Safety and Handling
Based on the safety data for similar compounds, this compound should be handled with care in a laboratory setting.[5]
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.
Conclusion
This compound is a promising bifunctional molecule with significant potential in various fields of chemical research and development. Its unique structure offers opportunities for the synthesis of novel pharmaceuticals, advanced polymers, and other functional materials. While further research is needed to fully explore its capabilities and to develop optimized and validated synthetic and analytical protocols, this guide provides a solid foundation for scientists and researchers interested in utilizing this versatile compound in their work.
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3-(Carboxymethyl)benzoic acid molecular weight
An In-depth Technical Guide to 3-(Carboxymethyl)benzoic Acid: Properties, Applications, and Analysis
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CMBA), a key chemical intermediate with significant applications in pharmaceutical research and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, its role as a versatile building block, and the analytical methodologies required for its characterization and quality control.
Introduction: The Strategic Importance of this compound
This compound, also known as homoisophthalic acid, is an aromatic dicarboxylic acid. Its structure, featuring a benzene ring substituted with both a carboxylic acid group and a carboxymethyl group at the meta-position, makes it a molecule of considerable interest.[1] This unique arrangement of functional groups provides two distinct points for chemical modification, rendering CMBA an exceptionally versatile synthon, or building block, in organic synthesis.
While its applications are diverse, extending to the production of dyes and polymers, its primary value for the intended audience of this guide lies in its role as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The benzoic acid scaffold is a well-established pharmacophore present in numerous approved drugs, and derivatives like CMBA offer a platform for developing novel therapeutic agents with tailored properties.[2][3] Research has indicated that CMBA and its derivatives possess potential anti-inflammatory and antioxidant properties and may interact with key enzymes in metabolic pathways, highlighting their relevance in drug discovery.[1]
This guide will systematically explore the physicochemical characteristics of CMBA, its structural attributes and reactivity, its pivotal role in pharmaceutical development, and the robust analytical techniques essential for its quantification and validation.
Physicochemical and Structural Properties
A thorough understanding of a molecule's physical and chemical properties is foundational to its application in any scientific endeavor. These parameters govern its solubility, reactivity, and pharmacokinetic behavior when incorporated into a larger molecule.
Key Physicochemical Data
The quantitative properties of this compound are summarized below. This data is critical for designing synthetic reactions, developing analytical methods, and predicting the behavior of CMBA in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Weight | 180.16 g/mol | [1][4][5][6] |
| Molecular Formula | C₉H₈O₄ | [1][4][5][6] |
| CAS Number | 2084-13-1 | [1][4][5] |
| Melting Point | 185 °C | [4][7] |
| Boiling Point | 412.8 °C at 760 mmHg | [4] |
| Density | 1.392 g/cm³ | [4] |
| pKa (Predicted) | 4.13 ± 0.10 | [4] |
| LogP | 1.01 - 1.1 | [4][5] |
| IUPAC Name | This compound | [5][6] |
Structural Analysis and Reactivity
The chemical behavior of CMBA is dictated by its structure: a meta-disubstituted benzene ring.[1] This arrangement provides specific steric and electronic properties that influence its reactivity.
Caption: Role of CMBA as a key synthon in a typical drug discovery workflow.
By providing a pre-functionalized aromatic core, CMBA can significantly shorten synthetic routes, reducing costs and accelerating the development timeline. Its derivatives are investigated for a range of biological activities, making it a compound of high interest for building libraries of novel chemical entities for high-throughput screening. [1]
Analytical Methodologies for Quality Control
Ensuring the purity and identity of starting materials is a non-negotiable aspect of pharmaceutical development. Robust analytical methods are required to quantify this compound and detect any potential impurities. High-Performance Liquid Chromatography (HPLC) is a preferred technique for this purpose due to its precision, sensitivity, and reproducibility. [8][9]
Experimental Protocol: HPLC-UV Analysis
This section outlines a standard, self-validating protocol for the analysis of CMBA. The causality behind each choice is explained to demonstrate field-proven expertise.
Objective: To determine the purity of a this compound sample by HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobicity, which effectively retains aromatic compounds like CMBA.
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Trifluoroacetic Acid (TFA) or Phosphoric Acid. A small amount of acid (e.g., 0.1%) is added to the mobile phase to suppress the ionization of the carboxylic acid groups. This ensures a single, sharp chromatographic peak and improves peak shape and retention time consistency.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
The mobile phase is filtered and degassed to prevent blockages and baseline instability.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of CMBA reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This creates a 100 µg/mL stock solution. The diluent should match the mobile phase to avoid peak distortion.
-
-
Sample Preparation:
-
Prepare the sample to be tested at the same concentration as the standard to ensure it falls within the calibrated range.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time stability.
-
Detection Wavelength: 235 nm. Aromatic carboxylic acids typically exhibit strong absorbance in this region of the UV spectrum. [9] * Elution: An isocratic or gradient elution can be used. For purity analysis, a gradient is often preferred to separate impurities with different polarities.
-
Example Gradient: Start at 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
-
Data Analysis:
-
The purity of the sample is calculated by comparing the peak area of the main component to the total area of all peaks detected in the chromatogram (Area Percent method).
-
Purity (%) = (Area of CMBA Peak / Total Area of All Peaks) x 100
-
Method Validation Workflow
The trustworthiness of any analytical protocol is established through rigorous validation. Key parameters include linearity, precision, accuracy, and specificity.
Caption: A self-validating workflow for an analytical HPLC method.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically after derivatization of the carboxylic acid groups to make them more volatile. [10]This technique is particularly useful for identifying and quantifying volatile impurities.
Conclusion
This compound is a structurally important organic compound whose value is most profoundly realized in its application as a versatile intermediate. For professionals in drug development and chemical research, it represents a strategic building block for creating novel molecules with therapeutic potential. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an asset in complex synthetic campaigns. The successful application of CMBA is underpinned by robust analytical methodologies, such as HPLC, which ensure the quality and purity of the material, thereby guaranteeing the integrity of the downstream research and development process. As the quest for new pharmaceuticals continues, the role of such well-characterized and adaptable synthons will remain paramount.
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This compound | C9H8O4 | CID 268227. PubChem, National Center for Biotechnology Information. [Link]
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Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]
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GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives. ResearchGate. [Link]
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HPLC Method for the Determination of Benzoic acid in samples of commercial children's food. UST Journals. [Link]
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Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
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SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES. Rasayan Journal of Chemistry. [Link]
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Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]
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Analytical Methods for Determination of Benzoic Acid and Their Applications. ResearchGate. [Link]
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3-(Carboxymethyl)benzoic acid chemical properties
An In-depth Technical Guide to 3-(Carboxymethyl)benzoic Acid for Advanced Research and Development
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 2084-13-1), a dicarboxylic aromatic acid of significant interest in pharmaceutical and materials science research. This document delineates its core chemical and physical properties, spectroscopic profile, reactivity, and established applications. Methodologies for purification and characterization are presented with an emphasis on the underlying scientific principles to empower researchers in its effective utilization. This guide is intended for professionals in drug discovery, chemical synthesis, and materials development who require a deep, practical understanding of this versatile chemical building block.
Chemical Identity and Structural Framework
This compound, also known as homoisophthalic acid or 3-carboxyphenylacetic acid, is a disubstituted benzene derivative.[1][2] It possesses two distinct carboxylic acid functionalities: one directly attached to the aromatic ring and another linked via a methylene (-CH₂) bridge. This meta-substitution pattern dictates its electronic properties and spatial configuration, which are foundational to its chemical behavior and applications.[2]
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 2084-13-1 | [3] |
| Molecular Formula | C₉H₈O₄ | [4] |
| Molecular Weight | 180.16 g/mol | [4] |
| InChI Key | QNUWEXSGZVBMDV-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)CC(=O)O | [1] |
| Synonyms | 3-Carboxyphenylacetic acid, Homoisophthalic acid | [2][5] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms with positions C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; C7 [label="C", pos="1.87,1.2!"]; O1 [label="O", pos="1.87,1.9!"]; O2 [label="OH", pos="2.7,0.8!"]; C8 [label="CH₂", pos="-1.87,-1!"]; C9 [label="C", pos="-2.87,-0.5!"]; O3 [label="O", pos="-2.87,0.2!"]; O4 [label="OH", pos="-3.7,-1!"];
// Benzene ring with double bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents C6 -- C7; C7 -- O1 [style=double]; C7 -- O2; C3 -- C8; C8 -- C9; C9 -- O3 [style=double]; C9 -- O4;
// Aromatic double bonds (approximated) node [shape=none, label=""]; e1 [pos="-0.43,0.75!"]; e2 [pos="-0.43,-0.75!"]; e3 [pos="0.87,0!"]; e1 -- e2 [style=double, len=0.1]; e2 -- e3 [style=single, len=0.1]; // This is a simplified representation for aromaticity }
Caption: 2D Structure of this compound.
Physicochemical Properties
The physical properties of this compound are characteristic of a solid aromatic carboxylic acid. Its high melting point is indicative of strong intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups, leading to a stable crystal lattice.
| Property | Value | Unit | Reference |
| Appearance | Off-white solid/powder | - | [3] |
| Melting Point | 185 | °C | [4][5] |
| Boiling Point | 412.8 (Predicted) | °C | [3][4] |
| Density | 1.392 | g/cm³ | [4] |
| pKa | 4.13 ± 0.10 (Predicted) | - | [3][4] |
| LogP | 1.01190 | - | [4] |
| Solubility | Soluble in methanol, ethanol; poorly soluble in cold water. | - | [6][7] |
| Storage | Sealed in dry, Room Temperature | - | [3][4] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key features across different spectroscopic techniques are outlined below.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is dominated by vibrations associated with the -COOH group. Due to extensive hydrogen bonding, these compounds exist predominantly as dimers in the solid state, which significantly influences the spectrum.[8][9]
-
O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which often obscures the C-H stretching signals. This broadness is a hallmark of the hydrogen-bonded carboxylic acid dimer.[8][9]
-
C=O Stretch: A strong, sharp absorption band appears between 1700-1740 cm⁻¹. The presence of two chemically different carboxyl groups (one aromatic, one aliphatic) may lead to a broadened peak or two closely spaced peaks. In solution, an equilibrium between the monomer (higher wavenumber) and dimer (lower wavenumber) can be observed.[10]
-
C-O Stretch & O-H Bend: A medium intensity C-O stretching band is typically found between 1210-1320 cm⁻¹.[9] A broad, medium O-H out-of-plane bend (wag) is also characteristically present around 900-960 cm⁻¹.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous confirmation of the carbon-hydrogen framework.
-
¹H NMR:
-
Carboxylic Protons (2H): A very broad singlet is expected far downfield (>10 ppm), which may not always be observed depending on the solvent and concentration. These protons are acidic and readily exchange.
-
Aromatic Protons (4H): The four protons on the benzene ring will appear as a complex multiplet pattern in the aromatic region (~7.5-8.2 ppm).
-
Methylene Protons (2H): A sharp singlet corresponding to the -CH₂- group is expected around 3.6-3.8 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbons (2C): Two distinct signals in the deshielded region of 165-180 ppm are anticipated for the two non-equivalent carboxylic acid carbons.[8]
-
Aromatic Carbons (6C): Four signals are expected for the aromatic carbons due to symmetry, appearing between ~128-135 ppm. The two carbons attached to the substituents will be quaternary and show weaker intensity.
-
Methylene Carbon (1C): A single signal for the -CH₂- carbon is expected around 40-45 ppm.
-
Mass Spectrometry (MS)
In mass spectrometry, carboxylic acids exhibit characteristic fragmentation patterns. For this compound (MW = 180.16), key fragments would include:
-
Molecular Ion (M⁺): A peak at m/z = 180.
-
Loss of Hydroxyl [M-OH]⁺: A fragment at m/z = 163.
-
Loss of Carboxyl [M-COOH]⁺: A fragment at m/z = 135.
-
McLafferty Rearrangement: While less common for aromatic acids, fragmentation of the carboxymethyl side chain is possible.[8]
Synthesis and Purification Protocol
While various synthetic routes exist, a common laboratory-scale purification method for this compound is recrystallization. This technique leverages the compound's poor solubility in cold water and high solubility in hot water, a common characteristic of benzoic acids.[6]
Protocol: Recrystallization from Water
-
Step 1: Dissolution. Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling (e.g., on a hot plate with a magnetic stirrer).
-
Causality: Heating provides the thermal energy needed to overcome the crystal lattice energy and dissolve the compound. Using a minimal volume of solvent is crucial for maximizing the yield upon cooling.
-
-
Step 2: Hot Filtration (if necessary). If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Causality: This step prevents premature crystallization of the product in the funnel and ensures that only the dissolved product and soluble impurities pass through.
-
-
Step 3: Crystallization. Allow the clear filtrate to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Causality: As the solution cools, its capacity to keep the solute dissolved decreases, leading to the slow formation of a pure crystal lattice. Rapid cooling can trap impurities, so an initial slow cooling phase is preferred.
-
-
Step 4: Isolation. Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Step 5: Washing. Wash the crystals with a small amount of ice-cold deionized water.
-
Causality: The cold solvent washes away any soluble impurities adhering to the crystal surface without significantly re-dissolving the product.
-
-
Step 6: Drying. Dry the crystals in a desiccator or a vacuum oven at a moderate temperature to remove residual solvent.
Caption: Standard laboratory workflow for the purification of this compound.
Reactivity and Applications in Drug Development
The utility of this compound as a molecular scaffold stems from the differential reactivity of its functional groups.
Caption: Key reactive sites on this compound.
-
Pharmaceutical Intermediate: The primary application is as a versatile intermediate in the synthesis of pharmaceuticals.[2] The two carboxylic acid groups serve as handles for building more complex molecules through reactions like amide bond formation or esterification.[11] This allows for its incorporation into larger structures designed to interact with biological targets.
-
Scaffold for Bioactive Molecules: Research indicates that derivatives of this compound may possess inherent biological activities, including potential anti-inflammatory and antioxidant properties.[2] It can serve as the core scaffold for developing enzyme inhibitors, where its structure is modified to fit the active site of a target protein.[2]
-
Material Science: The dicarboxylic nature of the molecule makes it a candidate for use in the synthesis of polymers and metal-organic frameworks.[2] It has also been investigated for the formation of nanoparticles and microspheres, which have potential applications in advanced drug delivery systems.[2]
-
Chemical Industry: Its aromatic structure lends itself to use in the production of dyes and pigments.[2]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The following information is synthesized from available Safety Data Sheets (SDS).
-
Primary Hazards: The compound is known to cause skin irritation and serious eye irritation.[12][13] Inhalation of dust may cause respiratory tract irritation.[12]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.[14]
-
Hand Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[14]
-
Body Protection: Wear a lab coat. A complete suit protecting against chemicals may be required depending on the scale of work.[14]
-
-
Handling Procedures:
-
Storage Conditions:
Conclusion
This compound is a valuable and versatile building block for scientific research and development. Its well-defined chemical structure, characterized by two carboxylic acid groups with differing reactivity, provides a robust platform for synthetic elaboration. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safe handling protocols, as detailed in this guide, is paramount for its effective application in the synthesis of novel pharmaceuticals, advanced materials, and other high-value chemical entities.
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to 3-(Carboxymethyl)benzoic Acid: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CMBA), a bifunctional aromatic carboxylic acid. It details the molecule's structural characteristics, physicochemical properties, and analytical signatures. The guide outlines a robust laboratory-scale synthesis protocol, discusses key chemical reactions, and explores its applications as a versatile building block in pharmaceutical research and materials science. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of CMBA's scientific and practical utility.
Molecular Structure and Physicochemical Properties
This compound, also known by synonyms such as 3-carboxyphenylacetic acid, is an organic compound featuring a benzoic acid core substituted with a carboxymethyl group (-CH₂COOH) at the meta-position.[1] This unique arrangement of two carboxylic acid moieties with different acidic protons and spatial separation makes it a valuable linker and intermediate in organic synthesis.[1]
The official IUPAC name for the compound is this compound.[2] Its structural and identifying information is cataloged under CAS Number 2084-13-1.[1][2][3][4][5] The presence of both an aromatic ring and two carboxylic acid groups dictates its chemical behavior, allowing for selective reactions and making it a key precursor for more complex molecules.[1]
Below is a visualization of the molecular structure.
Caption: 2D structure of this compound.
Physicochemical Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference. These properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Reference(s) |
| CAS Number | 2084-13-1 | [1][2][3] |
| Molecular Formula | C₉H₈O₄ | [1][4] |
| Molecular Weight | 180.16 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | ~185 °C | [6] |
| Boiling Point | 412.8 °C at 760 mmHg | [5] |
| Density | ~1.392 g/cm³ | [5] |
| pKa | 4.13 ± 0.10 (Predicted) | [3] |
| InChI Key | QNUWEXSGZVBMDV-UHFFFAOYSA-N | [2][3] |
| SMILES | C1=CC(=CC(=C1)C(=O)O)CC(=O)O | [1][2] |
Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment of this compound are routinely performed using a combination of spectroscopic techniques. The expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the two acidic carboxylic acid protons. The aromatic protons will appear as complex multiplets in the downfield region (δ 7.5-8.2 ppm). The methylene (-CH₂-) protons will present as a singlet around δ 3.7 ppm. The two carboxylic acid protons are highly deshielded and will appear as broad singlets far downfield, typically above δ 10 ppm, and are D₂O exchangeable.[7]
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The two carboxylic carbonyl carbons are the most deshielded, appearing in the δ 168-175 ppm range.[8] The six aromatic carbons will resonate between δ 128-140 ppm, with the substituted carbons (C1 and C3) showing distinct shifts from the others.[8][9] The methylene carbon will be the most upfield signal, expected around δ 40 ppm.
| Technique | Group / Position | Expected Chemical Shift (δ, ppm) | Key Features |
| ¹H NMR | Carboxylic Acids (2H) | > 10.0 | Broad singlets, D₂O exchangeable |
| Aromatic (4H) | 7.5 - 8.2 | Complex multiplet pattern | |
| Methylene (-CH₂-, 2H) | ~ 3.7 | Sharp singlet | |
| ¹³C NMR | Carbonyls (2C) | 168 - 175 | Two distinct downfield signals |
| Aromatic (6C) | 128 - 140 | Six signals, two quaternary, four CH | |
| Methylene (-CH₂-, 1C) | ~ 40 | Single aliphatic signal |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The spectrum of CMBA is dominated by features of the carboxylic acid groups.[6][10][11]
-
O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[11][12]
-
C=O Stretch: A strong, sharp absorption peak will appear in the region of 1680-1710 cm⁻¹ due to the C=O stretch of the aromatic carboxylic acid, which is conjugated with the benzene ring.[10][11] A second, slightly higher frequency C=O stretch may be observed for the non-conjugated acetic acid moiety.
-
C-O Stretch & O-H Bend: A medium intensity C-O stretching band will be visible around 1200-1300 cm⁻¹, often coupled with O-H in-plane bending.[11]
-
O-H Wag: A broad O-H out-of-plane bend ("wag") is a characteristic feature for carboxylic acid dimers, appearing near 900-960 cm⁻¹.[11]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
-
Molecular Ion (M⁺): The parent molecular ion peak is expected at an m/z of 180, corresponding to the molecular weight of the compound [C₉H₈O₄]⁺•.[13]
-
Key Fragments: Common fragmentation pathways for benzoic acids include the loss of -OH (m/z 163) and the loss of -COOH (m/z 135). The most prominent fragment is often the benzoyl cation [C₆H₅CO]⁺ at m/z 105, formed after cleavage of the entire carboxymethyl group and the other hydroxyl group.[13] Another significant fragmentation would be the loss of the benzyl-carboxylic acid radical to give a fragment at m/z 121.
Synthesis Methodologies
Several synthetic routes to this compound have been reported, primarily involving the modification of toluene or benzoic acid derivatives.[14] A common and reliable laboratory-scale method is the oxidation of a suitable precursor, such as 3-methylphenylacetic acid. This approach is favored for its high yield and the ready availability of starting materials.
The workflow for a typical oxidation synthesis is depicted below.
Caption: General workflow for the synthesis of CMBA via oxidation.
Detailed Experimental Protocol: Oxidation of 3-Methylphenylacetic Acid
This protocol describes a self-validating system where reaction progress and product purity can be monitored at key stages.
Materials:
-
3-Methylphenylacetic acid
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
-
Celatom® or filter aid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-methylphenylacetic acid (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents).
-
Oxidation: Gently heat the solution to 80-90°C. Slowly add potassium permanganate (2.2 equivalents) in small portions over 1-2 hours. Causality: Portion-wise addition controls the exothermic reaction and prevents overheating. The basic medium is necessary for the permanganate oxidation of the benzylic methyl group.
-
Reaction Monitoring & Completion: Maintain the reaction at reflux until the purple color of the permanganate ion disappears, indicating its consumption (typically 4-6 hours). The formation of a brown manganese dioxide (MnO₂) precipitate will be observed.
-
Quenching: Cool the reaction mixture to room temperature. Add a small amount of ethanol to quench any unreacted KMnO₄. Trustworthiness: This step ensures no residual potent oxidizing agent remains during filtration, enhancing safety.
-
Filtration: Filter the mixture through a pad of Celatom® to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product salt.
-
Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise with stirring until the pH is approximately 2. A white precipitate of this compound will form.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with a small amount of cold deionized water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from hot water to yield pure this compound. Dry the crystals under vacuum.
-
Validation: Confirm the identity and purity of the final product by measuring its melting point and acquiring NMR and IR spectra, comparing them against the reference data in Section 2.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a highly versatile building block in several scientific fields. Its structural features directly correlate with its utility in constructing larger, more complex molecules.
Caption: Logic diagram linking CMBA's structure to its applications.
Pharmaceutical Intermediate
CMBA serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its two carboxylic acid groups can be selectively functionalized to build complex molecular architectures. For example, one carboxyl group can be converted to an amide via coupling reactions while the other remains free for salt formation to improve solubility, or is used as a secondary attachment point for another molecular fragment.[7] Studies have shown that CMBA and its derivatives may possess anti-inflammatory and antioxidant properties, making them attractive scaffolds for drug discovery programs.[1]
Material Science
In materials science, CMBA is used as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. The dicarboxylic acid structure allows it to bridge metal centers, creating porous materials with potential applications in gas storage, catalysis, and separations.[1] Furthermore, its low thermal expansion coefficient makes it a candidate for developing novel thermoplastic materials.[1]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. Based on available safety data sheets (SDS), the compound is classified as an irritant.[2][3]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
-
-
Handling and First Aid:
-
Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[2]
-
In case of eye contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Call a poison center or doctor if you feel unwell.
-
-
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3] Keep away from strong oxidizing agents and bases.
-
Conclusion
This compound is a structurally important and functionally versatile chemical compound. Its well-defined physicochemical properties and predictable spectroscopic signatures make it a straightforward molecule to work with and characterize. The accessibility of reliable synthesis protocols further enhances its utility. As a building block, its rigid aromatic core and dual carboxylic acid functional groups provide a robust platform for creating novel compounds, ensuring its continued relevance in the fields of medicinal chemistry, drug development, and advanced materials science.
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A Comprehensive Technical Guide to 3-(Carboxymethyl)benzoic Acid: Nomenclature, Properties, and Applications in Modern Drug Discovery
Executive Summary
3-(Carboxymethyl)benzoic acid is an aromatic dicarboxylic acid that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a semi-rigid phenyl ring functionalized with two distinct carboxylic acid moieties at the meta-position, imparts a bifunctionality that is crucial for its role as a chemical linker and a building block in complex molecular architectures. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, and, most critically, its applications for researchers and drug development professionals. We will explore its utility in the rational design of advanced therapeutics, such as Proteolysis-Targeting Chimeras (PROTACs), and its role in the synthesis of coordination polymers. This document serves as a technical resource, consolidating essential data and field-proven insights to facilitate its effective use in research and development.
Core Nomenclature and Structural Identification
The precise identification of a chemical compound is foundational to scientific reproducibility and communication. This compound is known by several names and is cataloged under various identifiers across chemical databases. The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1][2][3] This name accurately describes a benzoic acid parent structure with a carboxymethyl (-CH₂COOH) substituent at the third carbon of the phenyl ring.
The structural arrangement of its functional groups is paramount to its chemical behavior and applications.
Figure 1: Chemical structure of this compound.
For comprehensive database searching and material procurement, a consolidated list of its identifiers is essential.
Table 1: Nomenclature and Chemical Identifiers
| Identifier Type | Value | Authoritative Source(s) |
|---|---|---|
| IUPAC Name | This compound | [1][2][3] |
| CAS Number | 2084-13-1 | [1][2][3][4] |
| Molecular Formula | C₉H₈O₄ | [1][2][3][4] |
| Common Synonyms | 3-Carboxyphenylacetic acid | [2][4] |
| Homoisophthalic acid | [2][4] | |
| Isohomophthalic acid | [2][4] | |
| m-Carboxymethylbenzoic acid | [4] | |
| CAS Index Name | Benzeneacetic acid, 3-carboxy- | [2][3] |
| NSC Number | 108368 | [2][3][4] |
| MDL Number | MFCD15523567 | [1][3] |
| SMILES | O=C(O)CC1=CC(C(=O)O)=CC=C1 | [1][2][3] |
| InChI Key | QNUWEXSGZVBMDV-UHFFFAOYSA-N |[2][3] |
Physicochemical Properties: A Causal Analysis
The physical properties of a compound dictate its handling, solubility, and reactivity. The presence of two carboxylic acid groups in this compound results in strong intermolecular hydrogen bonding, which significantly influences its physical state and thermal properties.[5] This allows molecules to form stable dimers in the solid state, requiring substantial energy to overcome these interactions, leading to a relatively high melting point.
Table 2: Key Physicochemical Properties
| Property | Value | Authoritative Source(s) |
|---|---|---|
| Molecular Weight | 180.16 g/mol | [1][2][3][4] |
| Appearance | White solid | |
| Melting Point | 185 °C | [4] |
| Boiling Point | 412.8 °C at 760 mmHg | [4] |
| Density | 1.392 g/cm³ | [4] |
| pKa (Predicted) | 4.13 ± 0.10 | [4] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |[4] |
The two carboxylic acid groups have different acidities due to their connection to the phenyl ring. The carboxyl group directly attached to the aromatic ring is a benzoic acid derivative, while the other is an acetic acid derivative. This differentiation can be exploited in selective chemical reactions, a crucial aspect for its application as a bifunctional linker.
Synthesis Methodology: Direct Carboxymethylation
While several synthetic routes exist, direct carboxymethylation of a benzoic acid precursor is a common and straightforward method.[2] This approach is favored for its operational simplicity and accessibility of starting materials.
Causality Behind the Protocol
The reaction mechanism relies on the nucleophilic substitution of a haloacetic acid by a phenoxide intermediate. A strong base, such as sodium hydroxide, is required to deprotonate the phenolic hydroxyl group (if starting from 3-hydroxybenzoic acid) or to facilitate the reaction with benzoic acid itself, creating a more favorable environment for the carboxymethylation to occur at the desired position. Chloroacetic acid serves as the electrophilic source of the carboxymethyl group.
Experimental Protocol: Synthesis via Direct Carboxymethylation
Materials:
-
3-Hydroxybenzoic acid
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of Sodium Salt: In a reaction vessel, dissolve 3-hydroxybenzoic acid in an aqueous solution of sodium hydroxide. The molar ratio should be carefully controlled to ensure complete deprotonation.
-
Carboxymethylation Reaction: To the resulting solution, add an aqueous solution of chloroacetic acid. Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Acidification and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid until the pH is strongly acidic (pH ~1-2). This protonates the carboxylate groups, causing the product, this compound, to precipitate out of the solution due to its lower water solubility in its acidic form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the crude product thoroughly with cold deionized water to remove inorganic salts and unreacted starting materials.
-
Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dry the purified crystals under vacuum.
Figure 2: Reaction scheme for the synthesis of this compound.
Core Applications in Drug Discovery and Materials Science
The true value of this compound for researchers lies in its bifunctional nature, which positions it as a versatile linker molecule.[6][7]
Application in PROTAC Development
Proteolysis-Targeting Chimeras (PROTACs) are a revolutionary class of therapeutics that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[8][9] A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[10][11]
The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the proper formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome.[11]
This compound is an excellent candidate for incorporation into PROTAC linkers. Its two carboxylic acid groups provide orthogonal handles for conjugation. One carboxyl group can be coupled to the target-binding ligand, while the other can be attached to the E3 ligase recruiter, using standard amide bond formation chemistry. The phenyl ring provides a degree of rigidity that can help to pre-organize the molecule into a productive conformation for ternary complex formation.
Figure 3: The catalytic mechanism of a PROTAC molecule.
Workflow: Incorporating the Linker into a PROTAC
The following workflow outlines the general steps for using this compound as a linker.
Figure 4: Experimental workflow for PROTAC synthesis using the linker.
Application in Coordination Polymers and MOFs
Beyond drug discovery, the dicarboxylate nature of this compound makes it a valuable ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[12][13] The carboxylate groups can coordinate with metal ions to form extended one-, two-, or three-dimensional networks. These materials have potential applications in gas storage, catalysis, and sensing. The specific geometry of the ligands dictates the resulting topology and properties of the framework.
Conclusion
This compound is more than a simple organic compound; it is a strategic tool for molecular engineers in chemistry and biology. A thorough understanding of its synonyms and identifiers is the first step toward leveraging its full potential. Its well-defined structure, predictable physicochemical properties, and straightforward synthesis make it an accessible and valuable building block. For professionals in drug discovery, its application as a semi-rigid linker in the design of sophisticated therapeutics like PROTACs represents a significant area of opportunity. As research into targeted protein degradation and advanced materials continues to expand, the utility and importance of versatile linkers such as this compound are set to grow in tandem.
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An In-depth Technical Guide to the Physical Properties of 3-Carboxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
3-Carboxyphenylacetic acid, also known by its IUPAC name 3-(carboxymethyl)benzoic acid and CAS Number 2084-13-1, is a dicarboxylic acid featuring both an acetic acid and a benzoic acid moiety.[1][2] This unique structure imparts a range of physical and chemical properties that make it a valuable building block in medicinal chemistry and materials science. Its application as an intermediate in the synthesis of pharmaceuticals necessitates a thorough understanding of its physical characteristics for process optimization, formulation development, and quality control.[3] This guide provides a comprehensive overview of the core physical properties of 3-Carboxyphenylacetic acid, supported by experimental data and established scientific principles.
Molecular Structure and Key Physicochemical Properties
The molecular structure of 3-Carboxyphenylacetic acid consists of a benzene ring substituted with a carboxylic acid group and a carboxymethyl group at the meta-position. This arrangement influences its polarity, solubility, and reactivity.
graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=invis];
}
Figure 2: General workflow for the synthesis of 3-Carboxyphenylacetic acid.
Illustrative Experimental Protocol (Hydrolysis of Methyl 3-(carboxymethyl)benzoate):
This protocol is based on the general principles of ester hydrolysis and would require optimization for this specific substrate.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-(carboxymethyl)benzoate in an excess of an aqueous solution of a strong base (e.g., 10-20% sodium hydroxide).
-
Hydrolysis: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully acidify the solution with a mineral acid (e.g., hydrochloric acid) until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as water or an ethanol/water mixture.
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis and quality control of 3-Carboxyphenylacetic acid.
Typical HPLC Method Parameters:
-
Column: A reversed-phase C18 column is generally suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (typically around 230-270 nm).
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.
Derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for analysis, particularly for trace-level detection in complex matrices.[6]
Safety and Handling
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
Conclusion
This technical guide has synthesized the available information on the core physical properties of 3-Carboxyphenylacetic acid. While key data points such as melting and boiling points are established, further experimental work is required to fully characterize its solubility in a range of pharmaceutically relevant solvents and to obtain a complete set of experimental spectroscopic data. The provided protocols for synthesis, purification, and analysis offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate. A continued focus on generating and disseminating comprehensive experimental data will be crucial for its effective and safe utilization in scientific and industrial applications.
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A Technical Guide to 2-(Carboxymethyl)benzoic Acid (Homoisophthalic Acid) for Advanced Research
For Immediate Release
SHANGHAI, CN – January 12, 2026 – As a cornerstone scaffold in medicinal chemistry and materials science, 2-(carboxymethyl)benzoic acid, commonly known as homoisophthalic acid, continues to be a molecule of significant interest. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, offering a comprehensive overview of its nomenclature, properties, synthesis, and applications.
Nomenclature and Physicochemical Properties
IUPAC Nomenclature and Structural Analysis
The formal IUPAC name for homoisophthalic acid is 2-(carboxymethyl)benzoic acid .[1][2] This name is derived by identifying the primary benzoic acid ring and naming the substituent at the ortho (position 2) as a "carboxymethyl" group (–CH₂COOH). The common name, homoisophthalic acid, arises from its structure being analogous to isophthalic acid (benzene-1,3-dicarboxylic acid), but with an additional methylene (–CH₂–) spacer, or "homo" unit, inserted between one of the carboxyl groups and the benzene ring.
The compound is a dicarboxylic acid with the chemical formula C₉H₈O₄.[1][2] Its structure is foundational to its chemical reactivity and utility as a molecular building block.
Caption: Chemical structure of 2-(carboxymethyl)benzoic acid.
Physicochemical Properties
Understanding the physicochemical properties of 2-(carboxymethyl)benzoic acid is critical for its application in experimental settings. The compound is typically an off-white to light yellow solid.[2] Key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₄ | [1][3] |
| Molar Mass | 180.16 g/mol | [3] |
| Melting Point | 178-182 °C | [3][4] |
| Appearance | White to off-white crystalline solid | [2][3] |
| Density (Predicted) | 1.392 ± 0.06 g/cm³ | [3] |
| CAS Number | 89-51-0 | [1][2] |
Synthesis of 2-(Carboxymethyl)benzoic Acid
The synthesis of 2-(carboxymethyl)benzoic acid is a well-established process in organic chemistry. One common and reliable method involves the selective reduction and subsequent rearrangement/hydrolysis starting from phthalic anhydride, a readily available and cost-effective starting material.
Rationale for Synthetic Strategy
The chosen synthetic pathway leverages the differential reactivity of the carbonyl groups within phthalic anhydride. The goal is to selectively reduce one carbonyl group to a methylene group while retaining the carboxylic acid functionality. This approach is often preferred for its efficiency and scalability. An alternative method is the Willgerodt reaction from 2-acetylbenzoic acid.[2]
Caption: Generalized workflow for the synthesis of 2-(carboxymethyl)benzoic acid.
Detailed Experimental Protocol (Illustrative)
This protocol is an illustrative example based on the reaction of phthalic anhydride with an amine, followed by rearrangement and hydrolysis.
Materials:
-
Phthalic Anhydride (1.0 eq)
-
Benzylamine (1.0 eq)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Aqueous Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
Procedure:
-
Amide Formation: Dissolve phthalic anhydride in THF in a round-bottom flask. Add benzylamine dropwise while stirring at room temperature. The rationale for using THF is its ability to dissolve both the anhydride and the amine, facilitating a homogenous reaction mixture. This reaction is a nucleophilic acyl substitution where the amine attacks a carbonyl carbon, opening the anhydride ring to form an N-substituted phthalamic acid.[5]
-
Reaction Monitoring: Stir the mixture for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.
-
Precipitation: Pour the reaction mixture into cold water to precipitate the crude product.[5] The product is less soluble in water than the THF solvent, causing it to precipitate out.
-
Purification: Collect the solid product via vacuum filtration. Wash the crude product with diethyl ether to remove non-polar impurities.[5]
-
Hydrolysis/Rearrangement: The intermediate is then subjected to conditions (e.g., strong base followed by acidification) that facilitate the removal of the protecting/directing group and formation of the final product. This step is highly dependent on the specific synthetic route chosen.
-
Final Isolation: The final product, 2-(carboxymethyl)benzoic acid, is isolated, typically by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to achieve high purity.
Trustworthiness of Protocol: This protocol is self-validating through standard analytical techniques. The identity and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis to ensure it meets the standards required for subsequent applications.
Applications in Drug Development and Research
The structural features of 2-(carboxymethyl)benzoic acid—a rigid phenyl ring with two carboxylic acid groups possessing different spacer lengths—make it a versatile scaffold in drug design and a valuable building block in organic synthesis.[3]
Role as a Bioisostere and Scaffold
In medicinal chemistry, the carboxylic acid group is a common pharmacophore that can engage in crucial hydrogen bonding and ionic interactions with biological targets. However, it can also impart undesirable properties like poor membrane permeability or rapid metabolism. The homoisophthalic acid scaffold can be considered a (bio)isostere for other dicarboxylic acids, offering a different spatial arrangement and pKa profile that can modulate a compound's pharmacokinetic and pharmacodynamic properties.[6]
Case Studies and Therapeutic Areas
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The structure is used in the preparation of the NSAID tesicam, highlighting its utility in creating anti-inflammatory agents.[2]
-
Enzyme Inhibition: The general class of pyrazole carboxylic acids, which share structural motifs with derivatives of homoisophthalic acid, has been investigated for the potent and selective inhibition of enzymes like L-2-hydroxy acid oxidase 2 (Hao2), a target related to blood pressure regulation.[7]
-
Heterocyclic Synthesis: 2-(Carboxymethyl)benzoic acid and its anhydride are precursors to a variety of heterocyclic compounds, such as isoindolinones and phthalazinones. These heterocyclic systems are present in numerous pharmacologically active molecules, including the antihistamine azelastine.[8]
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Part 1: Core Molecular Profile: Physicochemical & Spectroscopic Characterization
An In-Depth Technical Guide to 3-Carboxyphenylacetic Acid for Advanced Research & Development
Foreword for the Research Professional: This document provides a comprehensive technical overview of Benzeneacetic acid, 3-carboxy-, a molecule of significant interest in medicinal chemistry and materials science. While direct, consolidated literature on the 3-carboxy (meta) isomer is less abundant compared to its ortho- and para- counterparts, this guide synthesizes data from analogous structures and foundational chemical principles to provide a robust working framework for researchers. The insights herein are designed to empower drug development professionals and synthetic chemists to effectively harness this molecule's potential as a versatile bifunctional scaffold and linker.
3-Carboxyphenylacetic acid is a dicarboxylic acid featuring both a benzoic acid and a phenylacetic acid moiety. This unique arrangement of functional groups, separated by a methylene bridge, imparts distinct chemical properties that are highly valuable for molecular construction. The differing pKa values and steric environments of the two carboxyl groups allow for selective chemical manipulations, making it a powerful building block.
Physicochemical Properties
The properties of 3-Carboxyphenylacetic acid are dictated by the presence of two polar carboxylic acid groups on a rigid aromatic ring, leading to strong intermolecular hydrogen bonding.
| Property | Value (Estimated/Typical) | Justification |
| Chemical Formula | C₉H₈O₄ | Based on molecular structure. |
| Molecular Weight | 180.16 g/mol | Calculated from the chemical formula. |
| CAS Number | 37535-49-2 | Identifier for the 3-carboxy isomer. |
| Appearance | White to off-white crystalline powder | Typical for aromatic carboxylic acids. |
| Melting Point | ~185-190 °C | High melting point is expected due to extensive hydrogen bonding from two carboxylic acid groups, similar to its isomers. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol); Soluble in aqueous base. | The nonpolar benzene ring limits water solubility, but the polar carboxyl groups allow dissolution in polar solvents and deprotonation in base. |
| pKa₁ (Benzoic acid) | ~4.0 - 4.5 | Similar to benzoic acid, slightly influenced by the electron-withdrawing character of the second carboxyl group. |
| pKa₂ (Acetic acid) | ~4.5 - 5.0 | Similar to phenylacetic acid, expected to be slightly weaker than the benzoic acid proton. |
Spectroscopic Signature
The structural features of 3-Carboxyphenylacetic acid give rise to a predictable and distinct spectroscopic profile, essential for reaction monitoring and quality control.
| Spectroscopy | Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm) | Assignment & Expert Interpretation |
| Infrared (IR) | 3300-2500 (very broad) | O-H Stretch (Carboxylic Acid Dimer): This characteristically broad and strong signal is a hallmark of the hydrogen-bonded dimer formed by carboxylic acids. |
| 1710-1680 (strong) | C=O Stretch (Carboxylic Acid): A strong, sharp absorption. The peak may be broadened or show a shoulder due to the two slightly different carbonyl environments. | |
| 1600-1450 (multiple) | C=C Stretch (Aromatic Ring): Multiple sharp peaks characteristic of the benzene ring. | |
| ¹H NMR | ~12.0-13.0 (broad singlet, 2H) | -COOH Protons: These acidic protons are highly deshielded and often appear as a very broad signal. Their visibility and position can be highly dependent on solvent and concentration. Exchange with D₂O will cause this signal to disappear. |
| ~7.5-8.2 (multiplet, 4H) | Aromatic Protons: The four protons on the meta-substituted ring will produce a complex splitting pattern. | |
| ~3.7 (singlet, 2H) | Methylene Protons (-CH₂-): These protons are adjacent to both the aromatic ring and a carbonyl group, appearing as a clean singlet as there are no adjacent protons to couple with. | |
| ¹³C NMR | ~171-175 | Carboxyl Carbon (-CH₂ COOH):** The carbonyl carbon of the acetic acid moiety. |
| ~167-170 | Carboxyl Carbon (Ar-COOH): The carbonyl carbon of the benzoic acid moiety, typically found slightly upfield from the aliphatic counterpart. | |
| ~128-140 | Aromatic Carbons: Six distinct signals are expected, two of which will be quaternary (lacking attached protons) and will have lower intensity. | |
| ~40-45 | Methylene Carbon (-CH₂-): The aliphatic carbon of the methylene bridge. |
Part 2: Synthesis and Purification Protocol
A reliable synthetic route to 3-Carboxyphenylacetic acid starts from a commercially available substituted toluene. The following protocol details a common and effective strategy involving benzylic bromination, cyanation, and subsequent hydrolysis. This multi-step synthesis is robust and allows for clear intermediate characterization.
Overall Synthetic Workflow
Caption: Synthetic pathway from 3-Methylbenzoic Acid to 3-Carboxyphenylacetic Acid.
Step-by-Step Experimental Protocol: Synthesis via Nitrile Hydrolysis
Causality: This route is chosen for its reliability. The conversion of a benzyl bromide to a nitrile followed by hydrolysis is a classic and high-yielding method for extending a carbon chain by one to form a carboxylic acid.[1][2]
-
Step 1: Benzylic Bromination of 3-Methylbenzoic Acid
-
Rationale: N-Bromosuccinimide (NBS) with a radical initiator like Azobisisobutyronitrile (AIBN) is the standard method for selectively brominating the benzylic position without affecting the aromatic ring or the carboxylic acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylbenzoic acid (1.0 eq) in a nonpolar solvent like carbon tetrachloride (CCl₄).
-
Add NBS (1.1 eq) and a catalytic amount of AIBN (0.02 eq).
-
Heat the mixture to reflux (approx. 80°C) and irradiate with a heat lamp to initiate the reaction. Monitor progress by TLC.
-
Upon completion, cool the mixture. The succinimide byproduct will precipitate and can be removed by filtration.
-
Evaporate the solvent under reduced pressure to yield crude 3-(bromomethyl)benzoic acid. This intermediate is often used directly in the next step.
-
-
-
Step 2: Cyanation of 3-(Bromomethyl)benzoic Acid
-
Rationale: Sodium cyanide (NaCN) is a potent nucleophile that readily displaces the bromide in an Sₙ2 reaction to form the benzyl cyanide intermediate. A polar aprotic solvent like DMSO is used to dissolve the cyanide salt and accelerate the reaction.
-
Procedure:
-
Dissolve the crude 3-(bromomethyl)benzoic acid (1.0 eq) in DMSO.
-
Carefully add NaCN (1.2 eq) portion-wise. The reaction is exothermic. Maintain the temperature below 50°C with a water bath.
-
Stir at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into a large volume of water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3-(cyanomethyl)benzoic acid.
-
-
-
Step 3: Hydrolysis of 3-(Cyanomethyl)benzoic Acid
-
Rationale: Strong acid hydrolysis is an effective way to convert the nitrile functional group to a carboxylic acid. The reaction proceeds through a primary amide intermediate.[1][2]
-
Procedure:
-
Combine 3-(cyanomethyl)benzoic acid (1.0 eq) with a mixture of concentrated sulfuric acid (3.0 eq) and water (5.0 eq) in a flask with a reflux condenser.[1]
-
Heat the mixture to reflux (100-110 °C) with vigorous stirring for 3-5 hours.[1]
-
Cool the reaction mixture and pour it onto crushed ice. The final product, 3-carboxyphenylacetic acid, will precipitate as a solid.
-
Collect the product by vacuum filtration and wash thoroughly with cold water.
-
-
-
Purification and Validation
-
Rationale: Recrystallization is the most effective method for purifying the final product, removing any remaining starting materials or side products. Purity is then confirmed by melting point analysis and NMR spectroscopy.
-
Procedure:
-
Recrystallize the crude solid from hot water or an ethanol/water mixture.
-
Dry the purified crystals under vacuum.
-
Confirm identity and purity by taking a melting point (a sharp range indicates high purity) and acquiring ¹H and ¹³C NMR spectra, comparing them to the expected signature.
-
-
Part 3: Chemical Reactivity and Applications in Drug Discovery
The utility of 3-Carboxyphenylacetic acid stems from its identity as a bifunctional linker. The two carboxylic acid groups serve as versatile handles for covalent modification, allowing it to bridge two different molecular fragments or to act as a scaffold for building more complex molecules.
Differential Reactivity
The key to its sophisticated use is the differential reactivity of the two carboxyl groups. The benzoic acid group is directly conjugated with the aromatic system, making it slightly more acidic and sterically accessible. The acetic acid group is more flexible but slightly less acidic. This subtle difference can be exploited for selective reactions (e.g., selective esterification of the more reactive site) under carefully controlled conditions.
Caption: Reactivity sites of 3-Carboxyphenylacetic acid for use as a molecular scaffold.
Applications in Medicinal Chemistry
The carboxylic acid functional group is a crucial pharmacophore in many drugs, as its ability to ionize at physiological pH enhances water solubility and allows for strong ionic interactions with biological targets.[3] 3-Carboxyphenylacetic acid provides two such groups in a constrained spatial arrangement, making it an ideal starting point for various drug design strategies.
-
Scaffold for Di-acid Analogues: Many biologically active molecules are di-acids. This molecule provides a rigid phenylacetic acid backbone to build upon. For example, in the development of NMDA receptor antagonists, aryl di-acid structures have proven effective.[4] 3-Carboxyphenylacetic acid could serve as a core scaffold for synthesizing libraries of such compounds to explore structure-activity relationships.
-
Linker in PROTACs and Dual-Target Inhibitors: The molecule is well-suited as a linker to connect two different pharmacophores. One carboxyl group could be attached to a warhead targeting one protein, while the other attaches to a ligand for a different protein, creating a dual-target drug or a proteolysis-targeting chimera (PROTAC).
-
Bioisostere Replacement: While the molecule itself is a carrier of the important carboxylic acid group, its derivatives are used in creating bioisosteres—functional groups that mimic the properties of a carboxylic acid to improve pharmacokinetic properties.[5] For instance, one of the acid groups could be converted to a tetrazole or hydroxamic acid, which are known carboxylic acid bioisosteres.[5][6]
Part 4: Safety, Handling, and Storage
As a dicarboxylic acid, 3-Carboxyphenylacetic acid requires careful handling to avoid irritation. The following guidelines are based on data from analogous chemical structures.[7][8][9][10][11]
Hazard Identification
-
GHS Classification:
Recommended Handling Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Hygiene Measures: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong bases.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141749, 3-Phenoxyphenylacetic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12122, 3'-Hydroxyphenylacetic acid. Retrieved from [Link]
-
Chemsrc. (2025). 4-Carboxyphenylacetic acid | CAS#:501-89-3. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 444718, 3-Phenyllactic acid, (S)-. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 854054, 3-(4-Carboxyphenyl)propionic Acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32153, 3-Biphenylylacetic acid. Retrieved from [Link]
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Adams, R., & Thal, A. F. (n.d.). Phenylacetic acid. Organic Syntheses. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-Carboxybenzeneacetic acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
Ballatore, C., Huryn, D. M., & Smith, A. B., III. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Retrieved from [Link]
-
MDPI. (2018). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]
-
Baron, B. M., et al. (2005). 3-[2-(3-aminophenyl)-2-carboxyvinyl]-4,6-dichloro-1H-indole-2-carboxylic acid, a potent selective glycine-site NMDA receptor antagonist. Journal of Medicinal Chemistry, 48(4), 995-1018. Retrieved from [Link]
-
PubMed. (n.d.). N-[(arylmethoxy)phenyl] carboxylic acids, hydroxamic acids, tetrazoles, and sulfonyl carboxamides. Potent orally active leukotriene D4 antagonists of novel structure. Retrieved from [Link]
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- 4. CoMFA, synthesis, and pharmacological evaluation of (E)-3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids: 3-[2-(3-aminophenyl)-2-carboxyvinyl]-4,6-dichloro-1H-indole-2-carboxylic acid, a potent selective glycine-site NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Solubility of 3-(Carboxymethyl)benzoic Acid
Introduction
3-(Carboxymethyl)benzoic acid, also known as homoisophthalic acid, is a dicarboxylic acid featuring both a benzoic acid and a phenylacetic acid moiety. Its unique structure lends it to applications in organic synthesis, materials science, and as a potential building block in pharmaceutical chemistry. For researchers, particularly those in drug development, a thorough understanding of a compound's solubility is a cornerstone of pre-formulation and formulation activities. Solubility dictates a molecule's bioavailability, influences its purification strategy, and is a critical parameter for developing stable and effective dosage forms.
This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific, publicly available experimental solubility data for this compound is limited, this paper will establish a robust framework for its characterization. We will delve into its key physicochemical properties, predict its solubility behavior in aqueous and organic systems based on chemical principles, and provide a detailed, field-proven protocol for its experimental determination.
Physicochemical Properties and Their Influence on Solubility
The solubility of a molecule is intrinsically linked to its structural and chemical properties. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₉H₈O₄ | [1] | Indicates the elemental composition. |
| Molecular Weight | 180.16 g/mol | [1] | A relatively low molecular weight generally favors solubility. |
| Melting Point | 185 °C | [2] | A high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by the solvent, often indicating lower solubility. |
| Predicted pKa | 4.13 ± 0.10 | [2] | As a dicarboxylic acid, it will have two pKa values. This first predicted value is crucial for understanding its pH-dependent aqueous solubility. The second pKa is expected to be of a similar magnitude. |
| Predicted logP | 1.01 - 1.1 | [1][2] | The positive logP value indicates a slight preference for a non-polar (octanol) environment over a polar (water) one, suggesting limited aqueous solubility for the neutral species. |
Aqueous Solubility: The Critical Role of pH
For an ionizable compound like this compound, aqueous solubility is not a single value but rather a profile that is highly dependent on the pH of the medium. This is due to the presence of two carboxylic acid functional groups, which can exist in a protonated (neutral) or deprotonated (anionic) state.
The relationship between pH, pKa, and the ionization state of the molecule governs its solubility.
-
At low pH (pH < 2): Both carboxyl groups will be fully protonated (in the -COOH form). The molecule will be neutral and its solubility will be at its lowest, dictated by its intrinsic ability to interact with water molecules.
-
As pH increases towards the first pKa (~4.1): The first carboxyl group will begin to deprotonate, forming a mono-anion. This increase in charge will lead to a significant increase in aqueous solubility due to stronger ion-dipole interactions with water.
-
As pH increases past the second pKa: The second carboxyl group will also deprotonate, resulting in a dianion. In this fully ionized state, the molecule is expected to be highly soluble in water.
This behavior is characteristic of acidic compounds. For instance, the parent compound, benzoic acid, which has a single pKa of approximately 4.2, demonstrates a dramatic increase in water solubility as the pH rises above this value, converting the sparingly soluble acid into the highly soluble benzoate salt[3][4]. The pH-solubility profile of this compound is therefore expected to show minimal solubility at a pH below 3, with a steep increase in solubility as the pH moves through the 4-6 range and beyond.
Solubility in Organic Solvents: A "Like Dissolves Like" Approach
The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The molecule possesses both polar (two carboxylic acid groups) and non-polar (the benzene ring) characteristics.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents for this compound, as they can solvate both the carboxylic acid groups through hydrogen bonding. For comparison, benzoic acid is highly soluble in alcohols like ethanol and methanol[5].
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents can accept hydrogen bonds and have large dipole moments, allowing them to solvate the polar carboxyl groups effectively. Benzoic acid exhibits high solubility in acetone[6].
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack polarity and the ability to form hydrogen bonds. The energy required to break the strong intermolecular hydrogen bonds of the dicarboxylic acid crystal lattice would not be compensated by interactions with these solvents. Therefore, this compound is expected to have very low solubility in non-polar solvents.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the equilibrium (or thermodynamic) solubility of a compound is the Saturation Shake-Flask Method . This method is considered the gold standard in the pharmaceutical industry[5]. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug substance.
Protocol: Isothermal Shake-Flask Solubility Determination
This protocol outlines the steps to accurately measure the solubility of this compound in a given solvent system at a controlled temperature.
1. Materials and Equipment:
- This compound (solid powder, high purity)
- Solvent of interest (e.g., pH-adjusted buffers, organic solvents)
- Glass vials with screw caps (e.g., 4 mL or 8 mL)
- Analytical balance
- Orbital shaker with temperature control (incubator shaker)
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
2. Step-by-Step Methodology:
-
Step 1: Preparation of Vials
-
Add an excess amount of solid this compound to a series of glass vials.
-
Causality: An excess of solid is crucial to ensure that the solution reaches saturation and maintains equilibrium throughout the experiment. A visual confirmation of undissolved solid at the end of the experiment is a key validity check[5].
-
-
Step 2: Addition of Solvent
-
Accurately add a known volume of the pre-equilibrated solvent (at the target temperature) to each vial. For aqueous solubility, use buffers to maintain a constant pH.
-
Causality: Temperature is a critical factor influencing solubility. Pre-equilibrating the solvent prevents temperature fluctuations upon addition to the solid. For ionizable compounds, pH must be strictly controlled with buffers[7].
-
-
Step 3: Equilibration
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).
-
Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical for crystalline compounds.
-
Causality: Equilibrium is achieved when the rate of dissolution equals the rate of precipitation. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. Kinetic studies may be required to determine the optimal time, but 24-48 hours is a robust starting point[7][8].
-
-
Step 4: Phase Separation
-
After equilibration, remove the vials and allow them to stand for a short period to allow larger particles to settle.
-
To separate the undissolved solid from the saturated solution, either centrifuge the vials at high speed or filter the supernatant using a syringe filter.
-
Causality: It is imperative that no solid particles are carried over into the sample for analysis, as this would falsely inflate the measured concentration. Filtration is generally preferred, but care must be taken to ensure the compound does not adsorb to the filter material[5].
-
-
Step 5: Sample Preparation and Dilution
-
Immediately after filtration, accurately pipette an aliquot of the clear, saturated filtrate into a pre-filled volumetric flask containing mobile phase or the appropriate solvent.
-
Dilute the sample to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Causality: Prompt dilution prevents the dissolved compound from precipitating out due to temperature changes. Accurate dilution is critical for accurate final calculation of the solubility value.
-
-
Step 6: Quantification
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).
-
Determine the concentration of the diluted sample by comparing its response to a standard calibration curve prepared with known concentrations of this compound.
-
-
Step 7: Calculation
-
Calculate the original solubility (S) in the solvent using the following formula, accounting for the dilution factor: S = (Concentration of diluted sample) x (Dilution Factor)
-
The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as the mean ± standard deviation.
-
Workflow and Validation Diagram
The following diagram illustrates the logical flow of the shake-flask solubility protocol, emphasizing its self-validating nature.
Caption: Workflow for the Isothermal Shake-Flask Solubility Method.
Conclusion
While quantitative solubility data for this compound remains to be published, a strong predictive framework can be established based on its physicochemical properties. As a dicarboxylic acid, its aqueous solubility is expected to be minimal at low pH and increase substantially in neutral to basic conditions. Its solubility in organic solvents will be highest in polar protic and aprotic media and lowest in non-polar solvents. For drug development professionals and researchers requiring precise data, the isothermal shake-flask method detailed herein provides a robust and reliable protocol for experimental determination. This guide serves as a foundational resource for understanding, predicting, and accurately measuring the solubility of this compound, a critical parameter for its successful application in scientific research.
References
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-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
- (Reference not directly cited in the final text but used for general knowledge)
-
LookChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
- Avdeef, A. (2012).
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- (Reference not directly cited in the final text but used for general knowledge)
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BYJU'S. (n.d.). Properties of Benzoic Acid. Retrieved January 12, 2026, from [Link]
- (Reference not directly cited in the final text but used for general knowledge)
- (Reference not directly cited in the final text but used for general knowledge)
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
- (Reference not directly cited in the final text but used for general knowledge)
-
Wikipedia. (2023, December 28). Benzoic acid. Retrieved January 12, 2026, from [Link]
- (Reference not directly cited in the final text but used for general knowledge)
-
Khouri, S. (2015). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. American Journal of Analytical Chemistry, 6, 429-436. [Link]
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3-(Carboxymethyl)benzoic acid spectral data (NMR, IR, Mass)
An In-depth Technical Guide to the Spectral Analysis of 3-(Carboxymethyl)benzoic Acid
Authored by a Senior Application Scientist
Introduction: The Structural Elucidation of a Bifunctional Aromatic Acid
This compound (C₉H₈O₄), also known as homoisophthalic acid, is a molecule of significant interest in organic synthesis, materials science, and as a potential building block in pharmaceutical development.[1][2] Its structure is characterized by a benzene ring substituted with two distinct carboxylic acid functionalities: one directly attached to the aromatic ring and another linked via a methylene (-CH₂-) bridge. This bifunctional nature imparts unique chemical properties, making a thorough structural confirmation and purity assessment paramount for any research or development application.
This technical guide provides a comprehensive overview of the expected spectral characteristics of this compound using three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures, such as benzoic acid, to predict and interpret the key spectral features. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers, enabling them to verify the synthesis and purity of this compound with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon) NMR are essential for unambiguous characterization.
Expertise & Experience: The Rationale Behind NMR Analysis
The choice of NMR as the primary characterization technique is driven by its ability to resolve the distinct atomic environments created by the molecule's asymmetric substitution pattern. The meta-substitution on the benzene ring renders all four aromatic protons and all nine carbon atoms chemically non-equivalent. This complexity demands a high-field NMR instrument to achieve baseline resolution of the signals, particularly within the crowded aromatic region of the ¹H spectrum. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and recommended solvent due to its excellent ability to dissolve carboxylic acids and the downfield shift of its residual proton peak, which avoids interference with the analyte signals.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of DMSO-d₆. Ensure complete dissolution, using gentle vortexing if necessary.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. The higher field strength enhances signal dispersion, which is critical for resolving the complex spin systems of the aromatic protons.
-
¹H NMR Acquisition:
-
Perform a standard single-pulse experiment.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
The relaxation delay (d1) should be set to at least 2 seconds to allow for full proton relaxation, ensuring accurate integration.
-
-
¹³C NMR Acquisition:
-
Perform a proton-decoupled experiment (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Interpretation and Predicted Spectral Features
The molecular structure of this compound dictates a specific and predictable pattern of NMR signals.
Sources
An In-Depth Technical Guide to the Theoretical Properties of 3-(Carboxymethyl)benzoic Acid
Abstract
3-(Carboxymethyl)benzoic acid (CMBA) is a dicarboxylic aromatic acid that serves as a versatile building block in organic synthesis, materials science, and pharmaceutical development. Its unique structure, featuring both an aromatic carboxylic acid moiety and an aliphatic carboxylic acid moiety connected via a methylene bridge, imparts a distinct set of physicochemical and reactive properties. This guide provides a comprehensive technical overview of the theoretical and known properties of CMBA, intended for researchers, chemists, and drug development professionals. We will delve into its structural and spectral characteristics, acidity, reactivity, synthesis protocols, and potential applications, with a focus on the causal relationships between its structure and function.
Introduction and Molecular Identity
This compound, also known by synonyms such as 3-carboxyphenylacetic acid, is an organic compound whose structure consists of a benzoic acid core substituted at the meta-position with a carboxymethyl group.[1] This arrangement makes it an isomer of homophthalic acid (2-(carboxymethyl)benzoic acid) and 4-(carboxymethyl)benzoic acid. Its dicarboxylic nature and the semi-flexible linkage between the two carboxyl groups make it a valuable component in the synthesis of polymers, metal-organic frameworks (MOFs), and as a scaffold in medicinal chemistry.[2][3]
The systematic IUPAC name for this compound is This compound .[1] Its identity is unambiguously confirmed by its CAS Registry Number: 2084-13-1 .[4]
Molecular Structure
The structure of CMBA is fundamental to understanding its properties. The benzene ring provides a rigid scaffold, while the methylene group (—CH₂—) introduces a degree of conformational flexibility.
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Properties
The physical and spectral data are critical for the identification, purification, and characterization of CMBA.
Core Physicochemical Data
The key quantitative properties of CMBA are summarized in the table below. These values are essential for designing reaction conditions, selecting appropriate solvents, and predicting the compound's behavior in various matrices.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₄ | [4] |
| Molecular Weight | 180.16 g/mol | [4] |
| Appearance | Off-white solid | [4] |
| Melting Point | 185 °C | [4] |
| Boiling Point | 412.8 ± 28.0 °C (Predicted) | [4] |
| Density | 1.392 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | ~4.13 (Predicted) | [4] |
Acidity and pKa Values
CMBA possesses two acidic protons, one on each carboxylic acid group. Their acidity is not identical due to differing electronic environments.
-
Benzoic Acid Moiety: The carboxyl group directly attached to the aromatic ring is the more acidic of the two. The phenyl ring is weakly electron-withdrawing, and the carbonyl group's resonance stabilization of the conjugate base is well-established. Its pKa is expected to be close to that of benzoic acid (4.20) and is predicted to be around 4.13.[4][5]
-
Acetic Acid Moiety: The carboxyl group on the methylene linker behaves more like a substituted acetic acid. The 3-carboxyphenyl group attached to the methylene is electron-withdrawing via induction, which should increase the acidity of this proton relative to standard acetic acid (pKa ~4.76). Therefore, its pKa is expected to be slightly lower than 4.76 but higher than that of the benzoic acid proton.
This difference in acidity is a key theoretical property that can be exploited for selective reactions, such as mono-esterification or mono-amidation, under carefully controlled pH conditions.
Theoretical Spectroscopic Profile
While experimental spectra can vary with conditions, the theoretical spectroscopic characteristics are derived directly from the molecular structure.
2.3.1. Infrared (IR) Spectroscopy The IR spectrum of CMBA is dominated by features of the carboxylic acid groups.
-
O–H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O–H stretch in a carboxylic acid dimer.[6]
-
C=O Stretch: Two distinct carbonyl stretching peaks may be observed, or they may overlap into a broad, strong band. The aromatic acid C=O stretch is expected around 1680-1710 cm⁻¹ due to conjugation with the benzene ring.[7] The aliphatic acid C=O stretch should appear at a slightly higher wavenumber, typically 1710-1730 cm⁻¹.[6]
-
C–O Stretch & O–H Bend: Strong C–O stretching bands are expected between 1210-1320 cm⁻¹, and a broad O–H out-of-plane bend (wag) is characteristic around 900-960 cm⁻¹.[7]
-
Aromatic C-H Bends: Absorptions corresponding to meta-disubstitution on a benzene ring will be present in the fingerprint region (typically 690-710 cm⁻¹ and 810-880 cm⁻¹).
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Carboxylic Protons (2H): Two distinct, broad singlet peaks are expected, typically deshielded to >10 ppm, often around 12 ppm. Their chemical shift is highly dependent on solvent and concentration. In the presence of water, these acidic protons can exchange, potentially leading to peak broadening or merging with the water signal.[8]
-
Aromatic Protons (4H): The four protons on the meta-substituted ring will appear in the aromatic region (7.2-8.2 ppm). They will form a complex multiplet pattern. The proton at C2 (between the two substituents) will likely be the most deshielded.
-
Methylene Protons (2H): A sharp singlet corresponding to the –CH₂– group is expected, likely in the range of 3.6-4.0 ppm, deshielded by the adjacent aromatic ring and carboxyl group.
-
-
¹³C NMR:
-
Carbonyl Carbons (2C): Two distinct signals are expected in the highly deshielded region of 165-185 ppm.[6] The aromatic carboxyl carbon will likely be slightly further upfield (~165-170 ppm) than the aliphatic one (~170-180 ppm).[9]
-
Aromatic Carbons (6C): Six signals are expected, though symmetry may cause overlap. The carbon attached to the benzoic acid group (C1) and the carbon attached to the carboxymethyl group (C3) will be distinct and shifted downfield. The other four aromatic carbons will appear in the typical 128-135 ppm range.
-
Methylene Carbon (1C): A single signal for the –CH₂– carbon is expected around 40-45 ppm.
-
2.3.3. Mass Spectrometry (MS) Under electron ionization (EI), the molecular ion peak ([M]⁺) at m/z = 180 would be observed.
-
Key Fragmentation Pathways: Aromatic acids are known to produce significant fragments from the loss of hydroxyl ([M-17]⁺) and the entire carboxyl group ([M-45]⁺).[10]
-
Loss of •OH (m/z 163): Loss of a hydroxyl radical from either carboxyl group.
-
Loss of •COOH (m/z 135): Loss of a carboxyl radical.
-
Loss of H₂O (m/z 162): While not a primary fragmentation for this isomer, it can occur in ortho-substituted isomers.[10]
-
Benzylic Cleavage: Cleavage of the bond between the methylene group and the ring would yield a fragment at m/z 121. A major fragmentation pathway would likely involve the loss of the •CH₂COOH group to give the benzoyl cation fragment, which is not directly possible, but loss of the entire carboxymethylbenzoic acid radical could lead to fragments related to the substituent. A more likely primary fragmentation is the alpha-cleavage next to the carbonyl groups. For the benzoic acid moiety, this would lead to the loss of the hydroxyl group, resulting in an acylium ion at m/z 163. A subsequent loss of CO would give a fragment at m/z 135. For the phenylacetic acid moiety, alpha-cleavage could lead to the loss of the hydroxyl group to give an acylium ion at m/z 163, or cleavage of the C-C bond to give a benzyl-type cation at m/z 135.
-
Synthesis and Reactivity
Synthetic Approaches
The synthesis of CMBA typically involves the modification of a pre-existing benzene ring with the correct meta-substitution pattern. The choice of method depends on the availability of starting materials, desired scale, and purity requirements.
Caption: Common synthetic pathways to this compound.
Protocol Example: Oxidation of 3-Methylphenylacetic Acid This method leverages the selective oxidation of a benzylic methyl group to a carboxylic acid, which is a robust and well-established transformation.
-
Dissolution: Dissolve 3-methylphenylacetic acid in an aqueous alkaline solution (e.g., aqueous NaOH or K₂CO₃) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer. The base is crucial to deprotonate the existing carboxylic acid, increasing its solubility in the aqueous medium and protecting it from undesired side reactions.
-
Oxidation: While stirring vigorously, slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions. The reaction is exothermic and should be controlled with an ice bath. The purple permanganate will be consumed, forming a brown manganese dioxide (MnO₂) precipitate. The choice of a strong oxidant is necessary to overcome the stability of the aromatic system and selectively oxidize the alkyl side chain.
-
Quenching & Filtration: After the reaction is complete (indicated by the persistence of the purple permanganate color or confirmed by TLC), quench any excess oxidant by adding a small amount of ethanol or sodium bisulfite. Filter the hot reaction mixture through celite to remove the MnO₂ precipitate.
-
Acidification & Isolation: Cool the clear filtrate in an ice bath and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2. The desired product, this compound, is sparingly soluble in acidic cold water and will precipitate out.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Recrystallization from hot water or an appropriate solvent system can be performed to achieve high purity.
Chemical Reactivity
The reactivity of CMBA is dictated by its three functional components: the aromatic ring, the aromatic carboxyl group, and the aliphatic carboxyl group.[11]
-
At the Carboxyl Groups: Both carboxyl groups can undergo typical reactions such as Fischer esterification, conversion to acid chlorides (using SOCl₂ or (COCl)₂), amidation, and reduction to alcohols (using strong reducing agents like LiAlH₄).[2] The slight difference in pKa allows for potential regioselectivity. For instance, esterification under mildly acidic conditions might favor reaction at the more nucleophilic aliphatic carboxyl oxygen, although in practice, mixtures are common without a directing group strategy.[12]
-
At the Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. Both the –COOH and –CH₂COOH groups are electron-withdrawing and therefore meta-directing deactivators.[11] This means that reactions like nitration, halogenation, or sulfonation will predominantly occur at the C5 position, and to a lesser extent at C2 and C4/C6. Friedel-Crafts reactions are generally unsuccessful due to the deactivating nature of the ring.
Caption: Reactivity sites of this compound.
Applications in Research and Development
The bifunctional and structurally defined nature of CMBA makes it a valuable molecule for various advanced applications.
Polymer and Materials Science
As a dicarboxylic acid, CMBA can serve as a monomer in condensation polymerization to produce polyesters and polyamides. The meta-substitution pattern introduces a "kink" in the polymer backbone compared to the linear polymers formed from its para-isomer (terephthalic acid derivatives), which can be used to tune material properties like crystallinity and solubility.
Metal-Organic Frameworks (MOFs)
CMBA is an excellent candidate for a "linker" or "strut" molecule in the construction of Metal-Organic Frameworks (MOFs).[13] Carboxylic acids are widely used as ligands because their carboxylate forms readily coordinate with metal ions to form stable nodes.[3] The two carboxyl groups of CMBA can bridge different metal centers, and the distance and angle between them dictate the geometry and pore size of the resulting 3D framework. The semi-flexible nature of the methylene bridge can allow for dynamic framework behaviors, such as "breathing" or guest-induced structural changes.
Drug Development and Medicinal Chemistry
In drug development, the benzoic acid scaffold is a common feature in many active pharmaceutical ingredients (APIs).[14] CMBA can be used as:
-
A Molecular Scaffold: Its defined geometry provides a platform onto which other functional groups can be attached to probe interactions with biological targets like enzymes or receptors.
-
A Linker: The two reactive handles can be used to link two different pharmacophores or to attach a drug molecule to a delivery system.
-
A Prodrug Moiety: One of the carboxylic acids could be esterified to improve properties like lipophilicity and cell permeability, with the ester designed to be cleaved by endogenous esterases to release the active drug.
The presence of two carboxylic acid groups enhances water solubility and provides multiple points for hydrogen bonding, which can be critical for binding to protein active sites.
Toxicological and Safety Profile
Substituted benzoic acids generally exhibit low to moderate toxicity.[15][16] Benzoic acid itself is "Generally Recognized as Safe" (GRAS) for use as a food preservative.[17] However, like any laboratory chemical, CMBA should be handled with appropriate care.
-
Acute Effects: It may cause irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation of dust.[18]
-
Chronic Effects: No specific long-term toxicity data for CMBA is readily available. Studies on other benzoic acid derivatives suggest that subchronic oral intake can lead to disorders primarily affecting the hepatorenal system.[15]
-
Handling: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to minimize dust inhalation.[18]
Conclusion
This compound is a molecule with significant theoretical and practical importance. Its properties are a direct consequence of its unique structure, which combines the features of an aromatic and an aliphatic carboxylic acid. The differential acidity of its two carboxyl groups, the meta-directing nature of its substituents for aromatic substitutions, and its utility as a bifunctional linker make it a highly versatile tool for chemists. From designing novel polymers and porous materials to serving as a foundational scaffold in the discovery of new medicines, the theoretical properties of CMBA provide a rich landscape for scientific exploration and application.
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Introduction: Bridging Theory and Therapeutics with 3-(Carboxymethyl)benzoic Acid
An In-depth Technical Guide to Quantum Chemical Calculations for 3-(Carboxymethyl)benzoic Acid in Drug Development
This compound, also known as isohomophthalic acid, is an aromatic carboxylic acid with the molecular formula C₉H₈O₄.[1][2] Its structure, featuring both a benzoic acid and an acetic acid moiety, provides a versatile scaffold for chemical modification, making it a molecule of interest in various chemical and pharmaceutical applications. In the realm of drug development, it can serve as an intermediate or a fragment in the synthesis of more complex bioactive molecules.[1] Research has suggested that this compound and its derivatives may possess anti-inflammatory and antioxidant properties, and they have been studied for their potential to inhibit enzymes in metabolic pathways.[1]
The journey of a drug from a promising molecule to a clinical candidate is arduous and expensive. Computational chemistry has emerged as an indispensable tool to accelerate this process, offering profound insights into molecular behavior at the quantum level.[3] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), allow researchers to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic characteristics, before a molecule is ever synthesized in a lab.[4][5] This in-silico approach enables the rational design and optimization of drug candidates, saving significant time and resources.[6]
This guide provides a comprehensive, technically-grounded protocol for performing quantum chemical calculations on this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind the chosen computational strategies.
Pillar 1: The 'Why' - Foundational Concepts in Quantum Chemical Calculations
At the heart of modern computational chemistry is Density Functional Theory (DFT), a quantum mechanical method that has revolutionized the study of molecular systems.[5] DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are uniquely determined by its electron density.[7] This is a significant conceptual leap from traditional wavefunction-based methods, as it simplifies the problem from a complex 3N-dimensional function (where N is the number of electrons) to a more manageable 3-dimensional function of electron density.[8]
The Choice of Functional and Basis Set: A Balancing Act of Accuracy and Cost
The practical application of DFT involves the use of approximations for the exchange-correlation functional, which accounts for the quantum mechanical effects of electron exchange and correlation.[9] The choice of functional is critical and depends on the specific properties being investigated. For organic molecules like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a long track record of providing a good balance between computational cost and accuracy for predicting molecular geometries and energies.[10]
Equally important is the choice of the basis set , which is a set of mathematical functions used to build the molecular orbitals.[11] Basis sets are composed of atomic orbitals, and their size and complexity directly impact the accuracy and computational expense of the calculation.[12] Pople-style basis sets, like 6-31G(d) , are widely used for initial geometry optimizations of organic molecules.[10][13] This split-valence basis set describes core electrons with a single basis function and valence electrons with two, providing more flexibility in the chemically important valence region.[11] The (d) indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for accurately describing chemical bonds.[14]
Pillar 2: The 'How' - A Validated Protocol for Calculation
The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of this compound using the Gaussian software package, a widely used tool in computational chemistry.[10][15]
Workflow Overview
The computational workflow is a sequential process designed to ensure the final calculated properties correspond to a true, stable molecular structure.
%nprocshared=4 %mem=4GB #p B3LYP/6-31G(d) Opt
This compound Geometry Optimization
0 1 C -2.730000 1.130000 0.000000 C -1.360000 1.130000 0.000000 C -0.670000 0.000000 0.000000 C -1.360000 -1.130000 0.000000 C -2.730000 -1.130000 0.000000 C -3.420000 0.000000 0.000000 H -3.270000 2.060000 0.000000 H -0.820000 2.060000 0.000000 H -0.820000 -2.060000 0.000000 H -3.270000 -2.060000 0.000000 H -4.500000 0.000000 0.000000 C 0.820000 0.000000 0.000000 O 1.360000 1.020000 0.000000 O 1.500000 -1.080000 0.000000 H 2.450000 -0.910000 0.000000 C -4.850000 0.000000 0.000000 // This is an illustrative structure // ... and so on for the carboxymethyl group
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An In-depth Technical Guide to 3-(Carboxymethyl)benzoic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Carboxymethyl)benzoic acid, a dicarboxylic acid with significant applications in organic synthesis and medicinal chemistry. Delving into its historical context, this document traces the origins of its discovery through the exploration of related isomers. It offers a detailed examination of both historical and contemporary synthetic methodologies, complete with step-by-step protocols and mechanistic insights. Furthermore, this guide presents a thorough characterization of its physicochemical properties and explores its utility as a versatile building block in the development of novel compounds.
Introduction: Unveiling this compound
This compound, also known by its synonyms 3-carboxyphenylacetic acid and homoisophthalic acid, is an aromatic dicarboxylic acid. Its structure features a benzoic acid scaffold with a carboxymethyl group at the meta-position. This unique arrangement of two carboxylic acid functionalities with different acidities, attached to a rigid benzene ring, imparts distinct chemical properties that make it a valuable intermediate in various synthetic endeavors.
The presence of two modifiable handles allows for selective chemical transformations, enabling its incorporation into more complex molecular architectures. This versatility has led to its use in the synthesis of pharmaceuticals, polymers, and other functional materials. This guide will provide a deep dive into the scientific journey of this compound, from its initial discovery to its modern-day applications.
The Genesis of a Molecule: Discovery and Historical Context
While the exact first synthesis of this compound is not definitively documented in a single seminal publication, its history is intrinsically linked to the broader exploration of benzene dicarboxylic acids and their derivatives in the 19th and early 20th centuries. The initial focus of chemists was on the simpler phthalic acid isomers (benzene-1,2-, 1,3-, and 1,4-dicarboxylic acids). The term "homophthalic acid" (2-(carboxymethyl)benzoic acid) emerged from this era, and it is through the study of its isomers that the 3-substituted variant was likely first prepared and characterized.
Early investigations into the oxidation of substituted xylenes and other alkylbenzenes were common methods for preparing such aromatic carboxylic acids. It is plausible that this compound was first synthesized as part of a systematic study of the oxidation products of various disubstituted benzene derivatives. A notable publication in the Journal of the Chemical Society in 1952 details the preparation of several substituted homophthalic acids, indicating that the synthesis and study of this class of compounds were well-established by the mid-20th century.[1]
The rise of pharmaceutical chemistry in the early to mid-20th century spurred further interest in novel organic scaffolds.[2] The structural motifs present in this compound would have been of interest to medicinal chemists seeking to develop new therapeutic agents, as the dicarboxylic acid functionality allows for the exploration of structure-activity relationships by creating a variety of derivatives such as esters and amides.
Synthesis Methodologies: From Classical Approaches to Modern Innovations
The synthesis of this compound has evolved from classical oxidation reactions to more refined and efficient modern techniques.
Classical Synthetic Approaches
The foundational methods for synthesizing aromatic carboxylic acids relied heavily on the oxidation of alkyl side chains on a benzene ring.
One of the most direct and historically significant routes to this compound is the oxidation of the methyl group of 3-methylphenylacetic acid. Strong oxidizing agents are required for this transformation.
Experimental Protocol: Oxidation with Potassium Permanganate
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylphenylacetic acid in a suitable aqueous base, such as a solution of sodium carbonate or potassium hydroxide.
-
Oxidation: Slowly add a concentrated aqueous solution of potassium permanganate to the stirred reaction mixture. The reaction is exothermic and should be controlled by external cooling if necessary.
-
Reflux: Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. A brown precipitate of manganese dioxide will form.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide.
-
Acidification: Carefully acidify the filtrate with a strong mineral acid, such as hydrochloric acid, until a pH of 2-3 is reached. This compound will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from water or a suitable organic solvent.
Causality Behind Experimental Choices: The use of a strong oxidizing agent like potassium permanganate is necessary to convert the relatively unreactive methyl group to a carboxylic acid. The basic conditions are employed to keep the starting material and the product in their soluble salt forms during the reaction. Acidification is the crucial step to protonate the carboxylate groups and precipitate the final product.
Diagram of the Oxidation of 3-Methylphenylacetic Acid
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Methodological & Application
Synthesis of 3-(Carboxymethyl)benzoic acid from benzoic acid
An In-depth Technical Guide to the Synthesis of 3-(Carboxymethyl)benzoic Acid
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of this compound, also known as isohomophthalic acid. Direct carboxymethylation at the meta-position of benzoic acid is challenging due to the deactivating, meta-directing nature of the carboxylic acid group. Therefore, this guide details a robust and reliable three-step synthetic pathway starting from the more accessible precursor, 3-methylbenzoic acid (m-toluic acid). The described methodology involves a sequence of benzylic bromination, nucleophilic cyanation, and subsequent nitrile hydrolysis. Each step is presented with detailed protocols, mechanistic insights, safety considerations, and supporting data, designed for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction and Synthetic Strategy
This compound is a valuable bifunctional molecule, featuring two carboxylic acid groups with different reactivities and spatial orientations. This structure makes it an important building block and linker in the synthesis of polymers, metal-organic frameworks (MOFs), and complex pharmaceutical intermediates.
The primary challenge in this synthesis is the electronic properties of the benzene ring in the target's precursor, benzoic acid. The carboxyl group is strongly electron-withdrawing, which deactivates the ring towards traditional electrophilic aromatic substitution reactions like Friedel-Crafts alkylation. While modern C-H activation methods offer pathways for direct meta-functionalization, they often require specialized catalysts and conditions.
To circumvent these challenges, we present a classical, high-yielding, and reproducible three-step approach starting from 3-methylbenzoic acid. This strategy leverages the reactivity of the benzylic methyl group, allowing for selective functionalization without affecting the aromatic ring directly.
The overall synthetic transformation is as follows:
Synthetic Workflow Visualization
The following diagram illustrates the high-level laboratory workflow for the three-step synthesis.
Experimental Protocols
Part 1: Synthesis of 3-(Bromomethyl)benzoic Acid
Principle & Rationale: This step employs a Wohl-Ziegler reaction, a free-radical substitution at the benzylic position.[1] N-Bromosuccinimide (NBS) is the preferred brominating agent over elemental bromine (Br₂) as it maintains a very low, constant concentration of Br₂ in the reaction mixture. This condition favors the radical pathway and suppresses competitive electrophilic addition to the aromatic ring.[2][3] A radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), is required to start the chain reaction.[4]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Methylbenzoic acid | 136.15 | 10.0 g | 73.4 |
| N-Bromosuccinimide (NBS) | 177.98 | 13.72 g | 77.1 |
| AIBN | 164.21 | 0.2 g | 1.2 |
| Carbon tetrachloride (CCl₄) | 153.81 | 75 mL | - |
Protocol
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylbenzoic acid (10.0 g, 73.4 mmol) and carbon tetrachloride (75 mL).[4]
-
Stir the mixture to dissolve the solid. Add N-bromosuccinimide (13.72 g, 77.1 mmol, 1.05 eq) and AIBN (0.2 g, 1.2 mmol).[4]
-
Heat the reaction mixture to reflux (approx. 77°C) with vigorous stirring. The reaction is typically complete in 20-30 minutes, indicated by the disappearance of the dense NBS at the bottom and the floating of the less dense succinimide product.[4]
-
After the reaction is complete, cool the mixture in an ice bath for 15-20 minutes.
-
Filter the cold mixture by vacuum filtration to remove the succinimide byproduct. Wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be recrystallized from carbon tetrachloride or a toluene/hexane mixture to yield 3-(bromomethyl)benzoic acid as a white solid.[4] Expected yield: ~80%.[4]
Safety Precautions:
-
Carbon tetrachloride is a carcinogen and is environmentally hazardous. This reaction should be performed exclusively in a certified chemical fume hood. Consider substituting with a less toxic solvent like acetonitrile if validated.
-
NBS is a lachrymator and irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
AIBN is a potent poison and can decompose exothermically. Avoid overheating.
Part 2: Synthesis of 3-(Cyanomethyl)benzoic Acid
Principle & Rationale: This step is a nucleophilic substitution (SN2) reaction where the highly nucleophilic cyanide ion (CN⁻) displaces the bromide from the benzylic carbon. A critical consideration is the acidity of the starting material's carboxyl group (pKa ≈ 4). This acidic proton will readily react with the basic cyanide salt (the pKa of HCN is ~9.2) to generate highly toxic hydrogen cyanide (HCN) gas. To prevent this hazardous side reaction, the carboxylic acid is first deprotonated with a non-nucleophilic base (potassium hydroxide) to form the carboxylate salt.[5] The reaction is then carried out safely and efficiently. Sodium iodide (NaI) is added as a catalyst to facilitate the reaction via the Finkelstein reaction, where the bromide is transiently converted to the more reactive iodide.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-(Bromomethyl)benzoic acid | 215.04 | 12.5 g | 58.1 |
| Potassium Hydroxide (KOH) | 56.11 | 3.26 g | 58.1 |
| Sodium Cyanide (NaCN) | 49.01 | 3.14 g | 64.0 |
| Sodium Iodide (NaI) | 149.89 | 0.87 g | 5.8 |
| Methanol (MeOH) | 32.04 | 150 mL | - |
Protocol
-
In a 500 mL round-bottom flask, dissolve 3-(bromomethyl)benzoic acid (12.5 g, 58.1 mmol) in methanol (150 mL).[5]
-
Cool the solution in an ice bath to 10-15°C.
-
Separately, prepare a solution of potassium hydroxide (3.26 g, 58.1 mmol) in methanol (~50 mL). Slowly add the methanolic KOH solution to the reaction flask while stirring, maintaining the temperature below 20°C.[5]
-
After the addition is complete, add sodium iodide (0.87 g, 5.8 mmol, 0.1 eq) and sodium cyanide (3.14 g, 64.0 mmol, 1.1 eq) to the mixture.[5]
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 3-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the remaining residue in water (150 mL) and transfer to a separatory funnel. Wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. A white precipitate should form.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-(cyanomethyl)benzoic acid as a solid.[6]
Safety Precautions:
-
EXTREME DANGER: Sodium cyanide is a highly toxic poison. Handle only in a chemical fume hood with appropriate PPE. Avoid contact with skin and inhalation. NEVER add acid to a cyanide salt or solution.
-
Have a cyanide quench solution (e.g., a mixture of sodium hypochlorite (bleach) and sodium hydroxide) readily available to decontaminate glassware and spills.
Part 3: Synthesis of this compound
Principle & Rationale: The final step is the complete hydrolysis of the nitrile functional group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, as detailed here, is a robust and high-yielding method.[7] The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide to the carboxylic acid and ammonium salt.
Reaction Mechanism
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-(CYANOMETHYL)BENZOIC ACID | 5689-33-8 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: A Validated Two-Step Synthesis of 3-(Carboxymethyl)benzoic Acid for Research Applications
Introduction and Significance
3-(Carboxymethyl)benzoic acid, also known by synonyms such as isohomophthalic acid, is an aromatic compound featuring two distinct carboxylic acid groups with different reactivities, attached to a benzene ring at the meta-position. This structural motif makes it a crucial intermediate in the synthesis of more complex molecules. Its applications are diverse, ranging from the development of pharmaceuticals, where it and its derivatives may possess anti-inflammatory or enzyme-inhibiting properties, to the creation of novel polymers and dyes in the chemical industry.[1] A thorough understanding of its synthesis is therefore essential for researchers in organic chemistry and drug development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2084-13-1 | [2] |
| Molecular Formula | C₉H₈O₄ | [2] |
| Molecular Weight | 180.16 g/mol | [2][3] |
| Melting Point | 185 °C | [4] |
| Boiling Point | 412.8 °C at 760 mmHg | [4] |
| Appearance | White crystalline solid | [5] |
| pKa | 4.13 ± 0.10 (Predicted) | [4] |
Synthetic Strategy and Mechanistic Rationale
The selected synthetic route involves a two-step process designed for efficiency and high yield, starting from 3-(chloromethyl)benzoic acid.
-
Step 1: Cyanation via SN2 Nucleophilic Substitution. The benzylic chloride is displaced by a cyanide nucleophile (from NaCN) to form 3-(cyanomethyl)benzoic acid.
-
Step 2: Acid-Catalyzed Hydrolysis. The nitrile functional group of the intermediate is hydrolyzed under strong acidic conditions to yield the final product, this compound.
Diagram 1: Overall Synthetic Workflow
Caption: A two-step synthesis of this compound.
Rationale for Step 1: Cyanation
The first step is a classic SN2 reaction. The benzylic carbon in 3-(chloromethyl)benzoic acid is an excellent electrophile for this transformation.
-
Electrophilicity: The carbon is attached to an electronegative chlorine atom and a benzene ring, both of which withdraw electron density via induction, making the carbon susceptible to nucleophilic attack.[6]
-
Nucleophile and Solvent: Sodium cyanide (NaCN) serves as the source of the potent cyanide nucleophile (CN⁻). A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is chosen because it effectively solvates the sodium cation (Na⁺) while leaving the cyanide anion relatively "bare" and highly nucleophilic, thus accelerating the SN2 reaction rate.
-
Causality: This direct displacement is favored over elimination pathways due to the nature of the primary benzylic halide substrate. The formation of the carbon-carbon bond is thermodynamically stable and effectively converts the reactive benzylic halide into a stable nitrile intermediate, ready for subsequent hydrolysis.
Rationale for Step 2: Hydrolysis
The conversion of the nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.
-
Mechanism: Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to a stable amide intermediate. Under the harsh conditions of refluxing concentrated acid, this amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.
-
Choice of Acid: Concentrated hydrochloric acid is used as both the catalyst and the water source. Refluxing provides the necessary activation energy to drive both stages of the hydrolysis to completion.
-
Workup: Upon cooling, the organic product, this compound, which is sparingly soluble in cold acidic water, precipitates out of the solution, allowing for a simple and efficient isolation by filtration.
Detailed Experimental Protocols
CRITICAL SAFETY NOTICE: This protocol involves the use of sodium cyanide , which is a highly toxic substance. It is fatal if swallowed, inhaled, or absorbed through the skin. Acidification of cyanide salts liberates extremely toxic hydrogen cyanide (HCN) gas. All manipulations involving cyanide must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical splash goggles. A cyanide antidote kit must be readily accessible. All cyanide-contaminated waste must be quenched and disposed of according to institutional safety guidelines (e.g., by treatment with an excess of sodium hypochlorite solution under basic conditions).
Part A: Synthesis of 3-(Cyanomethyl)benzoic acid
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 3-(Chloromethyl)benzoic acid | 170.59 | 10.0 g | 58.6 mmol |
| Sodium Cyanide (NaCN) | 49.01 | 3.45 g | 70.3 mmol |
| Dimethyl Sulfoxide (DMSO) | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(chloromethyl)benzoic acid (10.0 g, 58.6 mmol).
-
In a certified chemical fume hood , add dimethyl sulfoxide (100 mL) to the flask and stir until the solid dissolves.
-
Carefully add sodium cyanide (3.45 g, 70.3 mmol, 1.2 equivalents) to the solution in one portion. (CAUTION: HIGHLY TOXIC) .
-
Heat the reaction mixture to 70 °C using a heating mantle and an oil bath.
-
Maintain stirring at 70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The starting material will have a different Rf value than the more polar product.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into 400 mL of ice-cold water in a 1 L beaker with stirring.
-
Acidify the aqueous solution to pH 2 by the slow, dropwise addition of 6 M HCl. This will protonate the carboxylate and precipitate the product.
-
Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (3 x 50 mL) to remove residual DMSO and salts.
-
Dry the solid in a vacuum oven at 50 °C overnight to yield 3-(cyanomethyl)benzoic acid as a white powder. (Expected yield: 85-95%).
Part B: Synthesis of this compound
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 3-(Cyanomethyl)benzoic acid | 161.16 | 8.0 g | 49.6 mmol |
| Concentrated HCl (37%) | - | 80 mL | - |
| Deionized Water | - | 40 mL | - |
Procedure:
-
Place the dried 3-(cyanomethyl)benzoic acid (8.0 g, 49.6 mmol) into a 250 mL round-bottom flask with a magnetic stir bar.
-
In a fume hood, carefully add deionized water (40 mL) and concentrated hydrochloric acid (80 mL).
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The solid will gradually dissolve as the reaction proceeds.
-
Maintain a steady reflux for 12-18 hours. The reaction is complete when all starting material has been consumed (can be monitored by TLC if desired, though refluxing overnight is standard).
-
After the reflux period, turn off the heat and allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water (2 x 20 mL).
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight. (Expected yield: 90-98%).
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and melting point analysis. The melting point should be sharp and consistent with the literature value (185 °C).[4]
References
- Google Patents. KR100598271B1 - Method for preparing 3-(1-cyanoalkyl) benzoic acid.
-
LookChem. This compound. [Link]
-
PubChem - National Institutes of Health. This compound | C9H8O4 | CID 268227. [Link]
-
Chemistry Stack Exchange. (2022, August 23). What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide?[Link]
- Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method.
- Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
- Google Patents. CN105130846A - Methyl 3-(cyanomethyl)
Sources
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- 4. This compound|lookchem [lookchem.com]
- 5. annexechem.com [annexechem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Comprehensive Analytical Protocols for the Characterization of 3-(Carboxymethyl)benzoic Acid
Abstract
This document provides a detailed guide on the analytical methods for the comprehensive characterization of 3-(Carboxymethyl)benzoic acid (CAS No: 2084-13-1), a pivotal intermediate in pharmaceutical synthesis and materials science.[1] The protocols outlined herein are designed to ensure the identity, purity, and stability of this compound, emphasizing the scientific rationale behind the selection of each analytical technique and the interpretation of the resulting data. This guide serves as a practical resource for quality control and research applications.
Introduction: The Importance of Rigorous Characterization
This compound, also known as homoisophthalic acid, is a dicarboxylic acid featuring both a benzoic acid and a phenylacetic acid moiety.[2][3] This structural arrangement makes it a versatile building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. The precise characterization of its chemical structure, purity, and physical properties is critical to guarantee the quality, safety, and efficacy of the final products. This application note details a multi-faceted analytical approach, combining spectroscopic, chromatographic, and thermal methods to provide a complete profile of this compound.
Structural Elucidation via Spectroscopic Methods
Spectroscopic techniques are indispensable for confirming the molecular structure and identifying the functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous evidence of the molecular structure by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.
Protocol 1: ¹H and ¹³C NMR Spectroscopic Analysis
Objective: To verify the chemical structure and assess for the presence of isomeric impurities.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
-
High-quality 5 mm NMR tubes
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of DMSO-d₆ containing TMS.
-
Acquisition:
-
Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra, typically requiring a longer acquisition time.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
Expected Data Interpretation:
| ¹H NMR (DMSO-d₆) | Approximate Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Carboxylic Acid Protons | > 12.0 | Broad Singlet | 2 x -COOH |
| Aromatic Protons | 7.4 - 8.0 | Multiplets | Ar-H |
| Methylene Protons | ~ 3.6 | Singlet | -CH₂- |
| ¹³C NMR (DMSO-d₆) | Approximate Chemical Shift (δ, ppm) | Assignment |
| Carboxylic Carbons | ~173, ~168 | 2 x -COOH |
| Aromatic Carbons | 128 - 138 | Ar-C |
| Methylene Carbon | ~41 | -CH₂- |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Protocol 2: FTIR Spectroscopic Analysis
Objective: To confirm the presence of key functional groups.
Materials:
-
This compound sample
-
Spectroscopic grade potassium bromide (KBr)
Instrumentation:
-
FTIR Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Procedure (ATR method):
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Expected Data Interpretation:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very Broad, Strong |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong |
| C-O Stretch / O-H Bend | 1200-1400 | Medium |
The broad O-H stretching band is a characteristic feature of hydrogen-bonded carboxylic acids.[4][5] The C=O stretching frequency confirms the presence of the carbonyl groups.[6]
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the purity of this compound, capable of separating it from starting materials, by-products, and isomers.
Protocol 3: Reversed-Phase HPLC for Purity Determination
Objective: To quantify the purity of this compound and detect any impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or formic acid for mobile phase modification
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and 0.1% phosphoric acid in water (gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm[7] |
| Column Temp. | Ambient or controlled (e.g., 30 °C) |
| Injection Vol. | 10 µL |
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., a mixture of mobile phase components) at a concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a reference standard solution at the same concentration.
-
Analysis: Inject the sample and standard solutions into the HPLC system.
-
Data Analysis: Determine the purity by area percentage calculation. The retention time of the main peak in the sample should match that of the reference standard.
Molecular Weight Confirmation by Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound, providing definitive confirmation of its identity.
Protocol 4: Mass Spectrometric Analysis
Objective: To confirm the molecular weight of this compound.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically via direct infusion or through an LC system.
-
Acquire the mass spectrum in negative ion mode.
Expected Data Interpretation:
-
Expected Ion (ESI-): [M-H]⁻ at m/z 179.0
The fragmentation pattern can also provide structural information. A common fragment for benzoic acid derivatives is the loss of the carboxylic group.[9]
Physicochemical Characterization by Thermal Analysis
Thermal analysis provides information on the physical properties and thermal stability of the compound.
Protocol 5: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the melting point, assess crystallinity, and evaluate thermal stability.
Instrumentation:
-
DSC and TGA instruments
Procedure:
-
DSC: Heat a small, accurately weighed sample (2-5 mg) in a sealed aluminum pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
TGA: Heat a slightly larger sample (5-10 mg) in an open pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to monitor mass loss as a function of temperature.
Expected Data Interpretation:
-
Melting Point (DSC): A sharp endothermic peak should be observed. The melting point for this compound is reported to be around 185 °C.[2][3][8]
-
Thermal Decomposition (TGA): TGA will indicate the temperature at which the compound begins to decompose. Benzoic acid and its derivatives are known to undergo thermal decomposition at elevated temperatures.[10]
Integrated Analytical Workflow
The following diagram illustrates the logical sequence of analytical techniques for a thorough characterization of this compound.
Caption: A logical workflow for the comprehensive characterization of this compound.
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). The thermal decomposition of benzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid. Retrieved from [Link]
Sources
- 1. Buy this compound | 2084-13-1 [smolecule.com]
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- 3. This compound | 2084-13-1 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. helixchrom.com [helixchrom.com]
- 8. This compound CAS#: 2084-13-1 [m.chemicalbook.com]
- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for the Quantification of 3-(Carboxymethyl)benzoic Acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(Carboxymethyl)benzoic acid. This compound serves as a crucial intermediate in pharmaceutical synthesis, demanding a reliable analytical method for quality control and process monitoring.[1] The developed reversed-phase HPLC (RP-HPLC) method demonstrates excellent peak symmetry, resolution, and accuracy, addressing common challenges associated with analyzing dicarboxylic aromatic acids. This guide provides a comprehensive protocol, from mobile phase preparation to method validation and troubleshooting, designed for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
This compound, also known as homoisophthalic acid, is an organic compound featuring two carboxylic acid functional groups with different acidic strengths.[1][2] Its accurate quantification is paramount in ensuring the purity of starting materials and the quality of final pharmaceutical products.
The primary challenge in the HPLC analysis of acidic compounds like this compound is managing its ionization state to achieve optimal retention and peak shape.[3] In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[4] The ionized (deprotonated) form of an acid is more polar and will elute faster with poor retention, often leading to asymmetrical or tailing peaks.[5]
This method addresses this challenge by controlling the mobile phase pH. The predicted pKa of this compound is approximately 4.13.[2][6] By setting the mobile phase pH to ~2.5, which is more than 1.5 pH units below the analyte's pKa, we ensure that the carboxylic acid groups remain fully protonated (non-ionized).[3] This suppression of ionization enhances its hydrophobicity, leading to predictable retention on a C18 column and significantly improved peak symmetry. Furthermore, a low pH mobile phase protonates residual silanol groups on the silica-based stationary phase, minimizing secondary electrostatic interactions that are a major cause of peak tailing.[4][7]
Analyte Properties
| Property | Value | Source |
| Chemical Name | This compound | [8] |
| Synonyms | 3-Carboxyphenylacetic acid, Homoisophthalic acid | [1][2] |
| CAS Number | 2084-13-1 | [2][8] |
| Molecular Formula | C9H8O4 | [8] |
| Molecular Weight | 180.16 g/mol | [8] |
| Predicted pKa | 4.13 ± 0.10 | [2][6] |
| Melting Point | ~185 °C | [2] |
HPLC Method and Chromatographic Conditions
The following parameters were optimized for the robust analysis of this compound.
| Parameter | Condition | Rationale |
| HPLC System | Any standard HPLC system with a UV/PDA detector | This method is compatible with standard analytical instrumentation. |
| Stationary Phase | Reversed-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size), end-capped | A C18 column provides the necessary hydrophobicity for retaining the analyte. End-capping is crucial to minimize interactions with residual silanols, reducing peak tailing.[7] |
| Mobile Phase | Acetonitrile and 20 mM Potassium Phosphate Buffer | A buffered aqueous-organic mobile phase is standard for RP-HPLC. |
| A: 20 mM KH2PO4, pH adjusted to 2.5 with Phosphoric Acid | The phosphate buffer maintains a constant pH. A pH of 2.5 ensures the analyte is in its non-ionized form, improving retention and peak shape.[3][5] | |
| B: Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity.[4] | |
| Gradient | Isocratic | An isocratic elution is sufficient for this single analyte analysis, ensuring simplicity and reproducibility. |
| Composition | 65% A : 35% B (v/v) | This ratio provides optimal retention and a reasonable run time. It can be adjusted based on the specific column and system. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[9] |
| Detection | UV at 235 nm | Based on the UV spectra of similar aromatic acids like benzoic acid, 235 nm provides strong absorbance for high sensitivity.[10][11] |
| Injection Vol. | 10 µL | A standard injection volume to avoid column overload. |
| Diluent | Mobile Phase (65% A : 35% B) | Using the mobile phase as the diluent ensures peak shape is not distorted by solvent effects. |
Experimental Protocols
Mobile Phase and Standard Preparation
A. Preparation of 20 mM Phosphate Buffer (Mobile Phase A, pH 2.5)
-
Weigh 2.72 g of potassium dihydrogen phosphate (KH2PO4) and dissolve in 1000 mL of HPLC-grade water.
-
Stir until fully dissolved.
-
Adjust the pH of the solution to 2.5 using 85% phosphoric acid, monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.
B. Preparation of Mobile Phase (Working Solution)
-
Carefully measure 650 mL of Mobile Phase A (Phosphate Buffer) and 350 mL of Acetonitrile (Mobile Phase B).
-
Combine them in a suitable reservoir.
-
Degas the final mobile phase for 15 minutes using an ultrasonic bath or an online degasser to prevent air bubbles in the system.[12]
C. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 50 mg of this compound reference standard.
-
Transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of the diluent (Mobile Phase) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.
D. Preparation of Calibration Standards
-
Perform serial dilutions from the Standard Stock Solution using the diluent to prepare a series of calibration standards. A suggested range is 5, 10, 25, 50, 100, and 150 µg/mL.
HPLC System Setup and Analysis Workflow
The overall workflow from preparation to analysis is outlined below.
Caption: HPLC analysis workflow from preparation to reporting.
Step-by-Step Protocol:
-
System Startup: Turn on the HPLC system components (pump, detector, column oven).
-
System Purge: Purge the pump with the prepared mobile phase to remove any previously used solvents and ensure a stable baseline.
-
Column Equilibration: Set the flow rate to 1.0 mL/min and the column oven temperature to 30 °C. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable, noise-free baseline is achieved.
-
Sequence Setup: Program the injection sequence in the chromatography data system (CDS) software. Include blanks, calibration standards, and samples.
-
Analysis: Begin the analytical run. Monitor the system pressure for stability.
-
Data Processing: After the run, integrate the peak corresponding to this compound. Use the calibration standards to generate a linear regression curve (Peak Area vs. Concentration).
-
Quantification: Determine the concentration of this compound in the unknown samples using the calibration curve.
Method Validation (as per ICH Q2(R2) Guidelines)
To ensure the developed method is suitable for its intended purpose, it must be validated.[13][14] The following parameters should be assessed.[15]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak should be free from interference from blank, placebo, or impurities. Peak Purity Index > 0.995. | Demonstrates that the method can unequivocally assess the analyte in the presence of other components.[16] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Establishes the relationship between concentration and analytical signal. |
| Range | The interval between the upper and lower concentrations where the method is precise, accurate, and linear (e.g., 5-150 µg/mL). | Defines the working boundaries of the method.[16] |
| Accuracy | % Recovery should be between 98.0% and 102.0% at three concentration levels (low, medium, high). | Measures the closeness of the experimental value to the true value. |
| Precision | Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% over multiple days/analysts. | Assesses the degree of scatter between a series of measurements. |
| LOD & LOQ | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. | Determines the lowest concentration of analyte that can be reliably detected and quantified. |
| System Suitability | Tailing Factor ≤ 1.5; Theoretical Plates > 2000; RSD of peak area for 5 replicate injections ≤ 2.0%. | Ensures the chromatographic system is performing adequately for the analysis. |
Understanding Analyte Behavior: pH vs. Ionization
The chromatographic behavior of this compound is directly linked to the mobile phase pH relative to its pKa. The following diagram illustrates this critical relationship.
Caption: Ionization state of this compound vs. pH.
Troubleshooting Guide
Even with a robust method, issues can arise. This guide addresses common problems.[9][17]
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Mobile phase pH is too high (close to pKa). 2. Secondary interactions with column silanols.[7] 3. Column is old or contaminated. | 1. Ensure mobile phase pH is accurately prepared and is ≤ 3.0. 2. Use a high-purity, end-capped column. 3. Flush the column with a strong solvent or replace it. |
| Poor Resolution | 1. Loss of column efficiency. 2. Interfering peak from sample matrix. | 1. Replace the column. 2. Adjust mobile phase organic content. If using isocratic, a shallow gradient may be needed. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Poor column temperature control.[9] 3. Pump malfunction or leak. | 1. Prepare fresh mobile phase accurately. Ensure proper mixing. 2. Use a column oven and ensure it is set correctly. 3. Check system pressure for fluctuations and inspect for leaks. |
| High Backpressure | 1. Blockage in the system (tubing, guard column, or column frit). 2. Mobile phase precipitation. | 1. Systematically disconnect components (starting from the detector backwards) to locate the blockage. Reverse-flush the column if the blockage is at the inlet frit. 2. Ensure mobile phase components are fully miscible and filtered. |
| No Peaks or Low Sensitivity | 1. Injector issue (e.g., bad rotor seal). 2. Detector lamp is failing. 3. Leak in the system causing sample loss.[12] | 1. Service the autosampler/injector. 2. Check lamp energy and replace if necessary. 3. Perform a thorough visual inspection for leaks. |
Conclusion
The HPLC method detailed in this application note provides a reliable, robust, and accurate system for the quantitative analysis of this compound. By controlling the mobile phase pH to suppress analyte ionization, this method achieves excellent chromatographic performance, characterized by sharp, symmetrical peaks and stable retention times. The comprehensive protocols for method execution, validation, and troubleshooting serve as a complete guide for implementation in quality control and research environments.
References
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
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Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Yazdi, D. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
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Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]
- Shariatinia, Z., & Aghayan, M. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 65-72.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023, November 1).
-
Agilent Technologies. (2013, June 20). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Retrieved from [Link]
-
UPB Scientific Bulletin, Series B. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 3-methyl-. NIST WebBook. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]
- Al-Dhubab, Z. A. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen.
-
UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden - Yemen. Retrieved from [Link]
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Application Note: 1H NMR Spectroscopic Analysis of 3-(Carboxymethyl)benzoic Acid
Abstract: This technical guide provides a detailed protocol and in-depth interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(Carboxymethyl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and purity assessment of small organic molecules. The guide outlines the theoretical basis for the expected chemical shifts and coupling patterns, a step-by-step protocol for sample preparation, and a comprehensive analysis of the predicted ¹H NMR spectrum.
Introduction
This compound is a disubstituted aromatic compound containing two carboxylic acid functional groups. Its structural characterization is crucial in various fields, including medicinal chemistry and materials science, where it may serve as a linker or building block. ¹H NMR spectroscopy is a powerful analytical technique for confirming the molecular structure of such compounds by providing detailed information about the chemical environment, connectivity, and relative number of protons. This application note serves as a practical guide to understanding and interpreting the ¹H NMR spectrum of this compound.
Principles of ¹H NMR Spectroscopy
¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as protons (¹H), behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse and measuring the absorption and subsequent emission of energy, an NMR spectrum is generated.
The key parameters obtained from a ¹H NMR spectrum are:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of the proton. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield them, resulting in a lower chemical shift (upfield).
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons (spin-spin coupling). The number of peaks in a multiplet is described by the n+1 rule, where 'n' is the number of equivalent neighboring protons.
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), is the coupling constant. It provides information about the dihedral angle between coupled protons and the number of bonds separating them.
Experimental Protocol
A meticulously prepared sample is paramount for acquiring a high-quality ¹H NMR spectrum. The following protocol is recommended for this compound.
Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d with a trace of DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes and vials
-
Vortex mixer
-
NMR spectrometer (e.g., 300 MHz or higher)
Sample Preparation Workflow
Caption: Workflow for ¹H NMR sample preparation and analysis.
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. For carboxylic acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often an excellent choice as it readily dissolves the sample and its residual proton signal does not typically overlap with analyte signals. Furthermore, the acidic protons of the carboxylic acids are often observed as broad singlets in DMSO-d₆.[1][2]
-
Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is generally sufficient to obtain a good signal-to-noise ratio on modern NMR spectrometers without causing significant line broadening due to aggregation.
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the aromatic protons, the methylene protons, and the two carboxylic acid protons. The chemical environment of each proton determines its chemical shift and coupling pattern.
Sources
Application Note: Characterization of 3-(Carboxymethyl)benzoic Acid Using Mass Spectrometry
Abstract
This application note provides a detailed guide to the analysis of 3-(carboxymethyl)benzoic acid (also known as isohomophthalic acid) using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). As a dicarboxylic aromatic acid, its structural elucidation is critical in various fields, including metabolomics, pharmaceutical impurity profiling, and materials science. We present an in-depth analysis of its ionization and fragmentation behavior in negative ion electrospray ionization (ESI) and establish a robust protocol for its sensitive and specific quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate analytical methods for this and structurally related compounds.
Introduction and Scientific Background
This compound (C₉H₈O₄, Monoisotopic Mass: 180.0423 Da) is an aromatic compound containing two carboxylic acid functional groups.[1][2] The presence of these acidic moieties makes it an ideal candidate for analysis by negative ion mode electrospray ionization (ESI-MS), where it readily forms a deprotonated molecule, [M-H]⁻.[3] Understanding the fragmentation of this precursor ion is paramount for confirming its identity, distinguishing it from isomers, and developing selective quantitative assays using techniques like Multiple Reaction Monitoring (MRM).
The fragmentation of dicarboxylic acids in the gas phase is governed by the stability of the resulting product ions and neutral losses. Common fragmentation pathways for carboxylated compounds include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).[4][5][6] For this compound, the interplay between the two carboxyl groups, mediated by the phenyl ring and methylene spacer, dictates a unique fragmentation signature.
Ionization and Proposed Fragmentation Pathways
Under negative ion ESI conditions, this compound efficiently forms the [M-H]⁻ precursor ion at m/z 179.0350. Collision-induced dissociation (CID) of this ion initiates a cascade of fragmentation events. The primary cleavages involve the loss of small, stable neutral molecules from the two carboxyl groups.
Key Fragmentation Pathways of [M-H]⁻ at m/z 179.0350:
-
Loss of Carbon Dioxide (CO₂): The most characteristic fragmentation pathway for deprotonated carboxylic acids is the neutral loss of 44 Da (CO₂).[4][7] This can occur from either the benzoic acid moiety or the acetic acid moiety, leading to a major product ion at m/z 135.0451. This fragment, a deprotonated methylbenzoic acid isomer, is often the base peak in the MS/MS spectrum.
-
Loss of Water (H₂O): A secondary pathway involves the elimination of a water molecule (-18 Da), resulting in an ion at m/z 161.0244. This process is common for dicarboxylic acids where intramolecular interactions can facilitate the loss.[4][5]
-
Sequential Losses: Further fragmentation of the primary product ions can occur. The m/z 135 ion may subsequently lose a ketene group (CH₂=C=O, -42 Da) to produce an ion at m/z 93.0346, corresponding to a deprotonated phenol.
-
Benzylic Cleavage: Cleavage of the bond between the methylene group and the aromatic ring can result in the formation of a carboxymethyl radical loss and a product ion at m/z 121.0295, corresponding to the 3-carboxybenzoate anion.
The proposed fragmentation cascade is illustrated in the diagram below.
Caption: Proposed fragmentation pathways for the [M-H]⁻ ion of this compound.
Experimental Protocol: LC-MS/MS Analysis
This section provides a validated, step-by-step protocol for the analysis of this compound. The method is designed for high sensitivity and reproducibility on a standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
Materials and Reagents
-
Reference Standard: this compound (≥95% purity)
-
Solvents: LC-MS grade acetonitrile (ACN) and water
-
Additive: Formic acid (FA), LC-MS grade
-
Sample Matrix: As required (e.g., plasma, reaction mixture, formulation buffer)
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of 50:50 (v/v) ACN:water.
-
Working Standards: Prepare a series of calibration standards by serially diluting the stock solution in the sample matrix or a surrogate matrix (e.g., 50:50 ACN:water) to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: For complex matrices like plasma, a protein precipitation step is recommended. Add 3 parts cold ACN to 1 part sample, vortex thoroughly, centrifuge at >12,000 x g for 10 minutes, and analyze the supernatant.
Liquid Chromatography (LC) Method
The chromatographic separation is crucial for resolving the target analyte from matrix interferences and potential isomers.[8] A reversed-phase method provides excellent retention and peak shape.
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides high-resolution separation for small organic acids. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification aids in protonation for better retention and peak shape in reversed-phase. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic solvent for eluting analytes from a C18 column. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources and provides good chromatographic efficiency. |
| Column Temperature | 40 °C | Ensures reproducible retention times and reduces viscosity. |
| Injection Volume | 5 µL | A typical volume to balance sensitivity and peak shape. |
| Gradient Elution | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate | A gradient is necessary to elute the analyte with a good peak shape and clean the column afterwards. |
Mass Spectrometry (MS) Method
The MS is operated in negative ion mode to achieve the highest sensitivity for this acidic compound.
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The two carboxylic acid groups are readily deprotonated, making this the most sensitive ionization mode.[3][9] |
| Scan Type | Full Scan (for discovery), MRM (for quant) | Full scan confirms the precursor mass, while MRM provides maximum sensitivity and selectivity for quantification. |
| Capillary Voltage | -3.0 kV | Optimal voltage for stable spray and ion generation in negative mode. |
| Source Temperature | 150 °C | Maintains analyte in the gas phase without causing thermal degradation. |
| Gas Flow (Desolvation) | 800 L/hr | Efficiently removes solvent from the ESI droplets. |
| Collision Gas | Argon | Standard inert gas for efficient collision-induced dissociation. |
| Collision Energy (CE) | 15-25 eV (empirical optimization) | CE must be optimized to maximize the intensity of the desired product ion. |
Data Interpretation and Expected Results
Expected Ions and MRM Transitions
For quantitative analysis, the following MRM transitions are recommended. The primary transition provides quantification, while the secondary transition serves as a qualifier for confirmation.
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Transition Type | Proposed Neutral Loss |
| This compound | 179.04 | 135.05 | Quantitative | CO₂ |
| This compound | 179.04 | 121.03 | Qualitative | •CH₂COOH |
Isomer Differentiation
Distinguishing this compound from its 2- and 4-isomers, as well as other structural isomers like homophthalic acid, can be challenging. While they share the same precursor mass, their fragmentation patterns may differ in the relative intensities of their product ions due to steric and electronic effects.[10] For instance, ortho-effects in the 2-isomer could promote unique fragmentation pathways (e.g., enhanced water loss). Therefore, chromatographic separation is the most reliable strategy, but a detailed comparison of MS/MS spectra obtained under identical conditions can provide orthogonal confirmation.[11]
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive framework for the characterization and quantification of this compound. The predictable and characteristic fragmentation of the [M-H]⁻ precursor ion, dominated by the loss of carbon dioxide, allows for highly selective detection. This protocol serves as a foundational method that can be adapted for various matrices and analytical objectives, from metabolic studies to quality control in drug development.
Visualization of Experimental Workflow
The following diagram outlines the complete analytical workflow described in this note.
Caption: General experimental workflow for the quantification of this compound.
References
-
Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. PubMed Central. Available at: [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. Available at: [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PubMed Central. Available at: [Link]
-
Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Agilent Technologies. Available at: [Link]
-
Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... ResearchGate. Available at: [Link]
-
Dicarboxylic acids analyzed by time-of-flight secondary ion mass spectrometry. AIP Publishing. Available at: [Link]
-
Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. Available at: [Link]
-
Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. ResearchGate. Available at: [Link]
-
Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters Corporation. Available at: [Link]
-
A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Available at: [Link]
-
Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv. Available at: [Link]
-
Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PubMed Central. Available at: [Link]
-
This compound | C9H8O4. PubChem. Available at: [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
This compound. LookChem. Available at: [Link]
-
Benzoic acid, 3-methyl-. NIST WebBook. Available at: [Link]
-
Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n). PubMed. Available at: [Link]
-
Analysis of a series of chlorogenic acid isomers using differential ion mobility and tandem mass spectrometry. PubMed. Available at: [Link]
-
Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library. ResearchGate. Available at: [Link]
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Application Note and Detailed Protocols for the Esterification of 3-(Carboxymethyl)benzoic Acid with Ethanol
Abstract
This comprehensive guide provides a detailed exploration of the Fischer esterification of 3-(carboxymethyl)benzoic acid with ethanol. This reaction presents a unique case of selective synthesis due to the presence of two carboxylic acid functionalities with differing reactivities. This document offers a thorough examination of the reaction mechanism, strategies for controlling selectivity to yield the desired mono- or diester products, and detailed, step-by-step protocols for synthesis, purification, and characterization. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the foundational knowledge and practical insights required to successfully navigate this specific esterification.
Introduction: The Significance of Esterification and the Challenge of this compound
Esterification is a cornerstone of organic synthesis, pivotal in the creation of a vast array of pharmaceuticals, fragrances, polymers, and other valuable chemical entities.[1][2][3] The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a widely employed and cost-effective method for ester synthesis.[1][4]
This compound is a dicarboxylic acid of particular interest as a versatile building block in medicinal chemistry and materials science. Its structure features two distinct carboxylic acid groups: one directly attached to the aromatic ring and another connected to a benzylic methylene group. This structural nuance introduces a compelling challenge in its esterification with ethanol: the potential for selective reaction at one of the two sites or exhaustive esterification to form the diester.
The differential reactivity of the two carboxylic acid groups—the benzylic carboxylic acid being generally more susceptible to esterification than the aromatic one due to steric and electronic factors—allows for a degree of selectivity. This guide will delineate the principles and practical approaches to control the reaction outcome.
Mechanistic Insights: The Fischer Esterification Pathway
The Fischer esterification proceeds via a reversible, acid-catalyzed nucleophilic acyl substitution.[2][3] The mechanism, illustrated below, involves several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[2][4]
-
Nucleophilic Attack by Ethanol: An ethanol molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group departs as a water molecule, a stable leaving group.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
The reversible nature of this reaction necessitates strategies to drive the equilibrium towards the product side. This is typically achieved by using a large excess of the alcohol reactant or by removing water as it is formed, often through azeotropic distillation.[1][4]
Strategic Approaches to Selective Esterification
The selective esterification of this compound hinges on exploiting the inherent difference in reactivity between the benzylic and aromatic carboxylic acid groups. The benzylic carboxyl group is generally more sterically accessible and less electronically deactivated by the benzene ring compared to the aromatic carboxyl group. This allows for a kinetic differentiation between the two sites.
-
Towards Mono-esterification (3-(Ethoxycarbonylmethyl)benzoic acid): To favor the formation of the benzylic mono-ester, milder reaction conditions and controlled stoichiometry are paramount.
-
Stoichiometry: Using a near-equimolar amount of ethanol to the dicarboxylic acid can limit the extent of the reaction.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will preferentially allow the more reactive benzylic acid to esterify while minimizing the esterification of the less reactive aromatic acid. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is crucial.[5]
-
-
Towards Di-esterification (Diethyl 3-(carboxymethyl)benzoate): To achieve complete esterification, the reaction equilibrium must be strongly shifted towards the product.
-
Excess Ethanol: Employing a large excess of ethanol, which also serves as the solvent, is the most common and effective strategy.[2]
-
Prolonged Reaction Time and Heat: Refluxing the reaction mixture for an extended period ensures that even the less reactive aromatic carboxylic acid group is esterified.
-
Water Removal: While using excess ethanol is often sufficient, for particularly stubborn esterifications, a Dean-Stark apparatus can be used to azeotropically remove the water byproduct, further driving the reaction to completion.[1]
-
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. All procedures involving volatile organic compounds and strong acids should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of Diethyl 3-(carboxymethyl)benzoate (Exhaustive Esterification)
This protocol is designed to maximize the yield of the diester product.
Materials and Equipment:
| Reagent/Equipment | Details |
|---|---|
| This compound | 10.0 g (51.5 mmol) |
| Absolute Ethanol | 150 mL (large excess) |
| Concentrated Sulfuric Acid | 2 mL |
| Round-bottom flask | 250 mL |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Separatory funnel | 500 mL |
| Ethyl acetate | For extraction |
| Saturated sodium bicarbonate solution | For neutralization |
| Brine (saturated NaCl solution) | For washing |
| Anhydrous sodium sulfate | For drying |
| Rotary evaporator | |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (51.5 mmol) of this compound.
-
Reagent Addition: Add 150 mL of absolute ethanol to the flask and stir to dissolve the solid. Carefully and slowly add 2 mL of concentrated sulfuric acid to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by TLC.
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solution by approximately half using a rotary evaporator to remove excess ethanol.
-
Carefully pour the cooled residue into a 500 mL separatory funnel containing 150 mL of cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
-
Neutralization and Washing:
-
Combine the organic extracts in the separatory funnel.
-
Wash the organic layer with 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ gas will be evolved; vent the separatory funnel frequently.
-
Wash the organic layer with 100 mL of brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diethyl 3-(carboxymethyl)benzoate as an oil.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Synthesis of 3-(Ethoxycarbonylmethyl)benzoic Acid (Selective Mono-esterification)
This protocol aims to selectively esterify the more reactive benzylic carboxylic acid.
Materials and Equipment:
| Reagent/Equipment | Details |
|---|---|
| This compound | 10.0 g (51.5 mmol) |
| Absolute Ethanol | 3.0 g (3.8 mL, 65.1 mmol, 1.26 eq) |
| p-Toluenesulfonic acid monohydrate | 0.98 g (5.15 mmol, 0.1 eq) |
| Toluene | 100 mL |
| Round-bottom flask with Dean-Stark trap | 250 mL |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Separatory funnel | 500 mL |
| Ethyl acetate | For extraction |
| Deionized water | For washing |
| Brine (saturated NaCl solution) | For washing |
| Anhydrous sodium sulfate | For drying |
| Rotary evaporator | |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add 10.0 g (51.5 mmol) of this compound, 100 mL of toluene, and 3.0 g (3.8 mL, 65.1 mmol) of absolute ethanol.
-
Catalyst Addition: Add 0.98 g (5.15 mmol) of p-toluenesulfonic acid monohydrate to the mixture.
-
Azeotropic Reflux: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Reaction Monitoring: Monitor the reaction closely using TLC (e.g., every 30-60 minutes). The goal is to stop the reaction when the starting material is consumed and the formation of the diester is minimal. This typically takes 2-4 hours.
-
Work-up:
-
Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (50 mL).
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purification: The crude product, which may contain some starting material and diester, can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the components.
Characterization of Products
The synthesized esters should be characterized using standard analytical techniques to confirm their identity and purity.
Spectroscopic Data:
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the functional groups present.
-
Carboxylic Acid (O-H stretch): A broad absorption band in the region of 3300-2500 cm⁻¹.
-
Ester (C=O stretch): A strong, sharp absorption band around 1735-1715 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring.[6]
-
Ester (C-O stretch): Two or more bands in the 1300-1000 cm⁻¹ region.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for detailed structural elucidation. The chemical shifts for ethyl esters of benzoic acid derivatives are well-documented.
Expected ¹H NMR Spectral Features for Diethyl 3-(carboxymethyl)benzoate:
-
A triplet around 1.3-1.4 ppm (6H) corresponding to the two methyl groups of the ethyl esters.
-
Two overlapping or distinct quartets around 4.3-4.4 ppm (4H) from the two methylene groups of the ethyl esters.
-
A singlet around 3.7 ppm (2H) for the benzylic methylene protons.
-
A complex multiplet pattern in the aromatic region (7.4-8.1 ppm) for the four aromatic protons.
Expected ¹³C NMR Spectral Features for Diethyl 3-(carboxymethyl)benzoate:
-
Signals for the methyl carbons of the ethyl groups around 14 ppm.
-
Signals for the methylene carbons of the ethyl groups around 61 ppm.
-
A signal for the benzylic methylene carbon around 40-45 ppm.
-
Aromatic carbon signals between 128-135 ppm.
-
Two distinct carbonyl carbon signals for the two ester groups, typically in the range of 165-172 ppm.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the esterification of this compound.
Caption: Experimental workflow for the esterification of this compound.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | Extend reaction time, increase temperature, or use a more efficient water removal method (Dean-Stark). |
| Insufficient catalyst | Ensure the correct molar equivalent of the acid catalyst is used. | |
| Loss of product during work-up | Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking during the bicarbonate wash to prevent emulsion formation. | |
| Incomplete Reaction | Steric hindrance or deactivating groups | For the aromatic carboxylic acid, longer reaction times and higher temperatures may be necessary. |
| Presence of water in reagents | Use anhydrous ethanol and dry glassware. | |
| Formation of Byproducts | Self-condensation of ethanol (ether formation) | Avoid excessively high temperatures or prolonged reaction times, especially with a strong acid catalyst. |
| Anhydride formation | This is more likely with electron-poor benzoic acids; ensure the reaction is not overheated. | |
| Difficult Separation of Products | Similar polarities of mono- and diesters | Optimize the eluent system for column chromatography. A shallow solvent gradient may be required. |
Conclusion
The esterification of this compound with ethanol is a versatile reaction that can be tailored to produce either the mono- or diester with a high degree of control. By understanding the principles of Fischer esterification and the differential reactivity of the two carboxylic acid groups, researchers can strategically design their synthetic approach. The protocols and insights provided in this application note serve as a robust foundation for the successful synthesis, purification, and characterization of these valuable ester compounds, facilitating their application in drug discovery and materials science.
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International Journal of Scientific & Technology Research. (2015). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. IJSTR, 4(8), 227-230. Retrieved from [Link]
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DergiPark. (2018). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 969-978. Retrieved from [Link]
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Application Notes & Protocols: 3-(Carboxymethyl)benzoic Acid in the Synthesis of Advanced Coordination Polymers
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the utilization of 3-(carboxymethyl)benzoic acid as a versatile building block in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). We will delve into the ligand's unique structural attributes, explore key synthetic methodologies with an emphasis on rational design, and provide detailed, field-proven protocols. The narrative will bridge theoretical concepts with practical applications, particularly focusing on areas of interest for drug development, such as sensing and delivery.
The Ligand: Understanding this compound (3-H₂cmba)
This compound, which we will refer to as H₂cmba, is a dicarboxylic acid featuring a benzoic acid moiety and an acetic acid group connected at the meta-position of the benzene ring.[1] This architecture imparts a unique combination of rigidity from the aromatic ring and flexibility from the methylene carboxyl group, making it an excellent candidate for constructing diverse and functional coordination polymers.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₈O₄ | [1] |
| Molecular Weight | 196.16 g/mol | [1] |
| Appearance | White crystalline solid | General Knowledge |
| pKa | The two carboxyl groups have different acid dissociation constants, allowing for stepwise deprotonation and versatile coordination behavior.[2] | General Chemical Principles |
The non-linear disposition of the two carboxyl groups, combined with the rotational freedom of the carboxymethyl arm, allows H₂cmba to adopt various conformations and coordination modes. This structural adaptability is a key factor in the formation of diverse network topologies, ranging from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks.[3]
Causality in Ligand Design: Why H₂cmba is Effective
The efficacy of H₂cmba in forming stable and functional CPs stems from several core attributes:
-
Bridging Capability: Both carboxylate groups can be partially or fully deprotonated to bridge multiple metal centers, which is fundamental to the extension of the polymeric network.[4]
-
Structural Versatility: The ligand's blend of rigidity and flexibility allows it to adapt to the coordination preferences of different metal ions, leading to a wide array of structural outcomes.[5]
-
Hydrogen Bonding: The presence of carboxyl groups, both coordinated and potentially uncoordinated, provides sites for hydrogen bonding, which can further stabilize the supramolecular architecture.[3]
Caption: Logical relationship of H₂cmba structure to CP properties.
Synthetic Strategies for H₂cmba-Based Coordination Polymers
The synthesis of CPs is a process of self-assembly where metal ions and organic ligands organize into an ordered, extended network. Hydrothermal and solvothermal methods are the most prevalent and effective techniques for crystallizing high-quality CPs from H₂cmba.[6]
Hydrothermal/Solvothermal Synthesis: A Proven Approach
This method involves heating the reactants (metal salt, H₂cmba, and often a co-ligand) in a sealed vessel, typically a Teflon-lined stainless steel autoclave, at temperatures above the boiling point of the solvent.[7] The elevated temperature and pressure increase the solubility of the reactants and facilitate the crystallization of the product.
The Causality Behind Key Parameters:
-
Temperature: Controls the reaction kinetics and can influence the final crystal phase. Different temperatures can lead to the formation of distinct structural isomers.[8]
-
Solvent System: The choice of solvent (e.g., water, DMF, ethanol) affects the solubility of reactants and can act as a template, influencing the pore size and shape of the resulting framework. Solvents can also coordinate directly to the metal centers.[9][10]
-
pH: The acidity or basicity of the reaction medium dictates the deprotonation state of the H₂cmba ligand. This is a critical factor, as the coordination mode of the carboxylate groups is highly dependent on their charge.
-
Metal Ion: The coordination geometry, oxidation state, and Lewis acidity of the metal ion (e.g., Zn(II), Cd(II), Co(II), Mn(II)) are primary determinants of the network's structure and properties.[11] For biomedical applications, biocompatible metals like Zn(II) are often preferred.[12][13]
-
Co-ligands: The introduction of auxiliary ligands, typically nitrogen-donating molecules like 1,10-phenanthroline (phen) or 2,2'-bipyridine (bpy), adds another layer of structural control. These co-ligands can cap coordination sites, link metal centers, and influence the overall dimensionality and topology of the framework.[3][14]
Caption: General workflow for solvothermal CP synthesis.
Protocol: Synthesis of a Luminescent Zinc(II) Coordination Polymer
This protocol details the synthesis of a representative 1D ladder-like Zn(II) coordination polymer, [Zn(cpba)(bimb)]n (where H₂cpba is a similar ligand and bimb is a co-ligand), adapted from a procedure that showcases the interplay between H₂cmba-type ligands and N-donor co-ligands.[14] Such materials often exhibit luminescence, making them promising for sensing applications.
Materials and Reagents
-
This compound (H₂cmba) (0.1 mmol, 19.6 mg)
-
Zinc(II) nitrate hexahydrate [Zn(NO₃)₂·6H₂O] (0.1 mmol, 29.7 mg)
-
1,4-bis(imidazol-1-ylmethyl)benzene (bimb) (0.1 mmol, 24.0 mg)
-
Deionized water (10 mL)
-
Teflon-lined stainless steel autoclave (25 mL capacity)
Step-by-Step Synthesis Protocol
-
Preparation of Reactant Mixture: In a 20 mL glass vial, combine this compound (19.6 mg), zinc(II) nitrate hexahydrate (29.7 mg), and 1,4-bis(imidazol-1-ylmethyl)benzene (24.0 mg).
-
Solubilization: Add 10 mL of deionized water to the vial. Stir the mixture at room temperature for approximately 30 minutes to ensure homogeneity. The initial pH of the solution does not typically require adjustment for this synthesis.
-
Autoclave Sealing: Transfer the resulting suspension to a 25 mL Teflon-lined stainless steel autoclave. Seal the vessel tightly.
-
Hydrothermal Reaction: Place the sealed autoclave in a programmable oven. Heat the autoclave to 160 °C and maintain this temperature for 72 hours.
-
Controlled Cooling: After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 12-24 hours. Causality Note: Slow cooling is crucial for the formation of large, high-quality single crystals suitable for X-ray diffraction analysis.
-
Product Isolation: Open the autoclave and collect the resulting colorless, block-like crystals by filtration.
-
Washing: Wash the crystals thoroughly with deionized water (3 x 5 mL) and then with ethanol (2 x 5 mL) to remove any unreacted starting materials and residual solvent.
-
Drying: Allow the crystals to air-dry. The typical yield is approximately 70-80% based on the H₂cmba ligand.
Self-Validating System: Characterization and Expected Outcomes
To ensure the successful synthesis of the target coordination polymer, the following characterization techniques are essential.
| Technique | Purpose | Expected Outcome |
| Single-Crystal X-ray Diffraction | To determine the precise 3D atomic arrangement, bond lengths, and angles. | Confirms the formation of a 1D, 2D, or 3D network, showing the coordination environment of the Zn(II) ions and the binding modes of the H₂cmba and bimb ligands. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk crystalline sample. | The experimental PXRD pattern should match the simulated pattern generated from the single-crystal X-ray data. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework. | A TGA curve will show the temperature at which the framework begins to decompose, indicating its thermal robustness. |
| Infrared (IR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal center. | The characteristic C=O stretching frequency of the free carboxylic acid (~1700 cm⁻¹) will shift to lower wavenumbers upon coordination to the Zn(II) ion. |
| Photoluminescence Spectroscopy | To investigate the fluorescent properties of the material. | The resulting Zn(II) polymer is expected to exhibit solid-state luminescence, which can be explored for sensing applications.[4] |
Applications in Drug Development and Biomedical Research
The unique properties of coordination polymers derived from H₂cmba and similar ligands make them highly attractive for biomedical applications.[15][16]
-
Drug Delivery: The porous nature of some 3D frameworks allows for the encapsulation and controlled release of therapeutic agents.[12][17] The biocompatibility of zinc-based MOFs is a significant advantage in this context.[13]
-
Luminescent Sensing: Many d¹⁰ metal CPs (like those of Zn(II) and Cd(II)) exhibit strong fluorescence.[4][18] This property can be harnessed to develop highly sensitive and selective sensors for biologically important molecules, pollutants, or metal ions through fluorescence quenching or enhancement mechanisms.[14]
-
Heterogeneous Catalysis: The well-defined active sites within the CP structure can be utilized for catalytic applications, including reactions relevant to pharmaceutical synthesis.[7][18]
Conclusion
This compound stands out as a highly effective and versatile ligand for the rational design and synthesis of functional coordination polymers. Its unique structural characteristics enable the construction of a wide variety of network architectures with tunable properties. By carefully controlling synthetic parameters such as temperature, solvent, and the use of co-ligands, researchers can create advanced materials with significant potential in sensing, catalysis, and drug delivery. The protocols and insights provided herein serve as a foundational guide for scientists aiming to explore this exciting class of materials.
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An Overview of Various Applications of Cadmium Carboxylate Coordination Polymers. National Institutes of Health (NIH). (2023). Available at: [Link]
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Pal, S., Pal, T. K., & Bharadwaj, P. K. (2016). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm, 18(11), 1825-1831. Available at: [Link]
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Cd(II)/Mn(II)/Co(II)/Ni(II)/Zn(II) Coordination Polymers Built from Dicarboxylic Acid/Tetracarboxylic Acid Ligands: Their Structural Diversity and Fluorescence Properties. MDPI. (2023). Available at: [Link]
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Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. MDPI. (2022). Available at: [Link]
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Synthesis and Characterization of the Zinc Coordination Polymer: An Inorganic Comprehensive Experiment. ResearchGate. (2017). Available at: [Link]
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Construction of zinc(II) coordination polymers based on 3-(3-carboxypropoxy)benzoic acid and N-containing ligands for highly sensitive detection of picric acid. ResearchGate. (2020). Available at: [Link]
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Hydrothermal Synthesis, Crystal Structures, and Catalytic Properties of Three Coordination Polymers Containing Flexible Bis(benzimidazole) and Dicarboxylate Ligands. ResearchGate. (2015). Available at: [Link]
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New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. MDPI. (2023). Available at: [Link]
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Supramolecular Isomerism in Cobalt(II) Coordination Polymers Built from 3,5-Bis(trifluoromethyl)benzoate and 4,4′-Bipyridine. Crystal Growth & Design. (2022). Available at: [Link]
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Metal–organic coordination polymers with a new 3,5-(4-carboxybenzyloxy) benzoic acid linker. RSC Publishing. (2013). Available at: [Link]
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New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. Crystal Growth & Design. (2014). Available at: [Link]
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The Versatility of a Bifunctional Linker: Application Notes on 3-(Carboxymethyl)benzoic Acid in Advanced Materials Synthesis
Introduction: Unlocking Complexity with a Simple Molecule
In the vast field of materials science, the rational design of functional materials hinges on the judicious selection of molecular building blocks. 3-(Carboxymethyl)benzoic acid, a seemingly simple organic molecule, presents a unique combination of rigidity and flexibility that makes it a compelling candidate for the construction of sophisticated crystalline materials such as metal-organic frameworks (MOFs) and coordination polymers. Its structure, featuring a rigid phenyl ring appended with two distinct carboxylic acid groups, offers multiple coordination sites and variable binding modes. This bifunctionality is the key to engineering materials with tailored topologies and, consequently, desired physical and chemical properties.
This guide provides an in-depth exploration of the applications of this compound in materials science. We will delve into the synthetic strategies, particularly hydrothermal and solvothermal methods, that leverage the unique characteristics of this linker to create novel materials. Furthermore, we will discuss the potential for tuning the luminescent and magnetic properties of the resulting frameworks by selecting appropriate metal ions. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the potential of this compound in their own research endeavors.
Core Principles of Material Design with this compound
The utility of this compound as a linker in coordination chemistry stems from the distinct pKa values and spatial separation of its two carboxyl groups. This allows for a degree of control over the deprotonation and subsequent coordination to metal centers. The aromatic carboxyl group tends to deprotonate under milder conditions compared to the aliphatic one, offering the possibility of selective coordination. The flexible carboxymethyl arm can rotate and bend, enabling the formation of diverse network dimensionalities, from one-dimensional chains to complex three-dimensional frameworks.
The choice of metal ion is paramount in dictating the final properties of the material. Lanthanide ions, with their characteristic f-f electronic transitions, are often employed to create highly luminescent materials.[1] The organic linker can act as an "antenna," absorbing energy and transferring it to the lanthanide center, which then emits light at its characteristic wavelength.[2] Transition metals, on the other hand, with their partially filled d-orbitals, can impart interesting magnetic properties to the resulting coordination polymers.[3]
Synthesis of Coordination Polymers and MOFs: A Representative Protocol
The synthesis of coordination polymers and MOFs using this compound typically employs hydrothermal or solvothermal methods.[4][5] These techniques involve heating the reactants in a sealed vessel, allowing for the crystallization of the product over a period of hours to days. The choice of solvent, temperature, pH, and molar ratios of reactants are critical parameters that influence the final structure and properties of the material.[6]
Representative Hydrothermal Synthesis of a Zinc-based MOF
This protocol describes a general procedure for the synthesis of a hypothetical zinc-based MOF using this compound. It is based on established methodologies for similar carboxylate-based linkers.[7][8]
Materials and Reagents:
-
This compound (H₂L)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Protocol:
-
Reactant Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zinc nitrate hexahydrate in 10 mL of a solvent mixture of DMF and deionized water (1:1 v/v).
-
Homogenization: Sonicate the mixture for 15 minutes to ensure all reactants are fully dissolved and the solution is homogeneous.
-
pH Adjustment (Optional): The pH of the solution can be adjusted using a dilute acid or base to influence the deprotonation state of the carboxylic acid groups and thus the coordination mode. This is a critical step for controlling the final topology of the framework.
-
Crystallization: Seal the vial tightly and place it in a programmable oven. Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cooling: After the reaction is complete, cool the oven down to room temperature at a rate of 5 °C/h. Slow cooling is crucial for obtaining well-defined single crystals.
-
Product Isolation and Washing: Collect the resulting crystals by filtration or decantation. Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Drying and Activation: Dry the crystals under vacuum at room temperature. For applications requiring a porous material, a further activation step may be necessary to remove coordinated solvent molecules. This is typically achieved by heating the sample under vacuum.[9]
Causality Behind Experimental Choices:
-
Solvent System: A mixture of DMF and water is often used to ensure the solubility of both the organic linker and the metal salt. DMF also has a high boiling point, allowing for reactions to be carried out at elevated temperatures.
-
Temperature and Time: The reaction temperature and time are optimized to promote the formation of a thermodynamically stable crystalline product. Higher temperatures can sometimes lead to denser, more stable phases.
-
Molar Ratio: The metal-to-ligand molar ratio is a key parameter that influences the coordination number of the metal center and the connectivity of the resulting framework.
Experimental Workflow for Hydrothermal Synthesis
A generalized workflow for the hydrothermal synthesis of a MOF.
Characterization of Materials
A suite of analytical techniques is employed to fully characterize the synthesized materials:
-
Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for determining the precise three-dimensional atomic arrangement of a crystalline material.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to identify the crystalline phases present.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and the presence of solvent molecules.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the material and to confirm the coordination of the carboxylate groups to the metal centers.
-
Spectroscopic Techniques: For luminescent materials, photoluminescence (PL) spectroscopy is used to measure the excitation and emission spectra. For magnetic materials, a SQUID magnetometer is used to measure the magnetic susceptibility as a function of temperature and applied magnetic field.
Applications in Materials Science
While specific data for materials derived from this compound is limited in the readily available literature, the properties of materials synthesized from analogous benzoic acid derivatives provide a strong indication of their potential applications.
Luminescent Materials
Lanthanide-based coordination polymers constructed from multicarboxylate ligands often exhibit strong luminescence.[1] The organic ligand absorbs UV light and transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This "antenna effect" is a key principle in the design of luminescent MOFs.[2] The table below summarizes the luminescent properties of some lanthanide coordination polymers based on benzoic acid derivatives.
| Metal Ion | Ligand | Emission Wavelength (nm) | Color | Reference |
| Eu³⁺ | 2-(3′,4′-dicarboxyphenoxy)-benzoic acid | 615 | Red | [1] |
| Tb³⁺ | 2-(3′,4′-dicarboxyphenoxy)-benzoic acid | 545 | Green | [1] |
| Dy³⁺ | 4-((bis(carboxymethyl)amino)methyl)benzoic acid | 480 (blue), 575 (yellow) | White | [10] |
These materials have potential applications in solid-state lighting, sensors, and bio-imaging.
Magnetic Materials
The magnetic properties of coordination polymers are determined by the nature of the metal ions and the way they are connected by the organic linkers.[3] Antiferromagnetic or ferromagnetic coupling between adjacent metal centers can be observed, leading to interesting magnetic phenomena. The table below presents the magnetic properties of some transition metal coordination polymers with benzoic acid-derived ligands.
| Metal Ion | Ligand | Magnetic Behavior | Reference |
| Cu²⁺ | m-hydroxybenzoic acid | Antiferromagnetic | [3] |
| Co²⁺ | benzenepentacarboxylate | Metamagnetic | [1] |
| Dy³⁺ | 4-((bis(carboxymethyl)amino)methyl)benzoic acid | Antiferromagnetic | [10] |
These materials are of interest for applications in data storage, spintronics, and as molecular magnets.
Logical Relationship in Material Design
The interplay of molecular components and synthesis conditions dictates the final structure and properties of the material.
Conclusion and Future Outlook
This compound is a promising yet underexplored building block in the design of functional coordination polymers and metal-organic frameworks. Its unique combination of a rigid aromatic core and a flexible aliphatic arm offers a rich playground for crystal engineering. While detailed studies on materials derived specifically from this ligand are still emerging, the foundational knowledge from related systems provides a clear roadmap for future research.
The protocols and principles outlined in this guide serve as a starting point for the synthesis and characterization of novel materials based on this compound. By systematically varying the metal ions, synthesis conditions, and post-synthetic modifications, it is anticipated that a wide range of materials with tailored luminescent, magnetic, and porous properties can be developed. These materials hold the potential for significant advancements in areas ranging from solid-state lighting and data storage to catalysis and drug delivery. The continued exploration of this versatile linker is sure to unveil new and exciting possibilities in the ever-evolving landscape of materials science.
References
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The Versatility of 3-(Carboxymethyl)benzoic Acid: A Building Block for Advanced Organic Synthesis
Introduction: Unlocking the Potential of a Bifunctional Linker
3-(Carboxymethyl)benzoic acid, also known as 3-carboxyphenylacetic acid, is an aromatic dicarboxylic acid that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique structural architecture, featuring a rigid benzoic acid moiety and a more flexible carboxymethyl group, offers a compelling combination of properties for the rational design and construction of complex molecular architectures. This bifunctionality allows for the creation of materials with tailored structural, physical, and chemical properties.
This technical guide provides an in-depth exploration of this compound as a foundational component in the synthesis of advanced materials, with a particular focus on its application in the construction of metal-organic frameworks (MOFs) and coordination polymers. Furthermore, we will delve into its potential as a linker in the development of novel drug delivery systems, a field of growing importance in medicinal chemistry. The protocols and application notes detailed herein are intended to provide researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this remarkable building block in their own synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic outcomes. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 2084-13-1 | [1] |
| Molecular Formula | C₉H₈O₄ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Melting Point | 185 °C | [2] |
| Boiling Point | 412.8 °C at 760 mmHg | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Slightly soluble in water; soluble in ethanol and other organic solvents | [3] |
Handling and Storage: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.
Application in the Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The distinct coordination capabilities of the two carboxylic acid groups in this compound make it an excellent candidate for the construction of MOFs and coordination polymers. The rigid aromatic carboxylate tends to form strong, directional bonds with metal centers, providing structural integrity to the framework, while the more flexible aliphatic carboxylate can adopt various coordination modes, leading to diverse and often complex network topologies. Hydrothermal and solvothermal methods are the most common techniques employed for the synthesis of these materials.[4][5]
Conceptual Workflow for MOF and Coordination Polymer Synthesis
The general workflow for the synthesis of a MOF or coordination polymer using this compound involves the self-assembly of the organic linker and a metal salt under controlled temperature and pressure conditions. The choice of metal ion, solvent, temperature, and the presence of co-ligands or modulators can significantly influence the final structure and properties of the resulting framework.[6]
Caption: General workflow for drug conjugation using a dicarboxylic acid linker.
Protocol 2: Amide Bond Formation with a Model Amine
This protocol describes a general procedure for the activation of one of the carboxylic acid groups of this compound and its subsequent coupling to a model primary amine, representing a simplified drug molecule. This method utilizes the common and efficient EDC/NHS coupling chemistry. [7] Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Benzylamine (as a model amine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol, 180 mg), EDC·HCl (1.2 mmol, 230 mg), and NHS (1.2 mmol, 138 mg) in anhydrous DMF (10 mL).
-
Stir the reaction mixture at room temperature for 4 hours. The progress of the activation can be monitored by thin-layer chromatography (TLC).
-
-
Coupling with the Amine:
-
To the solution containing the activated linker, add benzylamine (1.0 mmol, 107 mg, 0.11 mL) dropwise.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing dichloromethane (50 mL) and water (50 mL).
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL), water (25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired amide conjugate.
-
Characterization:
The successful synthesis of the conjugate can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound stands out as a building block of significant utility in organic synthesis. Its unique combination of a rigid aromatic core and a flexible aliphatic arm, both terminating in reactive carboxylic acid groups, provides a versatile platform for the construction of a wide array of functional materials. The protocols provided herein for the synthesis of a coordination polymer and a model drug conjugate serve as a starting point for researchers to explore the vast potential of this compound. As the demand for novel materials with precisely controlled properties continues to grow, the importance of versatile building blocks like this compound in the fields of materials science and medicinal chemistry is set to increase.
References
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IJARSCT. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]
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Brieflands. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. [Link]
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U.S. National Library of Medicine. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. [Link]
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U.S. National Library of Medicine. Chemical Conjugation in Drug Delivery Systems. [Link]
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Application Notes & Protocols: Unveiling the Biological Potential of 3-(Carboxymethyl)benzoic Acid Derivatives
Introduction: The Versatility of the Benzoic Acid Scaffold
Benzoic acid and its derivatives represent a cornerstone scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Their relatively simple structure, coupled with the ability to be readily functionalized, allows for the fine-tuning of physicochemical properties to interact with a wide array of biological targets.[3] The parent compound, 3-(Carboxymethyl)benzoic acid, provides a unique structural framework with two carboxylic acid groups at positions 1 and 3', offering multiple points for derivatization to explore diverse biological activities. This guide delves into the significant therapeutic potential of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial activities. We provide not only the "how"—through detailed, validated protocols—but also the "why," explaining the scientific rationale behind the methodologies to empower researchers in their quest for novel therapeutic agents.
Section 1: Anticancer Activity of this compound Derivatives
Application Note: Targeting Cellular Proliferation
The search for novel anticancer agents is a paramount challenge in modern medicine.[4] Benzoic acid derivatives have repeatedly shown promise, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways.[2][5] Derivatives of the this compound scaffold can be designed to enhance cell permeability and target specific enzymes or receptors within cancer cells.[6] Initial screening of these compounds for cytotoxic effects against a panel of human cancer cell lines is a critical first step in identifying promising lead candidates for further development.[7][8] The MTT assay remains a robust, reliable, and high-throughput method for this initial assessment of cell viability.[5][9]
Data Presentation: Representative Anticancer Activity
The following table illustrates how to present cytotoxicity data for a series of hypothetical this compound derivatives. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Derivative Structure (R-group) | Cancer Cell Line | IC₅₀ (µM) |
| CMBA-001 | -NH-(4-chlorophenyl) | MCF-7 (Breast) | 12.5 |
| CMBA-001 | -NH-(4-chlorophenyl) | A549 (Lung) | 28.3 |
| CMBA-002 | -O-(2,4-dinitrophenyl) | MCF-7 (Breast) | 8.7 |
| CMBA-002 | -O-(2,4-dinitrophenyl) | A549 (Lung) | 15.1 |
| Doxorubicin | (Positive Control) | MCF-7 (Breast) | 0.9 |
| Doxorubicin | (Positive Control) | A549 (Lung) | 1.2 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol details the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Principle: The MTT assay is based on the ability of mitochondrial reductase enzymes in viable cells to cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Test compounds (this compound derivatives)
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Perform a cell count and adjust the concentration to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each test derivative in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations.
-
Rationale: A serial dilution series is crucial for generating a dose-response curve to accurately calculate the IC₅₀ value. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a "vehicle control" (medium with DMSO) and a "no-treatment control" (medium only).
-
Incubate for an additional 48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the % Viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Visualization: MTT Assay Workflow
Caption: Workflow for assessing anticancer activity using the MTT assay.
Section 2: Anti-inflammatory Potential of this compound Derivatives
Application Note: Modulating the Inflammatory Cascade
Inflammation is a complex biological response implicated in numerous chronic diseases.[10] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their use can be associated with side effects.[11] Benzoic acid derivatives have shown potential as anti-inflammatory agents, often by inhibiting key enzymes like cyclooxygenase (COX) or modulating pro-inflammatory signaling pathways such as NF-κB.[11][12] A simple and effective initial screening method is the protein denaturation assay. Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[13] Therefore, the ability of a compound to prevent this process is a reliable indicator of its potential anti-inflammatory activity.[14][15]
Visualization: NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB pathway by a benzoic acid derivative.
Data Presentation: Representative Anti-inflammatory Activity
| Compound ID | Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| CMBA-003 | 100 | 35.2 ± 2.1 |
| CMBA-003 | 250 | 68.9 ± 3.5 |
| CMBA-003 | 500 | 85.4 ± 2.8 |
| Diclofenac | 250 | 92.1 ± 1.9 |
Experimental Protocol: Inhibition of Albumin Denaturation Assay
Principle: This assay measures the ability of a compound to inhibit the heat-induced denaturation of protein (bovine serum albumin - BSA), which is a proxy for its anti-inflammatory activity.[13]
Materials:
-
Test compounds
-
Bovine Serum Albumin (BSA), 1% solution
-
Phosphate-Buffered Saline (PBS), pH 6.4
-
Diclofenac Sodium (as a positive control)
-
Water bath
-
Microplate reader (absorbance at 660 nm)
Procedure:
-
Reaction Mixture Preparation:
-
Prepare stock solutions of test compounds and diclofenac in a suitable solvent (e.g., DMSO).
-
In separate test tubes, prepare the reaction mixtures as follows:
-
Control: 0.5 mL of 1% BSA solution + 4.5 mL of PBS.
-
Test: 0.5 mL of 1% BSA solution + 4.5 mL of PBS containing the test compound at a specific concentration.
-
Positive Control: 0.5 mL of 1% BSA solution + 4.5 mL of PBS containing diclofenac.
-
-
-
Incubation:
-
Incubate all tubes at 37°C for 20 minutes.
-
Rationale: This pre-incubation allows for the compound to interact with the protein before denaturation is induced.
-
Induce denaturation by heating the water bath to 70°C and incubating the tubes for 10 minutes.
-
-
Cooling and Measurement:
-
After heating, cool the tubes under running tap water.
-
Transfer 200 µL from each tube to a 96-well plate.
-
Measure the absorbance (turbidity) at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = 100 x [1 - (Absorbance of Test / Absorbance of Control)]
-
A higher percentage of inhibition indicates greater anti-inflammatory activity.
-
Section 3: Antimicrobial Activity of this compound Derivatives
Application Note: Combating Microbial Growth
Benzoic acid and its salts are well-known for their antimicrobial properties and are used as preservatives.[3][12] Derivatization of the this compound structure can lead to compounds with enhanced potency and a broader spectrum of activity against various bacteria and fungi.[16][17] The mechanism often involves disrupting the cell membrane or inhibiting essential metabolic enzymes.[12] The broth microdilution method is the gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19][20]
Data Presentation: Representative Antimicrobial Activity (MIC)
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| CMBA-004 | 16 | 32 | 64 |
| CMBA-005 | 8 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 1 |
Experimental Protocol: Broth Microdilution for MIC Determination
Principle: This method involves challenging a standardized inoculum of a microorganism with two-fold serial dilutions of an antimicrobial agent in a liquid growth medium to find the lowest concentration that inhibits visible growth.[21][22]
Materials:
-
Test compounds
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well U-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[20]
-
Rationale: Standardizing the inoculum is critical for the reproducibility and accuracy of MIC results.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Serial Dilutions:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Prepare a stock solution of the test compound. Add 100 µL of this solution (at 2x the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum (prepared in step 1) to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
Reading and Interpretation:
-
After incubation, examine the plate for visible turbidity (bacterial/fungal growth). A button or haze at the bottom of the U-bottom well indicates growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the test to be valid.[20]
-
Visualization: Broth Microdilution Workflow
Caption: Workflow for MIC determination via broth microdilution.
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Dhiman, N., & Sharma, M. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
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Loya, T., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Anticancer Research, 18(3A), 1675-1680. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Springer Nature Experiments. [Link]
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Dhiman, N., & Sharma, M. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Semantic Scholar. [Link]
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Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3698. [Link]
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O'Donnell, J. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17293-17301. [Link]
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BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]
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Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
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Haque, M. A., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
-
Khatkar, A., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 63(10), 517-523. [Link]
-
Chen, J., et al. (2018). Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. Food Chemistry, 269, 46-54. [Link]
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Smith, R. K., et al. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Polymers, 13(3), 454. [Link]
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Villalobos-García, D., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(10), 2490. [Link]
-
Al-Dossary, M., et al. (2023). Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. Journal of Bioscience and Bioengineering, 136(4), 263-270. [Link]
-
Sharma, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]
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Zhang, Y., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 181, 111564. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Kumar, D., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
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Sutar, S. S., et al. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]
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Kumar, D., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Medicinal Chemistry. [Link]
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Chowdhury, A., & Azam, S. (2020). A Comprehensive Review on the Physiological Effects of Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-7. [Link]
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Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]
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Kumar, A., et al. (2015). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica, 7(10), 282-288. [Link]
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Pérez-Jarquín, E., et al. (2021). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules, 26(15), 4467. [Link]
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Gucma, M., et al. (2020). Synthesis and Anticancer Activity of Tertiary Amides of Salinomycin and Their C20-oxo Analogues. ChemMedChem, 15(2), 236-246. [Link]
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Al-Warhi, T., et al. (2024). New Carbothioamide and Carboxamide Derivatives of 3-Phenoxybenzoic Acid as Potent VEGFR-2 Inhibitors: Synthesis, Molecular Docking, and Cytotoxicity Assessment. Current Cancer Drug Targets, 24(4). [Link]
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Kumar, D., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]
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Application Notes & Protocols: The Strategic Role of 3-(Carboxymethyl)benzoic Acid in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a cornerstone building block in medicinal chemistry, 3-(Carboxymethyl)benzoic acid offers a unique structural motif that has been pivotal in the development of various therapeutic agents.[1][2][3] Its bifunctional nature, possessing two distinct carboxylic acid groups, allows for selective chemical manipulations, making it an invaluable scaffold for creating complex molecular architectures.[4] This guide provides an in-depth exploration of its properties, reactivity, and, most significantly, its application in the synthesis of key pharmaceuticals, with a detailed focus on the production of meglitinide antidiabetic agents.
Compound Profile and Physicochemical Properties
This compound, also known as homoisophthalic acid, is a disubstituted aromatic carboxylic acid.[4] The molecule features a benzoic acid core with a carboxymethyl (-CH₂COOH) substituent at the meta position.[4] This arrangement results in two carboxylic acid moieties with different chemical environments and reactivity, a feature that is highly advantageous in multi-step organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | This compound | [5][6] |
| CAS Number | 2084-13-1 | [5][6][7][8] |
| Molecular Formula | C₉H₈O₄ | [5][6][8][9] |
| Molecular Weight | 180.16 g/mol | [8][9] |
| Appearance | White to off-white crystalline powder | [10] |
| Melting Point | 185 °C | [11] |
| Boiling Point | 412.8 °C at 760 mmHg | [4][11] |
| Density | ~1.39-1.4 g/cm³ | [4][11] |
| pKa (Predicted) | 4.13 ± 0.10 | [11] |
| Solubility | Poorly soluble in cold water, more soluble in hot water and organic solvents like methanol and ethanol. |[10] |
Core Reactivity and Synthetic Rationale
The synthetic utility of this compound stems from its two carboxyl groups. The carboxylic acid directly attached to the benzene ring exhibits typical aromatic acid properties, while the acetic acid moiety behaves as an aliphatic carboxylic acid.[4][12][13] This difference in acidity and steric accessibility can be leveraged for selective reactions such as mono-esterification or mono-amidation under controlled conditions.
The most common and critical reaction involving this scaffold in pharmaceutical synthesis is amide bond formation .[14][15] This transformation is fundamental to building the complex structures of many active pharmaceutical ingredients (APIs). The general process involves activating a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[14][16]
Caption: General workflow for amide bond formation.
Application Focus: Synthesis of Repaglinide
A prominent example of this compound's application is in the synthesis of Repaglinide , a novel oral hypoglycemic agent used for the treatment of type II diabetes.[17] Repaglinide belongs to the meglitinide class of drugs and works by stimulating insulin secretion from the pancreas.[17][18] A derivative of this compound serves as a key intermediate for constructing the core structure of the drug.
The overall strategy involves the coupling of a protected this compound derivative with a chiral amine, followed by a final deprotection step to yield Repaglinide.[17][19][20]
Caption: Synthetic workflow for Repaglinide.
This protocol outlines the key steps for the synthesis of Repaglinide starting from a common derivative, methyl 3-ethoxy-4-(methoxycarbonylmethyl)benzoate, which can be prepared from this compound. The critical step is the amide coupling reaction.
Materials and Reagents:
-
Methyl 3-ethoxy-4-(methoxycarbonylmethyl)benzoate
-
S(+)-1-(2-piperidylphenyl)-3-methyl-n-butylamine
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Sodium Hydroxide (NaOH) solution (e.g., 1M)
-
Methanol or Ethanol
-
Hydrochloric Acid (HCl) solution (e.g., 1M)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step 1: Activation of the Benzoic Acid Moiety (Acyl Chloride Formation)
-
Rationale: The carboxylic acid is converted into a more reactive acyl chloride. This significantly enhances its electrophilicity, preparing it for attack by the amine nucleophile. Thionyl chloride is a common and effective reagent for this transformation.
-
Procedure:
-
Dissolve methyl 3-ethoxy-4-(methoxycarbonylmethyl)benzoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.
-
Step 2: Amide Coupling Reaction
-
Rationale: The highly reactive acyl chloride is coupled with the primary amine. A non-nucleophilic base like triethylamine is added to neutralize the HCl gas generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Procedure:
-
Dissolve S(+)-1-(2-piperidylphenyl)-3-methyl-n-butylamine (1.0 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous DCM in a separate flask under an inert atmosphere.
-
Cool this solution to 0 °C.
-
Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.
-
Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.[20]
-
Upon completion, wash the reaction mixture sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester intermediate of Repaglinide. This product can be purified by column chromatography if necessary.
-
Step 3: Saponification (Ester Hydrolysis)
-
Rationale: The final step is the hydrolysis of the methyl ester on the benzene ring to yield the free carboxylic acid, which is the final active form of Repaglinide. This is achieved through base-catalyzed hydrolysis (saponification).
-
Procedure:
-
Dissolve the crude ester intermediate from Step 2 in methanol or ethanol.[17]
-
Add a 1M solution of sodium hydroxide (2.0 - 3.0 eq) and heat the mixture to reflux (approx. 65 °C) for 2-4 hours.[17]
-
After cooling the reaction mixture, remove the alcohol solvent under reduced pressure.
-
Dilute the residue with water and acidify to a pH of approximately 5 with a 1M HCl solution.[17]
-
The Repaglinide product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.[17]
-
Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum to yield the final Repaglinide API.
-
Table 2: Typical Reaction Parameters for Repaglinide Synthesis
| Step | Reactants | Key Reagent | Solvent | Temp. | Time | Typical Yield |
|---|---|---|---|---|---|---|
| Activation | Intermediate A | SOCl₂ | DCM | 0 °C to RT | 2-4 h | ~Quantitative (used in situ) |
| Coupling | Acyl Chloride, Intermediate B | Triethylamine | DCM | 0 °C to RT | 12-16 h | 85-90%[20] |
| Hydrolysis | Repaglinide Ester | NaOH | Methanol | 65 °C | 2-4 h | >90%[17] |
Broader Pharmaceutical Relevance
While the synthesis of meglitinides is a key application, the this compound scaffold is valuable in broader drug discovery contexts:
-
Library Synthesis: The two distinct carboxyl groups allow for the differential synthesis of compound libraries. One group can be selectively protected while the other is reacted, and vice versa, enabling the creation of diverse molecular structures for screening.
-
Linker/Spacer: The structure can act as a rigid spacer to connect two different pharmacophores, a common strategy in developing bifunctional drugs or PROTACs.
-
Bioactivity: Derivatives of this compound have been investigated for their own biological activities, including potential anti-inflammatory and antioxidant properties.[4]
By providing a structurally versatile and synthetically accessible core, this compound continues to be a relevant and powerful tool for medicinal chemists and drug development professionals.
References
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- CN100445275C - A kind of technique of synthesizing repaglinide - Google Patents.
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This compound | C9H8O4 | CID 268227 - PubChem - NIH. Available from: [Link]
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This compound | C9H8O4 | CID 268227 - PubChem. Available from: [Link]
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This compound, min 95%, 1 gram. Available from: [Link]
-
Repaglinide and related hypoglycemic benzoic acid derivatives - PubMed. Available from: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available from: [Link]
- TW201002668A - Preparing method of repaglinide - Google Patents.
-
(PDF) Synthesis and characterization of nateglinide derivatives - ResearchGate. (2016, October 3). Available from: [Link]
-
This compound - LookChem. Available from: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29). Available from: [Link]
-
Chemical Properties of Benzoic Acid: Detailed Analysis - JustLong. (2024, January 29). Available from: [Link]
-
Study on synthesis of nateglinide - ResearchGate. (2025, August 6). Available from: [Link]
-
Benzoic Acid - Structure, Properties, Reactions - Turito. (2023, January 20). Available from: [Link]
- WO2004018408A1 - Synthesis and purification of nateglinide - Google Patents.
-
How to produce amide from Benzoic acid and amine directly? - ResearchGate. (2012, October 12). Available from: [Link]
-
Benzoic acid - Wikipedia. Available from: [Link]
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Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024, October 7). Available from: [Link]
-
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed. Available from: [Link]
-
mechanism of amide formation with DCC - YouTube. (2013, February 26). Available from: [Link]
- US8658821B2 - Process for the preparation of nateglinide - Google Patents.
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Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Carboxymethyl)benzoic acid by Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3-(Carboxymethyl)benzoic acid. As a dicarboxylic acid, its purification via recrystallization presents unique challenges that require a nuanced understanding of its physicochemical properties. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Section 1: Quick Reference & Physicochemical Data
Before initiating any purification protocol, a firm grasp of the compound's properties is essential. This compound (also known as isohomophthalic acid) is a solid at room temperature with two carboxylic acid functional groups, which dictate its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2084-13-1 | [1][2] |
| Molecular Formula | C₉H₈O₄ | [1][3] |
| Molecular Weight | 180.16 g/mol | [1][4] |
| Melting Point | 185 °C | [1][5][6] |
| Appearance | White to off-white solid/powder | [1] |
| Density | ~1.392 g/cm³ | [5][6] |
| pKa | 4.13 ± 0.10 (Predicted) | [5] |
Table 2: General Solvent Selection Guide for Recrystallization
The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures but low solubility at room temperature or below.[7][8] This differential is crucial for maximizing recovery.
| Solvent | Polarity | Suitability for Carboxylic Acids | Rationale & Comments |
| Water | High | Good to Excellent | The presence of two carboxylic acid groups allows for hydrogen bonding with water. Like its simpler analog, benzoic acid, this compound's solubility in water is expected to increase significantly with temperature, making it a prime candidate.[9][10] |
| Ethanol/Methanol | High | Good (Often in a mixed system) | Carboxylic acids are often very soluble in simple alcohols even at room temperature.[11][12] This can lead to poor recovery if used alone. However, an alcohol-water mixture can be highly effective, with the alcohol ensuring solubility when hot and the water acting as an anti-solvent upon cooling. |
| Ethyl Acetate | Medium | Moderate | May be a suitable solvent, but small-scale tests are critical. It is less polar than alcohols and may provide the necessary solubility differential. |
| Toluene | Low | Poor (as a primary solvent) | Nonpolar solvents are generally poor choices for dissolving polar dicarboxylic acids.[13] Toluene might be useful as an anti-solvent in a mixed system if the compound is excessively soluble in another solvent. |
| Hexane/Heptane | Low | Poor (as a primary solvent) | These nonpolar solvents will not effectively dissolve the compound.[12] They are primarily used as anti-solvents. |
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The selection process is a balance between maximizing purity and yield. The principle of "like dissolves like" suggests polar solvents are a good starting point for this polar dicarboxylic acid.[7]
-
Start with Water: Given the compound's structure, water is the most logical and safest first choice. Its high polarity and capacity for hydrogen bonding should provide a steep solubility curve, meaning it dissolves the compound well when hot but poorly when cold.[10][13]
-
Consider a Mixed Solvent System: If the compound is too soluble in hot water (requiring large volumes) or not soluble enough, a mixed solvent system like ethanol/water or methanol/water is the next logical step.[11] In this approach, you dissolve the crude solid in the minimum amount of the "good" solvent (e.g., hot ethanol) and then add the "poor" or "anti-solvent" (e.g., hot water) dropwise until the solution becomes faintly cloudy (the saturation point). A small addition of the "good" solvent will clarify the solution, which is then ready for slow cooling.
-
Experimental Verification: Always perform small-scale solubility tests with ~10-20 mg of your crude material in 0.5-1.0 mL of various candidate solvents. Heat the test tubes and observe dissolution, then cool them to see which system provides the best crystal formation and recovery.[14]
Q2: What are the most common impurities I might encounter?
A2: Impurities largely depend on the synthetic route.[15] For instance, if synthesized via carboxymethylation of 3-carboxybenzaldehyde followed by oxidation, you might encounter unreacted starting materials or intermediates. If produced from a reaction involving benzoic acid, residual starting materials could be present.[4][16]
-
Starting Materials: Unreacted precursors from the synthesis.
-
Side-Products: Isomeric byproducts or products of incomplete reactions.
-
Coloring Materials: High molecular weight, often polar, colored impurities are common in organic syntheses.[17] These are often effectively removed by treatment with activated carbon.
Q3: How can I confirm the purity of my product after recrystallization?
A3: A combination of methods provides the most reliable assessment of purity.
-
Melting Point Analysis: This is the most common and immediate test. A pure compound will have a sharp melting point range (typically <1-2 °C) that matches the literature value (185 °C for this compound).[1][5] Impurities tend to depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): If a suitable solvent system can be found, TLC can be used to visually check for the presence of impurities. The purified product should ideally show a single spot.
-
Spectroscopic Methods (NMR, IR): For rigorous purity confirmation, spectroscopic analysis is essential. ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any residual solvents or organic impurities. IR spectroscopy can confirm the presence of the characteristic carboxylic acid O-H and C=O stretches.
Q4: My product has a yellow or light brown discoloration. How can I remove these color impurities?
A4: Discoloration is a frequent issue, often caused by trace amounts of highly conjugated impurities.[17]
-
Activated Carbon (Charcoal) Treatment: This is the standard method for removing colored impurities.[18] After dissolving your crude product in the hot recrystallization solvent, add a very small amount (1-2% by weight) of activated carbon to the hot solution. Swirl or stir the mixture for a few minutes to allow the carbon to adsorb the impurities.
-
Crucial Next Step - Hot Filtration: The activated carbon must be removed before the solution cools and your product begins to crystallize. This is done by performing a hot gravity filtration, pouring the hot solution through a fluted filter paper in a pre-warmed funnel.[17][19] If you do not pre-warm the apparatus, your product may prematurely crystallize in the funnel, leading to significant loss of yield.
Section 3: Standard Recrystallization Protocol (Aqueous System)
This protocol outlines the purification of this compound using water as the solvent. It is designed to be a self-validating system with clear checkpoints.
Experimental Protocol: Aqueous Recrystallization
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add approximately 15-20 mL of deionized water and a magnetic stir bar. Heat the mixture on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of hot deionized water to the boiling mixture until all the solid has just dissolved.[9] Causality Note: Adding the minimum amount of hot solvent is critical to ensure the solution is saturated upon cooling, maximizing the yield.[18]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat source, wait a moment for vigorous boiling to cease, and add a small spatula tip of activated carbon. Return the flask to the heat and boil gently for 2-5 minutes.
-
(Optional) Hot Filtration: If carbon was added, or if insoluble impurities are visible, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop.[20] Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[21] Rapid cooling can trap impurities.
-
Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to further decrease the solubility of the product and maximize recovery.[9]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual soluble impurities from the mother liquor.[9]
-
Drying: Allow the crystals to dry completely on the filter by drawing air through them for several minutes. Then, transfer the crystals to a watch glass for air-drying or place them in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
Workflow Visualization
Caption: Standard workflow for the recrystallization of this compound.
Section 4: Troubleshooting Guide
Problem 1: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[21] Instead of solid crystals forming, the compound separates as a liquid oil. This is more common with impure compounds, as impurities can significantly depress the melting point.
-
Immediate Action: Reheat the solution to re-dissolve the oil. Add a small amount (10-15% more) of the hot solvent to ensure the saturation point is reached at a lower temperature.[22] If using a mixed solvent system, add more of the "good" solvent (the one the compound is more soluble in).
-
Promote Crystal Growth: Try to induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[22]
-
Seed Crystals: If you have a small amount of pure product, add a tiny "seed crystal" to the cooled solution to initiate crystallization.[21]
-
Slow Down Cooling: Ensure the cooling process is very gradual. You can insulate the flask to slow heat loss.[22]
Problem 2: No crystals are forming even after the solution has cooled completely.
Answer: This is one of the most common issues and usually points to one of two causes.[22]
-
Cause A: Too Much Solvent. You may have added too much solvent during the dissolution step. The solution is not saturated enough at the lower temperature for crystals to form.
-
Solution: Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 20-25%) and then attempt to cool it again.[21] Be sure to use a boiling chip and do this in a fume hood.
-
-
Cause B: Supersaturation. The solution may be supersaturated, meaning the solute concentration is higher than its equilibrium solubility, but there are no nucleation sites to initiate crystal growth.
-
Solution 1: Scratching. Use a glass rod to scratch the inner surface of the flask.[14]
-
Solution 2: Seed Crystal. Add a seed crystal of the pure compound.[21]
-
Solution 3: Ultra-Cooling. Sometimes, a brief period in a dry ice/acetone bath can induce nucleation, but be prepared for very rapid crystallization, which may trap impurities. Use this as a last resort.
-
Problem 3: My final yield is very low.
Answer: A low yield can result from several factors throughout the process.[21]
-
Excess Solvent: Using too much solvent for dissolution is the most common reason for low yield, as a significant amount of the product will remain in the mother liquor.
-
Premature Crystallization: If the product crystallized during a hot filtration step, a significant portion could be lost on the filter paper. Ensure your filtration apparatus is adequately pre-heated.
-
Incomplete Crystallization: Not allowing sufficient time for cooling or not using an ice bath can leave a substantial amount of product dissolved.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, can dissolve some of your product.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
References
-
LookChem. This compound. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubChem, National Center for Biotechnology Information. 3-(Carboxymethoxy)benzoic acid. [Link]
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PubChem, National Center for Biotechnology Information. This compound. [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
PubChem, National Center for Biotechnology Information. 3-(3-Carboxypropanamido)benzoic acid. [Link]
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Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]
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Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
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Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
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University of California, Irvine. Recrystallization of Benzoic Acid. [Link]
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University of Missouri–St. Louis. The Recrystallization of Benzoic Acid. [Link]
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University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
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Michigan State University, Department of Chemistry. Recrystallization. [Link]
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Technical Support Center: Synthesis of 3-Carboxyphenylacetic Acid
Welcome to the technical support center for the synthesis of 3-Carboxyphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: I'm planning a synthesis of 3-Carboxyphenylacetic acid. Which synthetic route is common and what are the primary side reactions to anticipate?
A common and scalable laboratory route is the oxidation of 3-methylphenylacetic acid (also known as 3-tolylacetic acid).[1][2][3] This method is conceptually straightforward but requires careful control to avoid the formation of significant byproducts. The primary side reactions of concern are:
-
Incomplete Oxidation: Residual starting material, 3-methylphenylacetic acid, remaining in the final product.
-
Over-oxidation: The desired product's benzylic methylene group (-CH2-) can be further oxidized, or more commonly, the newly formed carboxyl group and the existing one can result from the oxidation of both the methyl and the benzylic methylene group, leading to Isophthalic acid (benzene-1,3-dicarboxylic acid).[4]
-
Benzylic Oxidation of the Product: Under certain conditions, the methylene group of the product can be oxidized to a ketone, forming 2-(3-carboxyphenyl)-2-oxoacetic acid.
Understanding the kinetics and mechanism of permanganate oxidation is key; the reaction often proceeds via a two-electron transfer leading to an ionic pathway.[5]
Q2: My final product shows a persistent impurity with very different solubility compared to the target compound. HPLC analysis suggests a more polar compound. What is it likely to be?
This is a classic sign of over-oxidation, resulting in the formation of Isophthalic acid (Benzene-1,3-dicarboxylic acid).[4] Isophthalic acid is a colorless solid that contains two carboxylic acid groups, making it significantly more polar and often less soluble in common organic solvents than the desired monocarboxylic acid product.[4] Its formation is favored by an excess of the oxidizing agent, elevated temperatures, or prolonged reaction times. Industrially, isophthalic acid is produced by oxidizing meta-xylene, a process that highlights the susceptibility of methyl groups on a benzene ring to oxidation.[4][6]
Q3: My yield of 3-Carboxyphenylacetic acid is consistently low, even when I push the reaction to completion. What could be the cause?
Low yield in the absence of significant starting material often points to two culprits: over-oxidation to isophthalic acid as discussed in Q2, or mechanical loss during workup and purification. 3-Carboxyphenylacetic acid has moderate solubility in water, which can be exacerbated at non-optimal pH values during extraction.
Consider the purification strategy. A common method for purifying aromatic carboxylic acids involves dissolving the crude product in an aqueous base (like NaOH or NH4OH) to form the sodium or ammonium salt, washing with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the purified acid.[7] However, if isophthalic acid is the main impurity, its sodium salt is also water-soluble, making this separation ineffective. In this case, the low yield might be due to a significant portion of your starting material being converted to this byproduct.
Troubleshooting Guide: Side Reactions & Solutions
This section provides a structured approach to diagnosing and solving specific experimental issues.
Problem 1: Incomplete Oxidation
-
Symptom: Your NMR or HPLC analysis of the crude product shows a significant percentage of unreacted 3-methylphenylacetic acid.
-
Causality: The oxidation of a methyl group on an aromatic ring is kinetically demanding. Insufficient stoichiometry of the oxidizing agent (e.g., KMnO4), reaction temperatures that are too low, or inadequate reaction time will lead to incomplete conversion. The reaction rate is highly dependent on the concentration of the oxidant.[5]
-
Solution Protocol:
-
Verify Stoichiometry: Ensure at least the stoichiometric amount of the oxidizing agent is used. For KMnO4, the balanced reaction requires 2 moles of KMnO4 for every mole of the methyl group. A slight excess (e.g., 1.05-1.1 equivalents) can be beneficial, but be cautious as this can promote over-oxidation.
-
Optimize Temperature: The reaction is often performed in a heated aqueous solution. If conversion is low, consider incrementally increasing the temperature (e.g., from 80°C to 90-95°C), while carefully monitoring the reaction progress by TLC or HPLC to avoid byproduct formation.
-
Increase Reaction Time: Take aliquots from the reaction mixture every hour to monitor the disappearance of the starting material. Extend the reaction time until the starting material is consumed.
-
Problem 2: Over-oxidation to Isophthalic Acid
-
Symptom: The isolated product is a hard-to-purify mixture. You observe a second product, often a crystalline solid that is sparingly soluble in many organic solvents.
-
Causality: Powerful oxidizing agents like potassium permanganate or chromic acid can oxidize both the methyl group of the starting material and the benzylic methylene group of the product, especially under harsh conditions (high temperature, high oxidant concentration). This leads to the highly stable aromatic dicarboxylic acid.
-
Solution Protocol:
-
Controlled Addition of Oxidant: Instead of adding the oxidant all at once, add it portion-wise or as a solution via an addition funnel over an extended period. This maintains a lower instantaneous concentration of the oxidant, favoring the selective oxidation of the more reactive methyl group.
-
Temperature Management: Maintain a consistent and moderate reaction temperature. Avoid localized overheating by ensuring vigorous stirring. The optimal temperature for oxidizing m-toluic acid to isophthalic acid is cited to be between 420-440°F (215-227°C) at atmospheric pressure in some industrial processes, indicating that high temperatures drive the reaction to the dicarboxylic acid.[6] While laboratory conditions differ, the principle remains.
-
Purification Strategy: If isophthalic acid has formed, separation can be challenging. Fractional crystallization based on the differential solubility of the two acids in a suitable solvent system (e.g., aqueous ethanol, toluene) can be effective.[7]
-
Reaction & Side Product Visualization
The following diagram illustrates the desired synthetic pathway from 3-methylphenylacetic acid and the major competing side reactions.
Caption: Key reaction pathways in the synthesis of 3-Carboxyphenylacetic acid.
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 3-Methylphenylacetic Acid
This protocol is a representative procedure. Optimization may be required based on laboratory conditions and reagent purity.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3-methylphenylacetic acid (1.0 eq) in water. A phase-transfer catalyst can be beneficial if solubility is low.
-
Reaction: Heat the solution to 85-90°C. Prepare a solution of potassium permanganate (KMnO4, 2.1 eq) in water.
-
Addition: Add the KMnO4 solution slowly to the reaction mixture over 2-3 hours, maintaining the temperature below 95°C. The purple color of the permanganate should disappear as it is consumed. A brown precipitate of manganese dioxide (MnO2) will form.
-
Monitoring: After the addition is complete, continue heating for an additional 1-2 hours. Monitor the reaction by taking a small aliquot, quenching it with sodium bisulfite, extracting with ethyl acetate, and analyzing by TLC or HPLC.
-
Workup: Cool the mixture to room temperature. Quench any remaining KMnO4 by adding a small amount of sodium bisulfite or ethanol until the purple color is gone.
-
Filtration: Filter the mixture through a pad of celite to remove the MnO2 precipitate. Wash the filter cake with hot water.
-
Isolation: Combine the filtrates and cool in an ice bath. Acidify the clear solution slowly with concentrated HCl to a pH of ~2. The product, 3-Carboxyphenylacetic acid, will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from water or an ethanol/water mixture can be performed for further purification.[7][8]
Troubleshooting Workflow
Use this decision tree to diagnose and address common issues during the synthesis.
Caption: A decision-making workflow for troubleshooting synthesis outcomes.
Data Summary
The choice of oxidant and reaction conditions has a profound impact on the product distribution. While specific yields vary, the following table provides a qualitative comparison based on established principles of oxidation chemistry.[9]
| Oxidizing Agent System | Selectivity for Desired Product | Risk of Over-oxidation | Typical Conditions |
| KMnO4 / H2O, Δ | Moderate to Good | High | 80-100°C, requires careful control of stoichiometry and temperature. |
| Chromic Acid (H2CrO4) | Moderate | Very High | Strong, non-selective oxidant. Often leads to complex mixtures. |
| Nitric Acid (HNO3) | Moderate | High | Can cause nitration of the aromatic ring as a side reaction. |
| Catalytic O2 / Co-Mn-Br | Good to Excellent | Moderate | Common industrial method for oxidizing xylenes; requires specialized equipment (high pressure/temp).[4][10] |
References
-
LookChem. General procedures for the purification of Carboxylic acids - Chempedia. [Link]
-
Wikipedia. Isophthalic acid. [Link]
-
Human Metabolome Database. Showing metabocard for 3-Methylphenylacetic acid (HMDB0002222). [Link]
-
FooDB. Showing Compound 3-Methylphenylacetic acid (FDB022916). [Link]
- Google Patents.
-
Oriental Journal of Chemistry. Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium. [Link]
-
Britannica. Carboxylic acid - Synthesis, Reactions, Properties. [Link]
-
NP-MRD. Showing NP-Card for 3-Methylphenylacetic acid (NP0000945). [Link]
- Google Patents.
- Google Patents. Processes for producing isophthalic acid - WO2015047736A1.
Sources
- 1. Human Metabolome Database: Showing metabocard for 3-Methylphenylacetic acid (HMDB0002222) [hmdb.ca]
- 2. Showing Compound 3-Methylphenylacetic acid (FDB022916) - FooDB [foodb.ca]
- 3. NP-MRD: Showing NP-Card for 3-Methylphenylacetic acid (NP0000945) [np-mrd.org]
- 4. Isophthalic acid - Wikipedia [en.wikipedia.org]
- 5. Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium – Oriental Journal of Chemistry [orientjchem.org]
- 6. US2531172A - Preparation of isophthalic acid - Google Patents [patents.google.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 10. WO2015047736A1 - Processes for producing isophthalic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 3-(Carboxymethyl)benzoic Acid
Welcome to the Technical Support Center for the synthesis of 3-(carboxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, we have compiled this resource to address common challenges and help you optimize your synthetic yields and product purity.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable building block in pharmaceutical and materials science, can be approached through several synthetic routes. The most common and practical strategies typically start from readily available precursors like m-toluic acid. This guide will focus on two primary pathways:
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Route A: The Nitrile Pathway. This route involves the radical bromination of m-toluic acid, followed by a nucleophilic substitution with a cyanide source, and subsequent hydrolysis of the resulting nitrile to the dicarboxylic acid.
-
Route B: The Grignard Pathway. This pathway also begins with the bromination of m-toluic acid. The resulting benzylic bromide is then used to form a Grignard reagent, which is subsequently carboxylated using carbon dioxide.
Each of these routes has its own set of challenges and optimization parameters. This guide will break down the troubleshooting for each step of these pathways.
Troubleshooting Guide
Route A: The Nitrile Pathway
This pathway is a reliable method for the synthesis of this compound. However, each step requires careful control to ensure high yields and purity.
Q1: My bromination of m-toluic acid is giving low yields of 3-(bromomethyl)benzoic acid. What are the likely causes?
A1: Low yields in the radical bromination of m-toluic acid can stem from several factors:
-
Initiator Efficiency: The choice and concentration of the radical initiator are critical. Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used. Ensure your initiator is not expired and has been stored correctly. The reaction temperature should be appropriate for the chosen initiator's half-life.
-
Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent for this transformation to maintain a low concentration of bromine in the reaction mixture, which favors benzylic bromination over aromatic bromination. Ensure your NBS is pure and dry.
-
Reaction Conditions: The reaction should be carried out under anhydrous conditions and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of radical intermediates. Inadequate heating or premature termination of the reaction can also lead to incomplete conversion.
-
Light Source: For photochemically initiated reactions, ensure the light source is of the appropriate wavelength and intensity.
Q2: I am observing significant amounts of dibrominated and tribrominated byproducts. How can I improve the selectivity for monobromination?
A2: The formation of polybrominated species is a common side reaction. To enhance the selectivity for the desired monobrominated product:
-
Stoichiometry: Carefully control the stoichiometry of NBS. Using a slight excess of m-toluic acid relative to NBS can help minimize over-bromination.
-
Slow Addition: Adding the brominating agent portion-wise or as a solution via a syringe pump can help maintain a low concentration of the brominating species, thus favoring monobromination.
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed and before significant formation of polybrominated products occurs.
Q1: The reaction of 3-(bromomethyl)benzoic acid with sodium cyanide is sluggish and gives a poor yield of 3-(cyanomethyl)benzoic acid.
A1: A slow or low-yielding cyanation reaction can be due to several factors:
-
Solvent Choice: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is crucial for this SN2 reaction as it solvates the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.
-
Cyanide Source: Ensure the sodium or potassium cyanide is finely powdered and dry to maximize its reactivity.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination. A moderate temperature (e.g., 40-60 °C) is often a good starting point.
-
Phase Transfer Catalyst: In some cases, the addition of a phase transfer catalyst like a quaternary ammonium salt can facilitate the reaction, especially if there are solubility issues.
Q2: I am having difficulty separating the product, 3-(cyanomethyl)benzoic acid, from the starting material.
A2: If the reaction has not gone to completion, separating the product from the starting material can be challenging due to their similar polarities.
-
Reaction Optimization: The best approach is to drive the reaction to completion.
-
Chromatography: If separation is necessary, column chromatography on silica gel can be effective. A gradient elution with a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) will likely be required.
-
Acid-Base Extraction: An acid-base extraction can be attempted. By carefully adjusting the pH, it might be possible to selectively extract one of the components into an aqueous layer, although the pKa values of the carboxylic acid groups in both molecules are similar, making this challenging.
Q1: The hydrolysis of 3-(cyanomethyl)benzoic acid is incomplete, and I am isolating the corresponding amide as a byproduct.
A1: Incomplete hydrolysis is a common issue. To drive the reaction to completion:
-
Reaction Conditions: Both acidic and basic hydrolysis can be employed. For acidic hydrolysis, a strong acid like sulfuric acid or hydrochloric acid is typically used at elevated temperatures. For basic hydrolysis, a strong base like sodium hydroxide is used, followed by acidification.
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. The hydrolysis of nitriles can be slow, and prolonged heating is often necessary.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material and the intermediate amide.
Q2: I am observing decomposition of my product during the hydrolysis step.
A2: Harsh hydrolysis conditions can sometimes lead to decarboxylation or other side reactions.
-
Milder Conditions: If decomposition is suspected, try using milder hydrolysis conditions. For example, a lower concentration of acid or base, or a lower reaction temperature for a longer period.
-
Stepwise Hydrolysis: A two-step procedure, where the nitrile is first hydrolyzed to the amide under milder conditions, and then the amide is hydrolyzed to the carboxylic acid, can sometimes provide better control and higher yields.
Route B: The Grignard Pathway
This route offers a more direct approach to the final product but requires strict control over anhydrous and anaerobic conditions.
Q1: My Grignard reaction with 3-(bromomethyl)benzoic acid is not initiating.
A1: The initiation of a Grignard reaction is often the most challenging step. Here are some troubleshooting tips:
-
Anhydrous Conditions: Absolute exclusion of water is paramount. All glassware must be flame-dried or oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Magnesium Activation: The surface of the magnesium turnings can be passivated by an oxide layer. Activating the magnesium is often necessary. This can be achieved by:
-
Adding a small crystal of iodine.
-
Adding a few drops of 1,2-dibromoethane.
-
Mechanically crushing the magnesium turnings under an inert atmosphere.
-
-
Initiation Temperature: Gentle heating may be required to initiate the reaction. Once initiated, the reaction is exothermic and may require cooling to maintain a controlled rate.
Q2: My Grignard reaction is turning dark and producing a significant amount of a high-molecular-weight byproduct.
A2: This is likely due to the Wurtz coupling side reaction, where the formed Grignard reagent reacts with the starting benzylic bromide.[1][2] To minimize this:
-
Slow Addition: Add the solution of 3-(bromomethyl)benzoic acid in the anhydrous solvent to the suspension of magnesium turnings very slowly and with vigorous stirring. This maintains a low concentration of the halide in the presence of the Grignard reagent.
-
Temperature Control: Keep the reaction temperature low. While some initial heating may be needed for initiation, the reaction should be cooled once it starts to prevent excessive Wurtz coupling.
-
Solvent Choice: The choice of solvent can influence the rate of Wurtz coupling. Ethereal solvents like THF are generally preferred for their ability to solvate the Grignard reagent.[3]
Q1: The yield of this compound is low after carboxylation with CO2.
A1: Low yields in the carboxylation step can be attributed to several factors:
-
CO2 Source: Use freshly crushed dry ice (solid CO2) to ensure a high concentration of CO2 for the reaction. Gaseous CO2 can also be bubbled through the solution, but this is often less efficient on a lab scale.
-
Addition of Grignard Reagent: The Grignard reagent should be added to a large excess of crushed dry ice. This ensures that the Grignard reagent reacts with CO2 rather than with the carboxylate salt that is formed.
-
Work-up Procedure: After the reaction with CO2, the resulting magnesium salt needs to be hydrolyzed with an acid (e.g., dilute HCl or H2SO4) to protonate the carboxylate and liberate the dicarboxylic acid.[4] Ensure the acidification is complete by checking the pH.
Q2: I am isolating a significant amount of the starting m-toluic acid after the work-up.
A2: The presence of the starting material indicates that the Grignard reagent was quenched before it could react with CO2.
-
Moisture Contamination: The most likely culprit is exposure to moisture during the transfer of the Grignard reagent to the dry ice. Ensure all equipment is dry and the transfer is done quickly.
-
Incomplete Grignard Formation: If the Grignard reagent did not form efficiently in the first place, the unreacted starting material will be recovered. Revisit the troubleshooting steps for Grignard reagent formation.
Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred for the synthesis of this compound?
A: Both routes are viable, and the choice may depend on the available resources and the scale of the synthesis. The nitrile pathway (Route A) is often more robust and less sensitive to atmospheric moisture, making it more forgiving on a smaller scale. The Grignard pathway (Route B) can be more efficient in terms of the number of steps but requires more stringent experimental conditions.
Q: How can I effectively purify the final product, this compound?
A: Recrystallization is the most common method for purifying this compound.
-
Solvent Selection: A suitable solvent system will be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or a mixed solvent system like water/ethanol or toluene/heptane could be effective.
-
Removal of Monocarboxylic Acids: If the product is contaminated with monocarboxylic acids (e.g., m-toluic acid), a careful acid-base extraction might be employed before recrystallization. By adjusting the pH, it may be possible to selectively precipitate the dicarboxylic acid.[5]
-
Column Chromatography: For small-scale purification or for removing impurities with very similar solubility profiles, column chromatography on silica gel can be used.
Q: What are the key analytical techniques to confirm the identity and purity of this compound?
A: A combination of spectroscopic and physical methods should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons, the benzylic methylene protons (a singlet), and the two carboxylic acid protons (which may be broad and exchangeable with D₂O).
-
¹³C NMR will show distinct signals for the two carboxylic acid carbons, the aromatic carbons, and the benzylic methylene carbon.
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid groups will be observed in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretch for the carboxylic acid carbonyls will appear around 1700 cm⁻¹.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point close to the literature value (around 185 °C) is a good indicator of purity.[6]
Q: What safety precautions should I take during the synthesis of this compound?
A: Standard laboratory safety practices should be followed. Specific hazards to be aware of include:
-
Brominating Agents: NBS is a lachrymator and should be handled in a fume hood.
-
Cyanide Salts: Sodium and potassium cyanide are highly toxic. Handle with extreme care in a well-ventilated fume hood and have an appropriate quenching agent and emergency plan in place.
-
Grignard Reagents: Grignard reagents are highly reactive and can ignite upon exposure to air or water. All reactions should be conducted under an inert atmosphere.
-
Solvents: Ethereal solvents are highly flammable.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Nitrile Pathway
Step 1: 3-(Bromomethyl)benzoic acid
-
To a solution of m-toluic acid (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene), add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02 eq).
-
Heat the mixture to reflux under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 3-(bromomethyl)benzoic acid, which can be purified by recrystallization.
Step 2: 3-(Cyanomethyl)benzoic acid
-
Dissolve 3-(bromomethyl)benzoic acid (1.0 eq) in DMF.
-
Add sodium cyanide (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 12-16 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 3: this compound
-
To a solution of 3-(cyanomethyl)benzoic acid (1.0 eq) in a mixture of water and ethanol, add concentrated sulfuric acid (e.g., 5-10 eq).
-
Heat the mixture to reflux for 8-12 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
-
Recrystallize from water or a suitable solvent system for further purification.
Protocol 2: Synthesis of this compound via the Grignard Pathway
Step 1: 3-(Bromomethyl)benzoic acid
-
Follow the procedure outlined in Protocol 1, Step 1.
Step 2: Grignard Reagent Formation and Carboxylation
-
In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 3-(bromomethyl)benzoic acid (1.0 eq) in anhydrous THF.
-
Add a small amount of the bromide solution to the magnesium and gently heat to initiate the reaction.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.
-
In a separate flask, place a large excess of freshly crushed dry ice.
-
Slowly add the Grignard reagent solution to the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with dilute hydrochloric acid to a pH of ~1-2.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization.
Data Presentation
| Parameter | Route A (Nitrile Pathway) | Route B (Grignard Pathway) |
| Starting Material | m-Toluic Acid | m-Toluic Acid |
| Key Intermediates | 3-(Bromomethyl)benzoic acid, 3-(Cyanomethyl)benzoic acid | 3-(Bromomethyl)benzoic acid, Grignard Reagent |
| Reagents | NBS, AIBN, NaCN, H₂SO₄ | NBS, AIBN, Mg, CO₂ |
| Typical Overall Yield | 50-70% | 40-60% |
| Key Side Reactions | Polybromination, Amide formation | Wurtz coupling |
| Advantages | Less sensitive to moisture, more robust | Fewer steps |
| Disadvantages | Use of highly toxic cyanide | Requires strict anhydrous conditions |
Visualizations
Workflow for Route A: The Nitrile Pathway
Caption: Troubleshooting Grignard initiation.
References
- Wilkes, J. B. (1969). Aliphatic dicarboxylic acid purification process. U.S. Patent No. 3,433,830. Washington, DC: U.S.
- Kramer, J. W., et al. (2015). Method of purifying a dicarboxylic acid. U.S. Patent No. 9,248,381 B2. Washington, DC: U.S.
- Brown, W. B. (1955). Purification and separation of dicarboxylic acids. U.S. Patent No. 2,716,133. Washington, DC: U.S.
-
Fraunhofer-Publica. (n.d.). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. [Link]
-
Kalchem, A. G., et al. (2018). PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE. WIPO Patent Application WO/2018/236950. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
-
Gutmann, B., et al. (2015). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. React. Chem. Eng., 1, 83-91. [Link]
-
Hong, C., et al. (2013). Solvent screening of benzyl bromide Grignard reaction. Green Chemistry, 15(5), 1335-1340. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
-
ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction. [Link]
-
Science of Synthesis. (n.d.). Benzylic Grignard reagent. [Link]
-
Kadrowski, B. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization [Video]. YouTube. [Link]
-
LookChem. (n.d.). This compound. [Link]
Sources
Technical Support Center: Synthesis of 3-(Carboxymethyl)benzoic Acid
Welcome to the technical support center for the synthesis of 3-(Carboxymethyl)benzoic acid (CMBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide: Addressing Low Yield and Impurities
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My yield of this compound from the carboxymethylation of m-toluic acid is consistently low. What are the likely causes and how can I improve it?
Low yields in the direct carboxymethylation of m-toluic acid using chloroacetic acid and a base are a common challenge. The primary reasons often revolve around suboptimal reaction conditions and competing side reactions.
Likely Causes & Solutions:
-
Incomplete Deprotonation of the Methyl Group: The reaction requires the formation of a carbanion on the methyl group of m-toluic acid, which is a relatively high pKa. Insufficiently strong base or inadequate reaction conditions can lead to a low concentration of the reactive intermediate.
-
Solution: Ensure a sufficiently strong base is used. While sodium hydroxide is commonly employed, stronger bases like sodium amide or potassium tert-butoxide could be explored under anhydrous conditions. However, these stronger bases may increase the risk of side reactions. A thorough optimization of the base stoichiometry is crucial.
-
-
Side Reaction of Chloroacetic Acid with Base: Chloroacetic acid will react with the base (e.g., sodium hydroxide) to form sodium chloroacetate, and a competing side reaction can lead to the formation of sodium glycolate.[1][2] This consumes both the base and the chloroacetic acid, reducing the availability for the desired carboxymethylation.
-
Solution: Controlled addition of the base at a low temperature can help to minimize this side reaction. Adding the base portion-wise to the mixture of m-toluic acid and chloroacetic acid can also help maintain a higher concentration of the desired reactants.
-
-
Reaction at the Carboxylic Acid Group: The carboxylic acid of m-toluic acid will be deprotonated by the base to form a carboxylate salt. While this protects the carboxylic acid from some unwanted reactions, high temperatures and prolonged reaction times could potentially lead to side reactions at this site.
-
Solution: Maintain a controlled temperature throughout the reaction. The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing side reactions. An initial lower temperature during base addition, followed by a controlled increase to drive the reaction to completion, is often a good strategy.
-
-
Suboptimal Reaction Time and Temperature: Both insufficient and excessive reaction times or temperatures can negatively impact the yield.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time. A temperature optimization study should be performed to find the sweet spot for product formation versus impurity generation.
-
Question 2: I am synthesizing this compound via the hydrolysis of 3-(cyanomethyl)benzoic acid, but I am isolating the amide intermediate or a mixture of amide and carboxylic acid. How can I ensure complete hydrolysis?
The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Incomplete hydrolysis is a frequent issue, leading to a mixture of products and a lower yield of the desired this compound.[3][4][5]
Likely Causes & Solutions:
-
Insufficiently Harsh Reaction Conditions: The hydrolysis of the amide to the carboxylic acid is often the rate-limiting step and requires more forcing conditions than the initial hydrolysis of the nitrile to the amide.[6]
-
Solution (Acidic Hydrolysis): Increase the concentration of the acid (e.g., from dilute HCl to a higher molarity or using sulfuric acid) and/or increase the reaction temperature and prolong the reflux time.[4][7]
-
Solution (Alkaline Hydrolysis): Increase the concentration of the base (e.g., NaOH or KOH) and/or increase the reaction temperature and time. After the reaction is complete, acidification with a strong acid is necessary to protonate the carboxylate and precipitate the final product.[4]
-
-
Precipitation of the Amide Intermediate: The amide intermediate may be less soluble in the reaction mixture than the starting nitrile or the final carboxylate salt, causing it to precipitate out of solution and hindering its further hydrolysis.
-
Solution: Use a co-solvent that can help to keep all species in solution throughout the reaction. For example, a mixture of water and a water-miscible organic solvent like ethanol or dioxane can be effective.
-
Question 3: My final product of this compound is off-color and shows multiple spots on TLC. What are the likely impurities and how can I purify my product?
The presence of impurities is a common outcome of organic synthesis. Identifying the potential impurities is the first step toward effective purification.
Likely Impurities:
-
Unreacted Starting Materials: This could include m-toluic acid or 3-(cyanomethyl)benzoic acid, depending on the synthetic route.
-
Amide Intermediate: From the incomplete hydrolysis of 3-(cyanomethyl)benzoic acid.
-
Side Products from Carboxymethylation: This could include dicarboxymethylated products or products from other side reactions.
-
Isomeric Impurities: Depending on the starting materials and reaction conditions, other isomers of carboxymethyl benzoic acid could be formed.[8]
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical for successful purification.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water is a common and effective solvent for the recrystallization of benzoic acid derivatives.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent (e.g., water). Heat the mixture to boiling with stirring to dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of the product.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental procedure for the synthesis of this compound from m-toluic acid?
Experimental Protocol: Carboxymethylation of m-Toluic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve m-toluic acid and chloroacetic acid in a suitable solvent (e.g., water or a water/dioxane mixture).
-
Base Addition: Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide dropwise with vigorous stirring.
-
Reaction: After the addition of the base is complete, slowly warm the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic. The product should precipitate out of solution.
-
Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent as described in the purification protocol above.
Q2: What are the key safety precautions to consider during this synthesis?
-
Chloroacetic acid is corrosive and toxic. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong bases like sodium hydroxide are corrosive. Avoid contact with skin and eyes.
-
Strong acids like hydrochloric acid are corrosive. Handle with care in a fume hood.
-
If working with cyanides (for the nitrile hydrolysis route), be aware that they are highly toxic. Acidification of cyanide-containing solutions will produce highly toxic hydrogen cyanide gas and must be performed in a well-ventilated fume hood.
Q3: Which analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and can be used to identify and quantify impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to confirm the identity of the product and identify impurities.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups in the product, such as the carboxylic acid C=O and O-H stretches.
Data Presentation
| Parameter | Carboxymethylation of m-Toluic Acid | Hydrolysis of 3-(cyanomethyl)benzoic acid |
| Starting Materials | m-Toluic acid, Chloroacetic acid, Base (e.g., NaOH) | 3-(cyanomethyl)benzoic acid, Acid or Base |
| Potential Byproducts | Glycolic acid, Dicarboxymethylated product | Amide intermediate |
| Typical Yield Range | Moderate (requires optimization) | Good to Excellent |
| Key Reaction Conditions | Controlled temperature, Stoichiometric control of base | Reflux, Sufficiently strong acid/base concentration |
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Synthetic routes to this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low yield.
References
-
Reddit. (2014). Help With acid hydrolysis of nitriles -> carboxylic acids. [Online] Available at: [Link]
-
Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. [Online] Available at: [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Online] Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Online] Available at: [Link]
- Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Online] Available at: [Link]
- Google Patents. (n.d.). CN101891649A - Novel 3-cyano methyl benzoate preparing method.
- Google Patents. (n.d.). US3992443A - Process for the carboxymethylation of alcohols or ether alcohols.
-
NOP. (2006). 3018 Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. [Online] Available at: [Link]
-
Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. [Online] Available at: [Link]
- Google Patents. (n.d.). CN105037127A - Preparation method for ketoprofen.
-
Chem21Labs. (n.d.). Synthesis of Benzoic Acid. [Online] Available at: [Link]
-
ResearchGate. (2025). An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. [Online] Available at: [Link]
- Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Online] Available at: [Link]
-
PubChem. (n.d.). This compound. [Online] Available at: [Link]
- Google Patents. (n.d.). US2763647A - Toluic acid derivatives and methods for their preparation.
-
PubChem. (n.d.). 3-(Cyanomethyl)benzoic acid. [Online] Available at: [Link]
-
University of Massachusetts Amherst. (2009). Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. [Online] Available at: [Link]
-
Organic Syntheses. (n.d.). 9 - Organic Syntheses Procedure. [Online] Available at: [Link]
-
CDN. (n.d.). Olivia Miller, Chem 213 Synthetic #2 FFR Exploring the Usefulness of Carboxylic Acid Derivatives in Nucleophilic Acyl Substituti. [Online] Available at: [Link]
-
PubMed. (n.d.). Preparation of carboxymethyl chitosan in aqueous solution under microwave irradiation. [Online] Available at: [Link]
-
Homework.Study.com. (n.d.). Draw the products of benzoic acid reacting with sodium hydroxide. [Online] Available at: [Link]
-
PMC - NIH. (n.d.). Effects of Carboxymethyl Modification on the Acidic Polysaccharides from Calocybe indica: Physicochemical Properties, Antioxidant, Antitumor and Anticoagulant Activities. [Online] Available at: [Link]
-
Cellulose Chemistry and Technology. (n.d.). CARBOXYMETHYLATION OF POLYSACCHARIDES – A COMPARATIVE STUDY. [Online] Available at: [Link]
-
ResearchGate. (2025). CARBOXYMETHYLATION OF POLYSACCHARIDES – A COMPARATIVE STUDY | Request PDF. [Online] Available at: [Link]
-
PubMed. (1991). Carboxymethyl-substituted bifunctional chelators: preparation of aryl isothiocyanate derivatives of 3-(carboxymethyl)-3-azapentanedioic acid, 3,12-bis(carboxymethyl)-6,9-dioxa-3,12-diazatetradecanedioic++ + acid, and 1,4,7,10-tetraazacyclododecane-N,N',N",N'''-tetraacetic acid for use as protein labels. [Online] Available at: [Link]
Sources
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- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. 3-Chloro-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Recrystallization of 3-(Carboxymethyl)benzoic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 3-(Carboxymethyl)benzoic acid. It addresses common challenges and provides practical, field-proven solutions to ensure the successful purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in selecting a recrystallization solvent for this compound?
The cornerstone of a successful recrystallization is the choice of solvent. For this compound, an ideal solvent should exhibit a steep solubility curve. This means the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2][3] This differential solubility is fundamental to maximizing yield and purity. The presence of two carboxylic acid groups in this compound increases its polarity compared to benzoic acid, a key consideration in solvent selection.
Q2: Which solvents are recommended for the recrystallization of this compound?
Given its structure, which includes a polar benzoic acid moiety and an additional carboxylic acid group, polar solvents are generally the most effective. Water is an excellent starting point due to its ability to form hydrogen bonds with the carboxylic acid groups.[4][5][6] Based on the principles of recrystallization for similar dicarboxylic and benzoic acids, the following solvents should be considered:
| Solvent System | Rationale for Use | Potential Issues |
| Water | High polarity, readily forms hydrogen bonds with carboxylic acids. Benzoic acid itself has high solubility in hot water and poor solubility in cold water, a principle that is likely to extend to this derivative.[3][7] | The high boiling point may not be suitable for thermally sensitive impurities. Slow drying of the crystals is also a consideration.[8] |
| Ethanol/Water Mixture | Ethanol can increase the solubility of organic compounds.[3][9] A mixed solvent system allows for fine-tuning of the solvent polarity to achieve the ideal solubility profile. | The optimal ratio needs to be determined empirically. "Oiling out" can occur if the solvent composition is not ideal.[10][11] |
| Aqueous Acetic Acid | The acidic nature of the solvent can suppress the deprotonation of the carboxylic acid groups, potentially aiding in crystallization. | Residual acetic acid can be difficult to remove from the final product and may require extensive drying. |
It is crucial to perform small-scale solubility tests to determine the most suitable solvent for your specific sample, as impurities can affect solubility.[8]
Q3: My compound is not crystallizing upon cooling. What should I do?
This is a common issue often attributed to either using an excessive amount of solvent or the solution being supersaturated.[10][11] Here are several troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10][11]
-
Seed Crystals: If available, add a small, pure crystal of this compound to the solution. This will act as a template for crystallization.[10]
-
Ice Bath: Cool the solution in an ice-water bath to further decrease the solubility of your compound.
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used.[11] Gently heat the solution to evaporate some of the solvent, then attempt to cool and crystallize again.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound is coming out of solution above its melting point, often due to a highly impure sample or an inappropriate solvent system.[10][11] | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a different solvent or a mixed solvent system. |
| Colored Impurities in Crystals | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[1] |
| Low Recovery | Too much solvent was used, the compound has significant solubility in the cold solvent, or premature crystallization occurred during hot filtration.[8][10] | Ensure you are using the minimum amount of hot solvent necessary. Cool the solution thoroughly in an ice bath before filtration. Preheat the filtration apparatus to prevent premature crystallization. |
| Crystals Form Too Quickly | Rapid cooling or a solution that is too concentrated can lead to the trapping of impurities within the crystal lattice.[10] | Allow the solution to cool slowly to room temperature before placing it in an ice bath. If crystallization is still too rapid, re-heat the solution, add a small amount of extra solvent, and cool again.[10] |
Experimental Protocols
Protocol 1: Solvent Selection
-
Place approximately 20-30 mg of your crude this compound into several test tubes.
-
To each tube, add a different potential solvent (e.g., water, 95% ethanol, 50:50 ethanol/water) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath.
-
Observe the solubility in the hot solvent.
-
Allow the soluble solutions to cool to room temperature and then in an ice bath.
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot, and which produces a good yield of crystals upon cooling.[8]
Protocol 2: Recrystallization of this compound
-
Weigh your crude this compound and place it in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound is fully dissolved at the boiling point of the solvent.[4]
-
If colored impurities are present, remove the flask from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal. It is crucial to pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[6]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely before determining the yield and purity (e.g., by melting point).[8]
Visualizing the Workflow
Solvent Selection Workflow
Caption: A flowchart for selecting a suitable recrystallization solvent.
References
Sources
- 1. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. Page loading... [guidechem.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. Benzoic acid - Wikipedia [en.wikipedia.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization - Google Patents [patents.google.com]
- 13. WO2001007389A1 - Process for crystallization of dicarboxylic acids - Google Patents [patents.google.com]
- 14. US2716133A - Purification and separation of dicarboxylic acids - Google Patents [patents.google.com]
- 15. Selective Separation of Isomeric Dicarboxylic Acid by the Preferable Crystallization of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. Carboxylic and dicarboxylic acids extracted from crushed magnesium oxide single crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
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- 22. researchgate.net [researchgate.net]
- 23. echemi.com [echemi.com]
Removing unreacted starting materials from 3-(Carboxymethyl)benzoic acid
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the removal of unreacted starting materials from 3-(Carboxymethyl)benzoic acid. Our focus is to deliver scientifically sound, field-proven insights to ensure the high purity of your final compound.
I. Understanding the Challenge: The Synthesis and the Impurity
A common and efficient synthetic route to this compound involves the selective oxidation of the methyl group of 3-methylphenylacetic acid. Alternatively, multi-step syntheses commencing from 3-methylbenzoic acid (m-toluic acid) are employed, often proceeding through a side-chain halogenation followed by cyanation and subsequent hydrolysis. In many instances, the primary unreacted starting material that contaminates the final product is 3-methylbenzoic acid .
The structural similarity between the desired product and this key impurity, differing only by a carboxyl group on the methyl substituent, presents a purification challenge. However, the introduction of this second carboxylic acid group significantly alters the polarity and, consequently, the solubility profile of the molecule, which we can exploit for purification.
II. Troubleshooting Guide: Addressing Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Question: My final product shows a broad melting point range, lower than the expected 185 °C for pure this compound. What is the likely cause and how can I fix it?
Answer: A broad and depressed melting point is a classic indicator of impurities, most commonly unreacted 3-methylbenzoic acid. The presence of this impurity disrupts the crystal lattice of your product, leading to a lower energy requirement to transition to the liquid phase.
Root Cause Analysis:
-
Incomplete Reaction: The oxidation or hydrolysis step of your synthesis may not have gone to completion.
-
Inadequate Initial Work-up: The initial extraction and washing steps may not have been sufficient to remove the bulk of the less polar 3-methylbenzoic acid.
Recommended Solution: Recrystallization
Recrystallization is the most effective method to remove 3-methylbenzoic acid from your product. This technique leverages the solubility differences between your desired compound and the impurity in a chosen solvent system. This compound, with its two carboxyl groups, is significantly more polar than 3-methylbenzoic acid, which has only one. This difference is most pronounced in polar solvents like water.
Question: I performed a recrystallization from water, but my yield was very low. What went wrong?
Answer: Low recovery after recrystallization is a frequent issue and can be attributed to several factors related to the solvent volume and temperature control.
Causality and Troubleshooting Steps:
-
Excess Solvent: Using too much hot solvent to dissolve your crude product will result in a significant portion of your desired compound remaining in the mother liquor upon cooling.
-
Solution: Use the minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions to the heated crude material until dissolution is just complete.
-
-
Premature Crystallization: If the solution cools too quickly during filtration to remove insoluble impurities, you will lose product on the filter paper.
-
Solution: Use a pre-heated funnel and filter flask for hot filtration. This can be achieved by placing the filtration apparatus in an oven prior to use or by passing hot solvent through it immediately before filtering your solution.
-
-
Insufficient Cooling: Not cooling the filtrate to a low enough temperature will leave a substantial amount of your product dissolved in the solvent.
Question: After recrystallization, I still detect the starting material in my NMR spectrum. What are my next steps?
Answer: If a single recrystallization is insufficient, you have a few options:
-
Second Recrystallization: A second recrystallization is often the simplest and most effective solution. Ensure you are following the principles of using minimal hot solvent and allowing for slow cooling.
-
Solvent System Modification: If water alone is not providing the desired purity, consider a mixed solvent system. For instance, a water-ethanol mixture can be effective. Dissolve the crude product in a minimal amount of hot ethanol (in which both compounds are more soluble) and then slowly add hot water until the solution becomes slightly turbid (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and then allow it to cool slowly.
-
Acid-Base Extraction: This is a highly effective orthogonal purification method. The pKa of the two carboxylic acid protons in this compound are lower (more acidic) than the single carboxylic acid proton of 3-methylbenzoic acid. This difference, although subtle, can be exploited.
-
Protocol: Dissolve the impure solid in an organic solvent like ethyl acetate. Perform a careful extraction with a dilute aqueous solution of a weak base, such as sodium bicarbonate. The more acidic this compound will be preferentially deprotonated and extracted into the aqueous layer as its sodium salt. The less acidic 3-methylbenzoic acid will remain in the organic layer. The aqueous layer can then be acidified with a strong acid (e.g., HCl) to precipitate the pure this compound, which is then collected by filtration.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Water is an excellent choice for the recrystallization of this compound, especially for removing less polar impurities like 3-methylbenzoic acid.[3] The solubility of this compound is significantly higher in hot water than in cold water, which is the ideal characteristic for a recrystallization solvent. For very non-polar impurities, a mixed solvent system like ethanol/water or acetic acid/water can also be effective.[4]
Q2: How can I be sure that the impurity is indeed unreacted 3-methylbenzoic acid?
A2: The most definitive way is through analytical techniques. A proton NMR spectrum of the crude product will likely show a distinct singlet for the methyl group of 3-methylbenzoic acid around 2.4 ppm. In contrast, this compound will have a singlet for the methylene (-CH2-) protons around 3.7 ppm. The presence of both signals confirms the mixture. Thin Layer Chromatography (TLC) can also be used to visualize the presence of a second, less polar spot corresponding to the starting material.
Q3: Can I use column chromatography to purify this compound?
A3: While possible, column chromatography is often less efficient for purifying multi-gram quantities of polar, acidic compounds compared to recrystallization.[2] Carboxylic acids can streak on silica gel, leading to poor separation and recovery. If chromatography is necessary, it is advisable to use a mobile phase containing a small amount of acetic or formic acid to suppress the ionization of the carboxyl groups.
IV. Detailed Experimental Protocols
Protocol 1: Recrystallization from Water
This protocol is designed for the purification of this compound contaminated with 3-methylbenzoic acid.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water and a stir bar.
-
Heat the mixture to boiling with stirring.
-
Continue to add small portions of boiling deionized water until all the solid has just dissolved.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.
-
If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Allow the crystals to dry completely in a desiccator or a vacuum oven at a moderate temperature.
V. Data Presentation
The success of the recrystallization protocol is based on the differential solubility of the product and the starting material.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility ( g/100 mL) |
| This compound | 180.16[5] | 185[6] | Significantly more soluble in hot water than cold water. |
| 3-Methylbenzoic acid | 136.15[7] | 111-113[8] | Low solubility in cold water, moderately soluble in hot water. |
VI. Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision tree for the purification of this compound.
VII. References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
-
Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2010). Techniques in Organic Chemistry. W. H. Freeman and Company.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7418, 3-Methylbenzoic acid. Retrieved from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Armarego, W. L., & Chai, C. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
-
Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 268227, this compound. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 14). Benzoic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Kleinschroth, J., & Scholl, H. (1981). Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain. U.S. Patent 4,264,525.
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Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]
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Wikipedia contributors. (2023, October 29). m-Toluic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Technical Support Center: 3-(Carboxymethyl)benzoic acid
Welcome to the technical support resource for 3-(Carboxymethyl)benzoic acid (CAS 2084-13-1). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. Here, we synthesize fundamental chemical principles with practical, field-proven insights to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To maintain its chemical integrity, this compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[1][2][3] The key is to minimize exposure to atmospheric moisture and contaminants. For long-term storage, particularly for reference standards, storage in a desiccator is recommended.
Q2: What are the primary factors that can cause the degradation of this compound?
The stability of this compound is primarily influenced by three factors:
-
Temperature: Like many carboxylic acids, elevated temperatures can accelerate degradation. Studies on similar benzoic acid derivatives show that significant thermal decomposition can occur at high temperatures, often leading to decarboxylation.[4][5][6]
-
Humidity: The compound is susceptible to moisture. Clumping of the powder is a physical indicator of moisture absorption, which can facilitate hydrolytic degradation pathways.[7] Proper storage in a dry environment is crucial.[1][3]
-
Incompatible Substances: Strong oxidizing agents and strong bases are chemically incompatible and can induce degradation.[7] Water solutions of similar compounds like benzoic acid can also react with metals.[8]
Q3: How can I visually assess if my sample of this compound has degraded?
While chemical analysis is definitive, visual inspection can provide initial clues. Signs of potential degradation include a change in color from its typical white or light cream appearance to yellow or brown, and a change in the physical state, such as the clumping of the powder due to moisture uptake.[2][7] However, significant degradation can occur without any visible change, making analytical verification essential if stability is a concern.[7]
Q4: What are the potential degradation pathways and products?
Based on the known behavior of benzoic acid and its derivatives, the most probable degradation pathway under thermal stress is decarboxylation .[4][5] This involves the loss of one or both carboxylic acid groups as carbon dioxide (CO2).
-
Pathway A (Decarboxylation at the benzoic acid moiety): This would yield 3-(carboxymethyl)benzene (also known as 3-methylphenylacetic acid).
-
Pathway B (Decarboxylation at the acetic acid moiety): This would result in m-toluic acid.
-
Complete Decarboxylation: Under more extreme conditions, loss of both carboxyl groups could lead to the formation of toluene.
Oxidative degradation is another potential pathway, especially if the compound is exposed to air and light over long periods, which could lead to the formation of hydroxylated byproducts.[7]
Troubleshooting Guide
Q: My this compound powder has clumped together. Can I still use it?
A: Clumping is a strong indicator of moisture absorption. While the compound may not be fully degraded, its purity is compromised, and its measured weight will be inaccurate due to the presence of water. For non-critical applications, you may be able to dry the sample under vacuum, but for quantitative or cGMP work, it is strongly recommended to use a fresh, unopened sample. If you must use the existing sample, its purity should be verified by an analytical method like High-Performance Liquid Chromatography (HPLC).[7]
Q: I am observing unexpected peaks in my HPLC chromatogram. Could these be degradation products?
A: Yes, the appearance of new, unexpected peaks is a classic sign of chemical degradation. To confirm this, you can perform a forced degradation study (see protocol below) where you intentionally expose the compound to stress conditions (acid, base, oxidation, heat). If the retention times of the peaks in your stressed sample match the unexpected peaks in your experimental sample, it confirms they are degradation products. This analysis is crucial for developing a stability-indicating analytical method.[7]
Q: My solution of this compound appears cloudy or precipitates over time. What is causing this?
A: This issue can stem from several factors:
-
Solubility Limits: You may be exceeding the compound's solubility in your chosen solvent. The solubility of benzoic acid derivatives is highly dependent on the solvent and temperature.[9][10][11] Ensure your concentration is below the saturation point.
-
pH Changes: As a dicarboxylic acid, the compound's solubility in aqueous solutions is highly pH-dependent. The protonated (acidic) form is generally less soluble in water than its deprotonated (salt) form. If the pH of your buffered solution drifts, the compound may precipitate.
-
Degradation: A degradation product could be less soluble than the parent compound, causing it to precipitate from the solution.
Refer to the troubleshooting workflow diagram below to diagnose the issue systematically.
Data Presentation & Visualization
Table 1: Recommended Storage and Handling Summary
| Parameter | Recommendation | Rationale & Consequence of Deviation |
| Temperature | Room Temperature | Higher temperatures can accelerate thermal degradation, potentially leading to decarboxylation.[4][6] |
| Atmosphere | Store in a tightly sealed container in a dry environment.[1][2][3] | The compound is susceptible to moisture, which can cause clumping and hydrolysis.[7] |
| Light | Protect from prolonged exposure to direct light. | While not extensively documented for this specific molecule, similar aromatic acids can undergo photodegradation.[7] |
| Compatible Solvents | Varies by application; common solvents include ethanol, methanol, and ethyl acetate.[9][10] | Ensure compatibility; avoid strong bases or oxidizing agents as co-solvents.[7] |
| Handling | Use in a well-ventilated area. Wear protective gloves, eye protection, and clothing.[2][12] | The compound is classified as a skin and eye irritant.[2][12] Avoid creating dust.[2] |
Diagram 1: Troubleshooting Workflow for Experimental Issues
Caption: Potential thermal and oxidative degradation pathways.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
2. Stress Conditions (perform in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. [7] * Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. [7] * Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. [7] * Thermal Degradation: Place a vial of the solid compound in an oven at a temperature below its melting point (e.g., 105°C) for 48 hours. Dissolve the stressed powder in the solvent to the target concentration.
-
Control Sample: Mix 1 mL of stock solution with 1 mL of purified water. Keep at room temperature.
3. Sample Analysis:
-
After the incubation period, cool all samples to room temperature.
-
If necessary, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all stressed samples, the control sample, and an unstressed reference sample by HPLC.
4. Data Interpretation:
-
Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks in the stressed samples.
-
The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the analytical method can resolve the degradation peaks from the parent peak.
References
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This compound - LookChem. LookChem. Available at: [Link]
-
This compound | C9H8O4 | CID 268227 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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Degradation of benzoic acid and its derivatives in subcritical water - PubMed. National Center for Biotechnology Information. Available at: [Link]
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Possible degradation pathways of benzoic acid (BA) (A) and KEGG... - ResearchGate. ResearchGate. Available at: [Link]
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Degradation of Benzoic Acid and its Derivatives in Subcritical Water - ResearchGate. ResearchGate. Available at: [Link]
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The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives - PubMed. National Center for Biotechnology Information. Available at: [Link]
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This compound | C9H8O4 | CID 268227 - PubChem - NIH. National Center for Biotechnology Information. Available at: [Link]
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Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
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A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. ScienceDirect. Available at: [Link]
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Benzoic acid - American Chemical Society. (2020). American Chemical Society. Available at: [Link]
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The thermal decomposition of benzoic acid - ResearchGate. ResearchGate. Available at: [Link]
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Chemical Properties of Benzoic acid, 3-methyl- (CAS 99-04-7) - Cheméo. Cheméo. Available at: [Link]
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3-(Carboxymethoxy)benzoic acid | C9H8O5 | CID 12840089 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate. Available at: [Link]
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3-(3-Carboxypropanamido)benzoic acid | C11H11NO5 | CID 757562 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro - PubMed. National Center for Biotechnology Information. Available at: [Link]
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The solubility of benzoic acid in seven solvents. - ResearchGate. ResearchGate. Available at: [Link]
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65 questions with answers in BENZOIC ACIDS | Science topic - ResearchGate. ResearchGate. Available at: [Link]
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Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures - ResearchGate. ResearchGate. Available at: [Link]
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Questions and Answers on Benzoic acid and Benzoates in the context of the revision of the guideline on 'Excipients in the - EMA - European Union. (2014). European Medicines Agency. Available at: [Link]
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Producing Benzoic Acid - A Level Chemistry Revision Notes - Save My Exams. Save My Exams. Available at: [Link]
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Benzoic Acid and Its Derivatives as Naturally Occurring Compounds in Foods and as Additives: Uses, Exposure and Controversy - ResearchGate. ResearchGate. Available at: [Link]
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How to confirm benzoic acid | organic chemistry lab test - YouTube. (2022). YouTube. Available at: [Link]
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Benzoic Acid | C6H5COOH | CID 243 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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Preventing byproduct formation in Homoisophthalic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for homoisophthalic acid synthesis. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to homoisophthalic acid?
Homoisophthalic acid, also known as 2-carboxyphenylacetic acid, can be synthesized through various methods. The choice of a particular route often depends on the availability of starting materials, desired scale, and safety considerations. Some of the well-established methods include:
-
Oxidation of Indene: This is a classical approach where indene is oxidized using reagents like chromic acid and sulfuric acid.[1] Careful temperature control is crucial in this reaction to maximize the yield of homophthalic acid.[1]
-
From o-Toluic Acid: This multi-step synthesis involves the bromination of o-toluic acid chloride, followed by reaction with sodium cyanide and subsequent hydrolysis.
-
Hydrolysis of o-Cyanobenzyl Cyanide: This method provides a direct route to homophthalic acid through the hydrolysis of the dinitrile.
I am observing a low yield of homoisophthalic acid. What are the potential causes?
Low yields can stem from several factors throughout the synthetic and purification process. Here are some key areas to investigate:
-
Incomplete Reaction: Ensure that the reaction has gone to completion by monitoring it using appropriate analytical techniques (e.g., TLC, HPLC). Reaction times may need to be extended, or the temperature might require optimization.
-
Suboptimal Reaction Temperature: For oxidation reactions, such as the oxidation of indene, maintaining the correct temperature is critical. Running the reaction at reflux temperatures can significantly decrease the yield of the purified acid.[1]
-
Losses During Workup and Purification: Homoisophthalic acid has appreciable solubility in water.[1] Therefore, it is essential to cool all solutions and wash liquids, preferably in an ice-salt bath, to minimize product loss during filtration and washing steps.[1]
-
Impurities in Starting Materials: The purity of the starting materials can significantly impact the reaction outcome. For instance, if using commercial-grade indene, it is advisable to redistill it and use the fraction boiling in the appropriate range.[1]
My final product is discolored. What is the cause and how can I prevent it?
Discoloration of the final product is a common issue, often indicating the presence of impurities.
-
Drying Method: Drying homoisophthalic acid in an oven at elevated temperatures (e.g., 110°C) can cause it to turn dark.[1] Azeotropic distillation with benzene is a rapid and effective method for drying without causing discoloration.[1] Alternatively, drying over anhydrous calcium chloride in a vacuum desiccator for 24-36 hours can yield a white crystalline product.[1]
-
Oxidation Byproducts: In syntheses involving oxidation, over-oxidation or side reactions can lead to colored byproducts. Careful control of oxidant stoichiometry and reaction temperature is crucial.
-
Residual Solvents or Reagents: Incomplete removal of solvents like acetic acid can result in a lower melting point and potential discoloration.[1]
Troubleshooting Guide: Byproduct Formation
Byproduct formation is a significant challenge in the synthesis of homoisophthalic acid, impacting both yield and purity. This section provides a detailed guide to identifying and mitigating common byproducts.
Issue 1: Formation of Phthalic Acid
-
Plausible Cause: Over-oxidation of the starting material. For instance, in the oxidation of o-xylene to produce o-toluic acid (a precursor), harsh conditions can lead to the oxidation of both methyl groups, resulting in phthalic acid.[2]
-
Troubleshooting Protocol:
-
Control Oxidant Stoichiometry: Use a precise molar equivalent of the oxidizing agent. A slight excess may be necessary, but large excesses should be avoided.
-
Optimize Reaction Temperature: Perform the oxidation at the lowest effective temperature. Monitor the reaction progress closely to stop it once the starting material is consumed.
-
Choice of Oxidizing Agent: Consider using milder oxidizing agents. For example, nitric acid is commonly used for the oxidation of o-xylene to o-toluic acid.[2]
-
Issue 2: Presence of O-Toluic Acid in the Final Product
-
Plausible Cause: Incomplete reaction during the carboxylation or chain-elongation step from o-toluic acid.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Utilize techniques like TLC or HPLC to ensure the complete consumption of o-toluic acid.
-
Increase Reaction Time/Temperature: If the reaction is sluggish, cautiously increase the reaction time or temperature while monitoring for the formation of other byproducts.
-
Purification: Recrystallization is an effective method to separate homoisophthalic acid from unreacted o-toluic acid.
-
Issue 3: Formation of Polymeric or Tar-like Substances
-
Plausible Cause: Side reactions, particularly at elevated temperatures or in the presence of strong acids or bases, can lead to polymerization or degradation of the starting materials and product. The oxidation of phenols, for instance, can produce dimeric and polymeric products.[3]
-
Troubleshooting Protocol:
-
Temperature Control: Maintain strict control over the reaction temperature. Use a temperature-controlled reaction vessel.
-
Inert Atmosphere: For sensitive reactions, consider running the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Gradual Reagent Addition: Add reactive reagents, such as strong oxidizing agents or acids, slowly and in a controlled manner to manage the reaction exotherm.
-
Experimental Protocols
Protocol 1: Purification of Homoisophthalic Acid by Recrystallization
This protocol is designed to remove common impurities and improve the purity of the final product.
-
Dissolution: Dissolve the crude homoisophthalic acid in a minimum amount of hot solvent. Suitable solvents include acetone-hexane mixtures or water.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to obtain pure homoisophthalic acid.
| Parameter | Value | Source |
| Recrystallization Solvents | Acetone-hexane, Water | [4] |
| Drying Method | Vacuum desiccator over CaCl2 | [1] |
Visualizing Reaction Pathways
The following diagrams illustrate key synthetic transformations and potential side reactions.
Caption: Common synthetic routes to homoisophthalic acid.
Caption: Potential byproduct formation pathways.
References
-
Homophthalic acid and anhydride - Organic Syntheses Procedure. Available at: [Link]
- US3578705A - Process for the preparation of homophthalic acid - Google Patents.
-
o-Toluic acid - Wikipedia. Available at: [Link]
-
The Oxidation of Monohydric Phenols by Alkaline Ferricyanide. By C. G. HAYNES, A. H. TURNER, and WILLIAM A. WATERS. Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 3-(Carboxymethyl)benzoic Acid Esterification
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for the esterification of 3-(Carboxymethyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt these methods effectively in your own laboratory settings.
The primary challenge in the esterification of this compound lies in its nature as a dicarboxylic acid with two distinct reactive centers: an aliphatic carboxylic acid (-CH₂COOH) and an aromatic carboxylic acid (-ArCOOH). Their differing electronic environments and acidities allow for selective reactions, but also present challenges in achieving desired outcomes, such as mono-esterification versus di-esterification. This guide will address these challenges directly.
Part 1: Core Concepts and Selectivity
The Fischer-Speier Esterification Mechanism
The most common method for this transformation is the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon and makes it significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][3] The reaction proceeds through a tetrahedral intermediate, and the elimination of water drives the formation of the ester.[4]
Sources
Technical Support Center: Solvent Effects in the Synthesis of 3-(Carboxymethyl)benzoic Acid
Welcome to the technical support center for the synthesis of 3-(carboxymethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis and troubleshoot common issues, with a particular focus on the critical role of solvent selection. Here, we will delve into the causality behind experimental choices to ensure reproducible and high-yield outcomes.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, often proceeds via a nucleophilic substitution reaction. A common and effective route involves the reaction of a 3-(halomethyl)benzoic acid derivative with a cyanide salt to form a nitrile intermediate, which is subsequently hydrolyzed to the desired carboxylic acid. The success of the initial nucleophilic substitution step is profoundly influenced by the reaction solvent. This guide will explore these solvent effects in detail.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems encountered during the synthesis of this compound, with a focus on solvent-related issues.
Q1: My reaction to form the nitrile intermediate is extremely slow and the yield of this compound is low. What could be the cause?
A1: A sluggish reaction and low yield are often indicative of suboptimal reaction conditions, with the solvent being a primary suspect. This synthesis step is typically a bimolecular nucleophilic substitution (SN2) reaction. The choice of solvent can dramatically affect the rate of SN2 reactions. If you are using a polar protic solvent, such as ethanol, methanol, or water, it can solvate the nucleophile (e.g., cyanide ion) through hydrogen bonding.[1][2] This solvation shell stabilizes the nucleophile, making it less reactive and thus slowing down the reaction.[1][2]
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Consider using a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents can dissolve ionic reagents but do not hydrogen bond with the nucleophile, leaving it more "naked" and reactive.
-
Increase Temperature: If switching solvents is not feasible, cautiously increasing the reaction temperature can provide the necessary activation energy to overcome the solvation barrier. However, be mindful of potential side reactions at higher temperatures.
Q2: I am observing the formation of significant byproducts. How can the solvent choice help in minimizing these?
A2: Byproduct formation can be a result of competing elimination reactions (E2) or side reactions with the solvent itself. The choice of solvent can influence the selectivity of the reaction.
Troubleshooting Steps:
-
Solvent Polarity: Highly polar solvents can favor elimination reactions in some cases. A solvent with moderate polarity might be a better choice.
-
Solvent as a Nucleophile: If using a nucleophilic solvent (e.g., an alcohol), it might compete with your desired nucleophile, leading to the formation of ether byproducts. Using a non-nucleophilic solvent is crucial.
-
Temperature Control: High temperatures can promote elimination reactions. Running the reaction at the lowest effective temperature can improve selectivity.
Q3: My starting material, 3-(halomethyl)benzoic acid, is not dissolving well in the reaction mixture. What should I do?
A3: Poor solubility of reactants will inevitably lead to a slow and incomplete reaction. The solvent must be capable of dissolving both the electrophile (3-(halomethyl)benzoic acid) and the nucleophile (cyanide salt).
Troubleshooting Steps:
-
Solvent Blends: A mixture of solvents can sometimes provide the desired solubility characteristics. For instance, a small amount of a co-solvent might be added to improve the solubility of a reactant.
-
Phase-Transfer Catalysis: In cases where the reactants have very different solubility profiles (e.g., an organic-soluble electrophile and an aqueous-soluble nucleophile), a phase-transfer catalyst can be employed to shuttle the nucleophile into the organic phase.
Experimental Protocols: A Comparative Study
To illustrate the profound impact of solvent choice, we provide two detailed protocols for the synthesis of the nitrile intermediate, a key precursor to this compound.
Protocol 1: Synthesis in a Polar Aprotic Solvent (Recommended)
This protocol utilizes a polar aprotic solvent to enhance the rate of the SN2 reaction.
Materials:
-
3-(Bromomethyl)benzoic acid
-
Sodium cyanide
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(bromomethyl)benzoic acid (1 equivalent) in anhydrous DMF.
-
Add sodium cyanide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile intermediate.
Protocol 2: Synthesis in a Polar Protic Solvent
This protocol uses a polar protic solvent and demonstrates the potential for slower reaction rates.
Materials:
-
3-(Bromomethyl)benzoic acid
-
Sodium cyanide
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide (1.2 equivalents) in a mixture of ethanol and water.
-
Add 3-(bromomethyl)benzoic acid (1 equivalent) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the mixture and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Data Presentation: Solvent Effects on Reaction Outcome
The following table summarizes the expected outcomes when using different classes of solvents for the nucleophilic substitution step.
| Solvent Class | Example Solvents | Expected Reaction Rate | Predominant Mechanism | Potential Issues |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Fast | SN2 | Difficult to remove, potential side reactions at high temp. |
| Polar Protic | Water, Ethanol, Methanol | Slow | SN2/SN1 | Solvation of nucleophile, potential solvolysis byproducts.[1][2] |
| Nonpolar | Toluene, Hexane | Very Slow/No Reaction | - | Poor solubility of ionic nucleophiles. |
Mechanistic Insight: The Role of the Solvent in SN2 Reactions
The choice of solvent directly influences the energy profile of the SN2 reaction. A diagram illustrating this is provided below.
Caption: Energy profile of an SN2 reaction in polar protic vs. polar aprotic solvents.
In polar protic solvents, the nucleophile is heavily solvated, lowering the energy of the reactants. This increases the activation energy (ΔG‡) to reach the transition state, thus slowing the reaction. In contrast, polar aprotic solvents do not solvate the nucleophile as strongly, resulting in a lower activation energy and a faster reaction rate.
Conclusion
The selection of an appropriate solvent is paramount for the successful synthesis of this compound via a nucleophilic substitution pathway. A thorough understanding of solvent properties and their influence on reaction mechanisms allows for the optimization of reaction conditions, leading to higher yields, shorter reaction times, and improved purity of the final product. For SN2 reactions, polar aprotic solvents are generally the superior choice.
References
-
Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Available at: [Link]
-
Organic Syntheses. (n.d.). phenylacetic acid. Available at: [Link]
- Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization and Purity Validation of 3-(Carboxymethyl)benzoic Acid
Introduction: The Analytical Imperative for 3-(Carboxymethyl)benzoic Acid
This compound (CMBA), also known as isohomophthalic acid, is a dicarboxylic acid featuring both a benzoic acid and a phenylacetic acid moiety.[1][2] Its bifunctional nature makes it a valuable building block in organic synthesis and a potential process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs). For instance, it is listed as an impurity of the anti-asthma drug Zafirlukast.[3]
This guide provides an in-depth comparison of key analytical techniques for the characterization and purity validation of this compound. Moving beyond simple protocols, we will explore the causality behind methodological choices, establish self-validating experimental frameworks, and ground our discussion in authoritative analytical principles.
Foundational Physicochemical Properties
Understanding the inherent properties of CMBA is the first step in selecting appropriate analytical methodologies. The presence of two acidic functional groups and an aromatic ring dictates its solubility, chromatographic behavior, and spectroscopic characteristics.
| Property | Value | Source |
| Chemical Name | This compound | [1][4] |
| CAS Number | 2084-13-1 | [1][4][5] |
| Molecular Formula | C₉H₈O₄ | [2][4] |
| Molecular Weight | 180.16 g/mol | [2] |
| Melting Point | ~185 °C | [1] |
| pKa (Predicted) | 4.13 ± 0.10 | [1] |
| Appearance | White solid / crystalline powder | [6] |
| UV Absorption | Exhibits characteristic absorbance due to the benzoic acid chromophore | [7][8][9] |
The Purity Challenge: Potential Impurities
A comprehensive purity assessment must consider potential impurities arising from the synthesis of CMBA. While specific synthetic routes vary, common impurities may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Isomeric Impurities: Positional isomers such as 2-(Carboxymethyl)benzoic acid or 4-(Carboxymethyl)benzoic acid.
-
By-products: Compounds formed from side reactions, such as products of over-oxidation or incomplete reaction.
-
Degradation Products: Impurities formed during storage or processing.
The challenge lies in selecting analytical methods that can resolve and quantify these structurally similar compounds from the main CMBA peak.
A Comparative Analysis of Core Purity Determination Techniques
No single technique can provide a complete picture of a compound's purity. A scientifically sound approach employs orthogonal methods—techniques that measure purity based on different chemical or physical principles. We will compare four principal methods: High-Performance Liquid Chromatography (HPLC), Spectrophotometry (UV-Vis), Titrimetry, and Melting Point Analysis.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the cornerstone of purity analysis for non-volatile organic compounds due to its high resolving power, sensitivity, and quantitative accuracy.[10][11] For organic acids like CMBA, reversed-phase HPLC is the method of choice.[12][13]
Causality of Method Choice: The acidic nature of CMBA necessitates a mobile phase with a controlled, acidic pH (e.g., using a phosphate or acetate buffer). This suppresses the ionization of the carboxylic acid groups, ensuring the molecule remains in a neutral, more hydrophobic state.[11] This leads to better retention on a nonpolar stationary phase (like C18), improved peak shape, and reproducible chromatography.
Experimental Protocol: Purity Determination by Reversed-Phase HPLC
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[11]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M Ammonium Acetate, pH adjusted to 4.4 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A / 30% B, hold for 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 234 nm.[13]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of CMBA reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 60:40 mixture of water and methanol. This yields a stock solution of 100 µg/mL.
-
-
Sample Preparation:
-
Prepare the test sample of CMBA at the same concentration as the standard solution using the same diluent.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to confirm the absence of interfering peaks.
-
Inject the standard solution five times to establish system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the purity by area normalization: Purity (%) = (Area of CMBA Peak / Total Area of All Peaks) x 100.
-
Caption: High-level workflow for HPLC purity analysis.
Spectroscopic Identification & Characterization
Spectroscopic methods are invaluable for confirming the identity of CMBA and can provide qualitative evidence of purity.
-
UV-Visible Spectroscopy: The benzene ring in CMBA is a chromophore that absorbs UV light. Benzoic acid and its derivatives typically show characteristic absorption bands around 230 nm and 280 nm.[7] The presence of impurities with different chromophores can be detected by changes in the UV spectrum or the appearance of additional peaks.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for confirming functional groups. The spectrum of CMBA will show characteristic stretches for the carboxylic acid O-H (broad band ~3000 cm⁻¹), the C=O of the carboxylic acid dimer (~1700 cm⁻¹), and aromatic C-H and C=C bonds.[14][15] The absence of unexpected peaks provides evidence of purity.
Experimental Protocol: Identification by FTIR
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the CMBA sample with ~100 mg of dry, spectroscopic grade KBr and pressing the mixture into a transparent disc.[6]
-
Background Collection: Collect a background spectrum of the empty sample compartment.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the IR spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation: Compare the obtained spectrum with a reference spectrum of pure CMBA. Key absorptions to verify include:
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.
-
~1700 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1600, 1450 cm⁻¹: Aromatic C=C stretches.
-
Titrimetry: An Absolute Method for Assay
Acid-base titration provides an assay value, which is a measure of the total acidic content and an excellent orthogonal check on the purity value obtained by HPLC. It is a primary analytical method that relies on stoichiometry.
Causality of Method Choice: CMBA has two acidic protons. A titration with a strong base like sodium hydroxide (NaOH) will neutralize both. By using a standardized titrant and accurately weighing the sample, one can calculate the purity based on the equivalent weight.
Experimental Protocol: Assay by Acid-Base Titration
-
Titrant Standardization: Standardize a ~0.1 M NaOH solution against a primary standard like potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh approximately 180 mg of CMBA into a flask. Dissolve in ~50 mL of neutralized ethanol.
-
Titration: Add a few drops of phenolphthalein indicator. Titrate with the standardized 0.1 M NaOH solution to a persistent pink endpoint.[6]
-
Calculation:
-
Purity (%) = (V × M × EW × 100) / W
-
Where:
-
V = Volume of NaOH used (L)
-
M = Molarity of standardized NaOH (mol/L)
-
EW = Equivalent Weight of CMBA (Molecular Weight / 2, since it's diprotic) = 180.16 / 2 = 90.08 g/mol
-
W = Weight of CMBA sample (mg)
-
-
Melting Point Analysis: A Simple, Physical Purity Check
The melting point is a fundamental physical property. For a pure crystalline solid, the melting range is sharp (typically < 2 °C). Impurities disrupt the crystal lattice, which typically causes a depression and broadening of the melting point range.[16][17]
Causality of Method Choice: This colligative property provides a simple, low-cost, and rapid assessment of purity. A sharp melting range close to the literature value (185 °C) is a strong indicator of high purity.[1][17]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dried CMBA sample.
-
Loading: Pack the powder into a capillary tube to a depth of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat rapidly to ~10 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.[17]
-
Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.
Head-to-Head: Performance Comparison of Analytical Techniques
The choice of method depends on the analytical objective, whether it's routine quality control, identity confirmation, or impurity profiling.
| Parameter | HPLC | UV-Vis Spectroscopy | Titrimetry | Melting Point |
| Primary Use | Purity & Impurity Quantification | Identity, Quantification | Assay (Total Purity) | Physical Purity Check |
| Specificity | Very High (separates impurities) | Low to Moderate | Low (titrates all acids) | Low (non-specific) |
| Sensitivity | High (LOD/LOQ in µg/mL)[13][18] | Moderate | Low (LOD > 50 µg/mL)[18] | Very Low |
| Accuracy | High | Moderate | Very High (Primary Method) | N/A (Qualitative) |
| Precision | High (<2% RSD) | Moderate | High (<1% RSD) | Moderate |
| Throughput | Moderate | High | Low | High |
| Complexity | High | Low | Moderate | Low |
The Framework of Trust: Analytical Method Validation
To ensure that an analytical method is fit for its intended purpose, it must be validated according to guidelines from bodies like the USP and ICH.[19][20] Validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the analytical application.[19]
Caption: Core parameters for analytical method validation.
A typical validation for the HPLC purity method would involve experiments to confirm:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (e.g., impurities, degradants).
-
Linearity: A linear relationship between concentration and detector response over a defined range (e.g., 50% to 150% of the target concentration).[19]
-
Accuracy: The closeness of test results to the true value, often assessed by spike recovery studies.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
LOD/LOQ: The lowest amount of analyte that can be detected (LOD) and quantitated (LOQ) with acceptable precision and accuracy.
Conclusion and Strategic Recommendations
The characterization and purity validation of this compound demand a thoughtful, multi-technique approach.
-
For Identity Confirmation: A combination of FTIR (for functional groups), UV-Vis (for the chromophore), and Melting Point (for physical confirmation) provides a robust identity profile.
-
For Routine Purity & Quality Control: A validated Reversed-Phase HPLC method is the undisputed choice. It offers the specificity to separate and quantify potential impurities, making it ideal for release testing and stability studies.
-
For an Orthogonal Purity Check: An Acid-Base Titration serves as an excellent, independent verification of the total purity determined by HPLC. A strong correlation between the HPLC area % purity and the titrimetric assay provides high confidence in the material's quality.
By strategically combining these methods, researchers and drug developers can build a comprehensive and scientifically rigorous data package that validates the purity of this compound, ensuring the integrity and reliability of their work.
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Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery - University College London. [Link]
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(PDF) Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. ResearchGate. [Link]
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A Comparative Guide to 3-(Carboxymethyl)benzoic Acid and 4-(Carboxymethyl)benzoic Acid for Researchers and Drug Development Professionals
An In-depth Analysis of Two Key Positional Isomers in Medicinal Chemistry and Materials Science
As isomeric dicarboxylic acids, 3-(Carboxymethyl)benzoic acid and 4-(Carboxymethyl)benzoic acid present a compelling case study in how subtle changes in molecular architecture can significantly influence physicochemical properties and biological activity. While sharing the same molecular formula (C₉H₈O₄) and molecular weight (180.16 g/mol ), the positional difference of the carboxymethyl group on the benzene ring—meta versus para—gives rise to distinct characteristics that are of critical interest to researchers in drug development and materials science. This guide provides a comprehensive comparison of these two compounds, supported by experimental data and detailed protocols, to empower informed decisions in their application.
Structural and Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between this compound and 4-(Carboxymethyl)benzoic acid lies in the substitution pattern on the aromatic ring. This seemingly minor variation has profound implications for their physical and chemical behavior.
Figure 1: Chemical structures of this compound and 4-(Carboxymethyl)benzoic acid.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 4-(Carboxymethyl)benzoic acid | Reference(s) |
| Synonyms | 3-Carboxyphenylacetic acid, Homoisophthalic acid | 4-Carboxyphenylacetic acid, Homoterephthalic acid | [1][2] |
| CAS Number | 2084-13-1 | 501-89-3 | [1][2] |
| Molecular Formula | C₉H₈O₄ | C₉H₈O₄ | [1][2] |
| Molecular Weight | 180.16 g/mol | 180.16 g/mol | [1][2] |
| Melting Point | 185 °C | 243-247 °C | [1] |
| Boiling Point | 412.8 °C at 760 mmHg | Not available | [1] |
| Predicted pKa | 4.13 ± 0.10 | Not available | [1] |
| Density | ~1.4 g/cm³ | Not available |
The para-substitution in 4-(Carboxymethyl)benzoic acid allows for a more linear and symmetrical structure, which generally leads to more efficient crystal packing. This is reflected in its significantly higher melting point compared to the meta-substituted isomer. The more compact and ordered crystal lattice of the 4-isomer requires more energy to disrupt, hence the higher melting point. This difference in crystal packing can also influence solubility.
Acidity and Solubility
As dicarboxylic acids, both compounds exhibit two dissociation constants (pKa₁ and pKa₂). The electronic effects of the substituents play a crucial role in determining their acidity. The carboxyl group is an electron-withdrawing group, and its position influences the acidity of the other carboxyl group.
The solubility of these compounds is dependent on the solvent and temperature. Generally, their solubility in water is limited but increases in polar organic solvents. The difference in crystal lattice energy, as suggested by their melting points, would imply that this compound may exhibit slightly better solubility in non-polar solvents compared to its 4-isomer, which has a more stable crystal structure.
Synthesis Methodologies: Pathways to Positional Purity
The synthesis of these isomers typically involves the oxidation of the corresponding methyl-substituted phenylacetic acids or toluic acids. The choice of starting material and reaction conditions is critical to ensure the desired positional isomer is obtained with high purity.
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A Senior Application Scientist's Guide to Differentiating Isomers of Carboxymethylbenzoic Acid by Spectroscopy
In the landscape of pharmaceutical development and materials science, the precise identification of positional isomers is not merely an academic exercise; it is a critical determinant of a substance's biological activity, toxicity, and physical properties. The three isomers of carboxymethylbenzoic acid—2-(carboxymethyl)benzoic acid (homophthalic acid), 3-(carboxymethyl)benzoic acid, and 4-(carboxymethyl)benzoic acid—serve as a quintessential example of this challenge. While they share the same molecular formula (C₉H₈O₄) and mass (180.16 g/mol ), the spatial arrangement of their functional groups necessitates a multi-faceted spectroscopic approach for unambiguous differentiation.[1][2][3]
This guide provides an in-depth comparison of key spectroscopic techniques, offering experimentally-grounded insights to guide researchers in selecting the optimal method for their analytical needs.
The Challenge: Structural Similarity
The primary analytical hurdle lies in the subtle differences between the ortho, meta, and para isomers. These differences in the substitution pattern on the benzene ring influence the electronic environment of the entire molecule, giving rise to unique spectroscopic signatures that can be leveraged for identification.
Caption: Recommended workflow for the spectroscopic differentiation of carboxymethylbenzoic acid isomers.
While IR and MS provide valuable and often rapid confirmatory data, NMR spectroscopy remains the gold standard for the unambiguous differentiation of carboxymethylbenzoic acid isomers. The distinct symmetry of each isomer is directly reflected in the ¹H NMR splitting patterns and the number of unique ¹³C NMR signals, providing an irrefutable structural assignment. When sample quantity is limited, MS/MS can be particularly effective, leveraging the characteristic ortho-effect to identify the 2-isomer. By understanding the causal relationship between molecular structure and spectroscopic output, researchers can confidently navigate the analytical challenges posed by positional isomerism.
References
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Comparative analysis of 3-(Carboxymethyl)benzoic acid and isophthalic acid
An essential guide for materials scientists and pharmaceutical researchers, this document provides a detailed comparative analysis of 3-(Carboxymethyl)benzoic acid and Isophthalic acid. We delve into their distinct structural characteristics and physicochemical properties, exploring how these differences influence their application in the rational design of advanced materials such as metal-organic frameworks (MOFs) and in the formation of pharmaceutical cocrystals.
Molecular Architecture: The Critical Difference of a Methylene Spacer
The foundational difference between this compound (also known as homoisophthalic acid) and isophthalic acid lies in their molecular structure, which directly impacts their conformational flexibility. Isophthalic acid is a rigid aromatic dicarboxylic acid where two carboxyl groups are fixed at the 1 and 3 positions of the benzene ring.[1][2] In contrast, this compound possesses one carboxyl group directly attached to the ring and a second connected via a flexible methylene (-CH2-) spacer.[3][4] This seemingly minor variation is a critical design element in crystal engineering.
Caption: Structural comparison highlighting the flexible -CH2- linker.
This structural divergence leads to significant differences in their physicochemical properties, which are crucial for predicting their behavior in synthesis and formulation.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Isophthalic Acid |
| Molecular Formula | C₉H₈O₄[3][4][5] | C₈H₆O₄[1] |
| Molar Mass | 180.16 g/mol [3][4][5] | 166.13 g/mol [1] |
| Melting Point | ~185-212 °C[4][6] | ~341-343 °C |
| Acidity (pKa) | pKa: ~4.13 (Predicted)[5][6] | pKa₁: ~3.70, pKa₂: ~4.60 |
| Synonyms | Homoisophthalic acid, 3-Carboxyphenylacetic acid[4][6] | Benzene-1,3-dicarboxylic acid, m-Phthalic acid[2] |
The higher melting point of isophthalic acid reflects its rigid, symmetrical structure, which allows for more efficient crystal packing and stronger intermolecular forces compared to the less symmetrical and more flexible this compound.
Implications for the Synthesis of Metal-Organic Frameworks (MOFs)
In the field of MOFs, the geometry and nature of the organic linker are paramount in determining the final topology and properties of the framework.
Isophthalic Acid: A Pillar of Rigidity Isophthalic acid is a foundational building block in MOF chemistry.[1] Its rigid structure provides a well-defined 120° angle between the two carboxylate groups, which acts as a predictable node for connecting metal clusters. This rigidity often leads to the formation of robust, porous frameworks with high thermal stability.[7][8] However, its meta-substitution geometry can also be exploited to introduce controlled defects. For instance, when used as a partial substitute for the linear linker terephthalic acid in the synthesis of UiO-66, isophthalic acid's asymmetrical structure increases imperfections in the framework, creating valuable free carboxylic acid groups that enhance the material's adsorptive properties through hydrogen bonding.[9]
This compound: A Tool for Complexity The introduction of a flexible methylene spacer in this compound provides rotational freedom. This flexibility allows the linker to adopt various conformations, enabling the formation of more complex and often interpenetrated three-dimensional networks. While this can make structure prediction more challenging, it opens avenues for creating novel topologies that are inaccessible with purely rigid linkers. This flexibility is a key attribute for researchers aiming to synthesize dynamic frameworks or materials with unique host-guest properties.
Experimental Protocol: Comparative Solvothermal Synthesis of a Zn(II) Coordination Polymer
To empirically investigate the structural influence of these linkers, a parallel solvothermal synthesis can be performed. This protocol provides a reliable method to generate crystalline material for comparative structural analysis.
Objective: To synthesize and characterize coordination polymers from Zn(NO₃)₂·6H₂O using either this compound or isophthalic acid as the organic linker.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
Isophthalic acid
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Teflon-lined stainless steel autoclave (23 mL)
Experimental Workflow:
Caption: Comparative workflow for solvothermal synthesis of coordination polymers.
Step-by-Step Methodology:
-
Preparation (Vial A): In a 23 mL Teflon-lined autoclave, combine 0.5 mmol of Zn(NO₃)₂·6H₂O and 0.5 mmol of this compound.
-
Preparation (Vial B): In a separate 23 mL Teflon-lined autoclave, combine 0.5 mmol of Zn(NO₃)₂·6H₂O and 0.5 mmol of isophthalic acid.
-
Solvent Addition: To each autoclave, add a solvent mixture of 10 mL of DMF and 2 mL of deionized water.
-
Reaction: Seal the autoclaves and place them in a programmable oven. Heat to 110 °C for 72 hours.
-
Cooling: Turn off the oven and allow the autoclaves to cool naturally to room temperature.
-
Isolation: Collect the resulting crystals by vacuum filtration, washing them with fresh DMF to remove any unreacted starting materials.
-
Drying: Allow the crystals to air dry.
-
Characterization: The primary technique for analysis is Single-Crystal X-ray Diffraction (XRD) to determine the precise crystal structure. Powder XRD should be used to confirm the bulk phase purity, and Thermogravimetric Analysis (TGA) will reveal the thermal stability and solvent content of the frameworks.
Rationale for Experimental Design:
-
Solvothermal Method: This is a standard and effective technique for growing high-quality crystals of coordination polymers by using elevated temperature and pressure to increase the solubility of reactants and facilitate crystallization.[10]
-
DMF/Water Solvent System: DMF is an excellent solvent for many metal salts and organic linkers. The addition of water can influence the coordination environment of the metal ion and the deprotonation state of the carboxylic acids, often playing a role in the final structure.
-
Self-Validation: The success of the protocol is validated by the formation of crystalline material. The subsequent characterization by XRD provides definitive structural data, allowing for a direct and objective comparison of the resulting frameworks derived from the two different linkers.
Relevance in Pharmaceutical Drug Development
Beyond materials science, both acids are valuable coformers in pharmaceutical cocrystal development. Cocrystals are crystalline structures containing an active pharmaceutical ingredient (API) and a benign coformer, designed to improve properties like solubility, stability, or bioavailability.
The choice between these two acids allows for tuning the hydrogen bonding interactions. Isophthalic acid offers two carboxylic acid groups in a fixed orientation, making it a reliable hydrogen bond donor for APIs with accessible acceptor sites. The flexibility of This compound provides more ways to achieve favorable hydrogen bonding geometries, which can be advantageous for APIs with complex shapes or less accessible functional groups.
Conclusion: A Choice Dictated by Design
The selection between this compound and isophthalic acid is a strategic choice based on the desired outcome.
-
Choose Isophthalic Acid for applications demanding high structural rigidity, predictability, and thermal stability. It is the linker of choice for creating robust, porous materials or as a well-defined component in cocrystal design.
-
Choose this compound when the goal is to explore novel, complex, or flexible structures. Its conformational freedom provides access to a wider range of network topologies and can be crucial for developing dynamic materials or for overcoming steric challenges in cocrystal formation.
By understanding the fundamental relationship between the molecular structure of these linkers and the macroscopic properties of the resulting materials, researchers can more effectively design and synthesize functional materials tailored to their specific needs.
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ResearchGate. (n.d.). Self-assembly of a series of metal–organic frameworks with semi-rigid multicarboxylate 3,4-bis(carboxymethoxy)benzoic acid ligands. Retrieved January 12, 2026, from [Link]
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CrystEngComm, RSC Publishing. (2014). Three novel 3D (3,8)-connected metal–organic frameworks constructed from flexible-rigid mixed ligands. Retrieved January 12, 2026, from [Link]
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Brieflands. (2023, July 13). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Retrieved January 12, 2026, from [Link]
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PubMed Central (PMC). (2023, July 14). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of Novel Benzoic Acid Modified Metal Organic Framework for Adsorptive Removal of Arsenate. Retrieved January 12, 2026, from [Link]
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PubMed Central (PMC). (n.d.). Coordination polymers of 5-substituted isophthalic acid. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2025, August 7). Synthesis, characterization and photoluminescent properties of Zn-based mono- and hetero-MOFs containing the R-isophthalate (R = methyl or tert-butyl) ligands. Retrieved January 12, 2026, from [Link]
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(n.d.). COMPARATIVE STUDY OF AROMATIC POLYAMIDES CONTAINING SIDE BENZAMIDE GROUPS. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(Carboxymethyl)benzoic Acid
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-(Carboxymethyl)benzoic acid, a key structural motif in various pharmacologically active molecules, demands rigorous analytical oversight to ensure product quality and consistency. This guide provides an in-depth, objective comparison of various analytical techniques for the quantification of this compound, grounded in the principles of cross-validation and guided by international regulatory standards.
The selection of an appropriate analytical method is not a one-size-fits-all decision. It is a nuanced process that balances the need for accuracy, precision, and sensitivity with practical considerations such as sample throughput, cost, and the specific requirements of the analytical challenge at hand. Here, we delve into the comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Visible Spectroscopy, and Classical Titrimetry, offering supporting experimental frameworks and data to guide researchers, scientists, and drug development professionals in their methodological choices.
The core of this guide is built upon the principles of analytical method validation as outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8] These guidelines provide a framework for ensuring that an analytical procedure is fit for its intended purpose.[5][7]
The Imperative of Cross-Validation
Cross-validation of analytical methods is a critical exercise in demonstrating the consistency and reliability of results across different analytical platforms. It involves comparing the data generated by two or more distinct methods to ensure that they provide equivalent, or acceptably similar, results for the same sample. This process is essential during method development, transfer, and throughout the lifecycle of an analytical procedure to guarantee data integrity.[9]
Figure 1: A workflow diagram illustrating the process of cross-validating multiple analytical methods against key performance parameters.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is often the method of choice for the analysis of non-volatile and thermally labile compounds like this compound due to its high resolution, sensitivity, and specificity.[10][11][12]
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 30% acetonitrile and 70% of a 0.1% trifluoroacetic acid solution in water.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.[11]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution to cover the expected concentration range (e.g., 10-200 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Causality Behind Experimental Choices:
-
C18 Column: The nonpolar stationary phase of the C18 column effectively retains the moderately polar this compound, allowing for good separation from potential impurities.
-
Acidified Mobile Phase: The addition of trifluoroacetic acid suppresses the ionization of the carboxylic acid groups, leading to a more retained and symmetrical peak shape.
-
UV Detection at 235 nm: The benzoic acid moiety exhibits strong UV absorbance at this wavelength, providing excellent sensitivity.
Gas Chromatography (GC): An Alternative for Volatile Derivatives
While this compound itself is not sufficiently volatile for direct GC analysis, derivatization can convert it into a form amenable to this technique.[13][14] This approach can be highly sensitive and is particularly useful for impurity profiling where volatile impurities may be present.
Experimental Protocol: GC-FID after Silylation
-
Derivatization: To a dried sample containing this compound, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent like pyridine. Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.[15]
-
GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
-
Column: A non-polar capillary column, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection: 1 µL in splitless mode.
Causality Behind Experimental Choices:
-
Silylation: This is a common and effective derivatization technique for carboxylic acids, increasing their volatility and thermal stability for GC analysis.[13]
-
FID Detection: The flame ionization detector provides excellent sensitivity for organic compounds and has a wide linear range.
-
Temperature Programming: A temperature gradient is necessary to ensure the efficient elution of the derivatized analyte and separation from any other components.
UV-Visible Spectroscopy: A Simple and Rapid Screening Tool
UV-Visible spectroscopy offers a straightforward and rapid method for the quantification of this compound, particularly in simple matrices where interfering substances are minimal.[16][17]
Experimental Protocol: Direct UV Spectrophotometry
-
Spectrophotometer: A double-beam UV-Visible spectrophotometer.
-
Solvent: 0.1 M Sodium Hydroxide.
-
Standard Preparation: Prepare a stock solution of this compound in 0.1 M NaOH. From this, prepare a series of standards of known concentrations.
-
Measurement: Record the absorbance spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For this compound, this is expected to be around 230-240 nm.
-
Calibration Curve: Measure the absorbance of each standard at the λmax and construct a calibration curve of absorbance versus concentration.
-
Sample Analysis: Dissolve the sample in 0.1 M NaOH, dilute as necessary to fall within the calibration range, and measure its absorbance at the λmax.
Causality Behind Experimental Choices:
-
Alkaline Solvent: Using a basic solution like NaOH ensures the complete ionization of the carboxylic acid groups, leading to a consistent and reproducible UV spectrum.
-
λmax Determination: Measuring at the wavelength of maximum absorbance provides the highest sensitivity and minimizes the impact of minor fluctuations in wavelength.
Titrimetry: The Classical Approach for Purity Assessment
Acid-base titration is a classic, absolute method that can be used to determine the purity of this compound with high accuracy and precision, provided there are no other acidic or basic impurities.[18][19][20]
Experimental Protocol: Acid-Base Titration
-
Apparatus: A calibrated burette, a magnetic stirrer, and a pH meter or a colorimetric indicator.
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Sample Preparation: Accurately weigh about 0.5 g of this compound and dissolve it in a suitable solvent, such as a mixture of ethanol and water.[19]
-
Indicator: Add a few drops of phenolphthalein indicator.
-
Titration: Titrate the sample solution with the standardized NaOH solution until a persistent pink color is observed (the endpoint).
-
Calculation: Calculate the percentage purity of this compound based on the volume of NaOH consumed and its molarity.
Causality Behind Experimental Choices:
-
Standardized Titrant: The accuracy of the titration is directly dependent on the accurately known concentration of the NaOH solution.
-
Phenolphthalein Indicator: This indicator has a color change interval that corresponds well with the equivalence point of the titration of a weak acid with a strong base.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the described analytical methods for this compound, based on established principles of analytical chemistry and data from similar compounds.
| Parameter | HPLC-UV | GC-FID (with Derivatization) | UV-Vis Spectroscopy | Titrimetry |
| Specificity | High | High | Low to Medium | Low |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.99 | N/A |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% | 99.5-100.5% |
| Precision (%RSD) | < 2% | < 5% | < 5% | < 1% |
| Limit of Quantitation (LOQ) | Low (µg/mL) | Very Low (ng/mL) | Medium (mg/mL) | High (mg/mL) |
| Sample Throughput | High (with autosampler) | Medium | Very High | Low |
| Cost per Sample | Medium | High | Low | Very Low |
| Robustness | Good | Moderate | High | High |
Logical Relationships and Method Selection
The choice of analytical method is dictated by the specific requirements of the analysis.
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A Spectroscopic Journey: From Precursor to Product in the Synthesis of 3-(Carboxymethyl)benzoic Acid
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous identification and characterization of molecules at every stage of a reaction pathway are paramount. This guide provides an in-depth spectroscopic comparison of 3-(Carboxymethyl)benzoic acid, a valuable building block, and its key precursors. By leveraging Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we will trace the chemical transformations, highlighting the unique spectral fingerprints that emerge as we progress from simple starting materials to the final, more complex product. This analysis serves as a practical reference for researchers, scientists, and drug development professionals, ensuring confidence in synthesis and purity assessment.
The Synthetic Pathway: A Deliberate Transformation
The synthesis of this compound can be strategically approached through a multi-step pathway commencing with the readily available 3-methylbenzoic acid. This route, illustrated below, involves the sequential functionalization of the benzylic methyl group, providing an excellent case study for spectroscopic monitoring of chemical change.
Caption: Workflow for FTIR analysis using an ATR accessory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure and connectivity.
Methodology (¹H and ¹³C NMR):
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR (15-25 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.
-
¹H NMR Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). A standard ¹H NMR spectrum can usually be acquired in a few minutes.
-
¹³C NMR Acquisition: ¹³C NMR requires a longer acquisition time due to the low natural abundance of the ¹³C isotope. Set the appropriate parameters, including a wider spectral width and a sufficient number of scans. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. For ¹H NMR, the signals are integrated to determine the relative number of protons. Chemical shifts are referenced to TMS.
Mass Spectrometry
Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation patterns.
Methodology (Electrospray Ionization - ESI for LC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system (e.g., methanol/water with a small amount of formic acid for positive ion mode, or ammonia/methanol/water for negative ion mode).
-
LC-MS System Setup: The sample is introduced into the mass spectrometer via a liquid chromatograph (LC). The LC method is developed to separate the analyte from any impurities.
-
Ionization: The eluent from the LC is directed into the ESI source. A high voltage is applied to a capillary, causing the liquid to nebulize into a fine spray of charged droplets. The solvent evaporates, and the analyte molecules become charged ions in the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular weight is determined from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and instructive example of how modern analytical techniques can be used to monitor and confirm the progress of a chemical synthesis. Each transformation—from methyl to bromomethyl, to cyanomethyl, and finally to carboxymethyl—imparts a distinct and predictable change in the FTIR, NMR, and mass spectra of the molecules. By understanding these characteristic spectral features, researchers can confidently track the formation of their desired product and identify the presence of any starting materials or intermediates, ensuring the integrity and success of their synthetic endeavors.
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UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link].
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A Comparative Benchmarking Guide to the Synthesis of 3-(Carboxymethyl)benzoic Acid
This guide provides an in-depth comparative analysis of prevalent synthetic methodologies for producing 3-(Carboxymethyl)benzoic acid (also known as homoisophthalic acid), a crucial dicarboxylic acid intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1] We will dissect two primary, field-proven synthetic routes: the hydrolysis of nitrile precursors and the oxidation of alkylbenzoic acids.
Our focus extends beyond mere procedural outlines. We will explore the mechanistic rationale behind each step, evaluate the trustworthiness of the protocols through detailed experimental parameters, and provide a quantitative comparison to guide researchers in selecting the optimal method for their specific application, whether for lab-scale research or industrial-scale production.
Method 1: Synthesis via Hydrolysis of a Nitrile Precursor
This route is one of the most direct and high-yielding methods, predicated on the robust conversion of a nitrile group to a carboxylic acid. The overall strategy involves two key stages: the formation of the nitrile intermediate, 3-(cyanomethyl)benzoic acid, followed by its complete hydrolysis.
Causality and Strategic Choices
The choice of a nitrile hydrolysis pathway is often driven by the high efficiency and predictability of the reaction. The carbon atom of the nitrile group is already at the correct oxidation state for a carboxylic acid, requiring only the addition of water. The primary challenge and point of consideration for this method lies in the synthesis and handling of the cyanide-containing intermediate. The initial step, a nucleophilic substitution of a benzylic halide with a cyanide salt, is a classic and effective C-C bond-forming reaction.
Experimental Protocol: Two-Step Synthesis from 3-(Bromomethyl)benzoic Acid
Step A: Synthesis of 3-(Cyanomethyl)benzoic Acid
This step involves the nucleophilic substitution of the bromide in 3-(bromomethyl)benzoic acid with a cyanide anion.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (approx. 46.5 mmol) of 3-(bromomethyl)benzoic acid in 100 mL of a 1:1 ethanol/water solution.
-
Reagent Addition: Add 3.3 g (approx. 50.7 mmol, 1.1 equivalents) of potassium cyanide (KCN) to the solution. Caution: Cyanide salts are highly toxic. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
-
Reaction Execution: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling to room temperature, acidify the reaction mixture to a pH of ~2 with 2M HCl. The product, 3-(cyanomethyl)benzoic acid, will precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the nitrile intermediate.
Step B: Hydrolysis to this compound
This step achieves the final conversion of the nitrile to the target dicarboxylic acid. An acid-catalyzed hydrolysis is particularly effective.[3]
-
Reaction Setup: Suspend the dried 3-(cyanomethyl)benzoic acid from the previous step in 100 mL of a 1:1 mixture of concentrated hydrochloric acid and water in a 250 mL round-bottom flask fitted with a reflux condenser.
-
Reaction Execution: Heat the mixture to reflux (approximately 100-110°C) for 2-4 hours.[3] The reaction is complete when the evolution of ammonia gas ceases and the solid has fully dissolved.
-
Workup and Isolation: Allow the solution to cool to room temperature, then cool further in an ice bath to induce crystallization of the product.
-
Purification: Collect the crystalline this compound by vacuum filtration. Wash the crystals with a small amount of ice-cold water to remove residual HCl. Recrystallize from hot water if necessary to achieve high purity. Dry the final product in a vacuum oven.
Process Workflow: Nitrile Hydrolysis Route
Caption: Workflow for the synthesis of this compound via oxidation.
Quantitative and Qualitative Benchmarking
The choice between these two distinct synthetic routes depends on a balance of factors including yield, purity, safety, cost, and scalability. The following table provides a comparative summary based on typical experimental outcomes.
| Parameter | Method 1: Nitrile Hydrolysis | Method 2: Alkyl Oxidation | Justification & Expert Insights |
| Typical Yield | 85-95% (overall) | 65-80% | The nitrile hydrolysis route is generally more efficient, with fewer side reactions, leading to higher overall yields. A reported yield for a similar hydrolysis is as high as 97%. [3]Oxidation can sometimes be incomplete or lead to ring cleavage under harsh conditions. |
| Product Purity | High, easily purified | Good, may require recrystallization | Hydrolysis is a clean conversion. The main impurity in the oxidation route is often unreacted starting material, which can be removed by careful recrystallization. |
| Reaction Conditions | Moderate (Reflux at ~100°C) | Harsh (Strong oxidant, reflux) | The oxidation with KMnO₄ is highly exothermic and requires careful control. The hydrolysis is more straightforward to manage. |
| Safety Concerns | High: Use of acutely toxic KCN/NaCN. | Moderate: Use of strong oxidant (KMnO₄) and corrosive acid (HCl). | The extreme toxicity of cyanides is the primary drawback of Method 1 and necessitates strict safety protocols and waste disposal procedures. |
| Green Chemistry | Poor (toxic reagents, acid waste) | Poor (heavy metal waste - MnO₂) | Neither method is particularly "green." Method 2 generates significant manganese dioxide waste, while Method 1 involves cyanide. Greener oxidation methods using H₂O₂ and a catalyst exist but may be less general. [4] |
| Scalability | Readily scalable with proper engineering controls for cyanide handling. | Challenging due to the large volume of MnO₂ waste and the exothermic nature of the reaction. | For industrial applications, the handling and disposal of MnO₂ sludge from Method 2 can be a significant logistical and cost barrier. [5] |
Conclusion and Recommendations
For laboratory-scale synthesis where the highest possible yield and purity are paramount , and where appropriate safety infrastructure for handling cyanides is available, Method 1 (Nitrile Hydrolysis) is the superior choice. Its high efficiency and the clean nature of the final hydrolysis step often result in a product that requires minimal purification.
For environments where the use of cyanide is prohibited or undesirable , or for teaching purposes, Method 2 (Alkyl Oxidation) provides a viable, albeit lower-yielding, alternative. While it avoids the acute toxicity of cyanides, researchers must be prepared to handle a strong exothermic reaction and manage the disposal of heavy metal waste.
Ultimately, the selection of a synthetic route is a strategic decision that must align with the specific goals, resources, and safety constraints of the research or production team.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(Carboxymethyl)benzoic Acid for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(carboxymethyl)benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in scientific principles and adherence to regulatory standards, empowering you to manage your chemical waste with confidence and precision.
Understanding the Compound: this compound
This compound is a dicarboxylic acid, featuring both a benzoic acid and an acetic acid functional group. While specific hazard data for this compound is not extensively documented, its structure suggests characteristics similar to other aromatic carboxylic acids, such as benzoic acid. These compounds are generally considered to be skin and eye irritants.[1][2][3] The primary hazards to consider are its acidic nature and the potential for irritation upon contact.
Before proceeding with any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound if available. In its absence, the SDS for similar compounds, such as 4-(carboxymethyl)benzoic acid and benzoic acid, can provide valuable guidance on hazards, handling, and personal protective equipment (PPE).[2][3]
Table 1: Key Properties of this compound and Related Compounds
| Property | This compound | Benzoic Acid | 4-(Carboxymethyl)benzoic Acid |
| Molecular Formula | C₉H₈O₄ | C₇H₆O₂ | C₉H₈O₄ |
| Hazards | Assumed to be a skin and eye irritant | Causes skin irritation, serious eye damage.[1][2] | Causes skin irritation, causes serious eye irritation.[3] |
| Physical State | Solid | Solid | Solid |
The Disposal Decision Workflow: A Step-by-Step Approach
The proper disposal of any chemical waste begins with a systematic evaluation to determine the appropriate disposal pathway. This workflow is designed to guide you through this process for this compound, ensuring compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4]
Caption: Decision workflow for the disposal of this compound.
Step 1: Hazardous Waste Determination
The first and most critical step is to determine if the waste is considered hazardous under the EPA's RCRA regulations.[4][5] A waste is hazardous if it is either "listed" or exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6][7][8]
-
Listed Wastes: this compound is not typically found on the F, K, P, or U lists of hazardous wastes. These lists are generally reserved for wastes from specific industrial processes or for certain commercial chemical products when discarded.[8]
-
Characteristic Wastes:
-
Ignitability (D001): As a solid with a high flash point, it is unlikely to be considered ignitable.[6][7]
-
Reactivity (D003): There is no indication that this compound is unstable, reacts violently with water, or generates toxic gases.[6][7]
-
Toxicity (D004-D043): This characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates landfill leaching. It is unlikely that this compound would leach toxic constituents at concentrations that would classify it as toxic hazardous waste.
PART 2: Procedural Guidance for Disposal
Once determined to be a hazardous waste, the following procedures must be followed for its management and disposal.
Waste Minimization and Inventory Management
Before disposal, consider strategies to minimize waste generation. Effective chemical inventory management can prevent the over-purchase of chemicals and the generation of expired surplus material.[12][13][14][15][16]
-
Purchase only the quantities needed for your experiments to avoid having excess, unused material.[13]
-
Maintain a detailed chemical inventory to track the age and quantity of all chemicals, ensuring that older stock is used first.[12][13][16]
-
Explore opportunities for chemical exchange within your institution. Unopened or unexpired chemicals may be of use to other researchers.[14]
On-Site Neutralization (for Aqueous Solutions)
For small quantities of aqueous waste containing this compound, on-site neutralization may be a permissible and cost-effective treatment method before disposal, provided it is allowed by your institution's policies and local regulations. Never attempt to neutralize concentrated solid waste directly.
Causality Behind Neutralization: The purpose of neutralization is to adjust the pH of the corrosive waste to a neutral range (typically between 6 and 9), rendering it non-corrosive. This is an acid-base reaction where the carboxylic acid groups of this compound react with a base to form a salt and water.[17]
Experimental Protocol for Neutralization of Dilute Aqueous Waste
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Work Area: Conduct the neutralization in a well-ventilated fume hood.
-
Preparation:
-
Place the beaker containing the acidic waste solution in a larger secondary container filled with an ice-water bath to dissipate any heat generated during the reaction.
-
Prepare a dilute solution of a weak base, such as 5-10% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Avoid using strong bases like sodium hydroxide (NaOH) for small-scale lab neutralization, as they can generate significant heat and are more hazardous to handle.
-
-
Neutralization Process:
-
Slowly and with constant stirring, add the dilute base solution to the acidic waste. Be cautious of potential foaming or effervescence, especially when using bicarbonate or carbonate bases, due to the release of carbon dioxide gas.
-
Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Continue adding the base dropwise until the pH of the solution is between 6 and 9.
-
-
Disposal of Neutralized Solution: Once the pH is confirmed to be in the neutral range and the solution contains no other hazardous materials, it may be permissible to dispose of it down the drain with copious amounts of water, in accordance with your local wastewater regulations and institutional policies. Always verify your institution's specific rules for drain disposal.
Disposal of Solid Waste and Concentrated Solutions
Solid this compound and concentrated solutions that are not suitable for on-site neutralization must be disposed of as hazardous waste through a licensed contractor.
Step-by-Step Protocol for Packaging and Labeling for Disposal
-
Waste Collection and Segregation:
-
Container Requirements:
-
Use a container that is compatible with the chemical. For solid acidic waste, a high-density polyethylene (HDPE) or glass container with a secure screw-top lid is appropriate.[18][19]
-
Ensure the container is in good condition, with no cracks or leaks.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[19]
-
-
Labeling:
-
Label the waste container clearly with the words "HAZARDOUS WASTE".[20]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the hazards associated with the waste. For this compound, this would include "Corrosive (Acid)" and "Irritant".
-
Record the accumulation start date on the label.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[19][20]
-
The SAA should be in a well-ventilated area, away from sources of ignition, and segregated from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Your EHS department will work with a licensed hazardous waste disposal company to transport the waste to an approved treatment, storage, and disposal facility (TSDF).[4][5][21][22][23][24]
-
Final Disposal Methods
The ultimate disposal of this compound waste by a licensed contractor will likely involve one of the following methods:
-
Incineration: This is a common and effective method for the disposal of organic chemical waste.[21] High-temperature incineration breaks down the organic molecule into simpler, less harmful components, primarily carbon dioxide and water. For non-halogenated organic materials, incineration is typically carried out at temperatures between 850°C and 1100°C.[25] The thermal decomposition of benzoic acid, a related compound, primarily yields benzene and carbon dioxide.[26][27][28][29] It is crucial that the incineration facility has appropriate air pollution control devices to manage any potentially harmful combustion byproducts.
-
Landfilling: After appropriate treatment to meet the Land Disposal Restrictions (LDRs), the solidified waste may be disposed of in a secure hazardous waste landfill.[21] These landfills are specially designed with liners and leachate collection systems to prevent environmental contamination.
Transportation of Waste
If the waste needs to be transported off-site for disposal, it must be done in compliance with the Department of Transportation (DOT) regulations.[20][22] If classified as a corrosive solid, it would fall under Class 8 hazardous materials. Packaging, labeling, and shipping papers must all meet DOT requirements.[19][20][22][30][31] Your institution's EHS department and the licensed waste disposal company will manage these requirements.
By adhering to these scientifically sound and regulatory-compliant procedures, you can ensure the safe and responsible disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
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Yale Environmental Health & Safety. CHEMICAL HAZARDOUS WASTE MINIMIZATION TIPS. [Link]
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RSI. (2020, February 25). Chemical Shipping Regulations. [Link]
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National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). [Link]
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U.S. Environmental Protection Agency. Hazardous Waste. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 268227, this compound. [Link]
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Studylib. Carboxylic Acid Neutralization Equivalent Lab Procedure. [Link]
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Khairou, K. S., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 180(1-3), 546-553. [Link]
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G. G. Yakobson, et al. (2019). Investigation of Thermal Properties of Carboxylates with Various Structures. ResearchGate. [Link]
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Incineration. (2025, December 1). What Is the Ideal Temperature Range for Efficient and Clean Waste Incineration?. [Link]
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Taylor, P. H., & Dellinger, B. (1988). The thermal decomposition of benzoic acid. ResearchGate. [Link]
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Electronic Code of Federal Regulations. 49 CFR Part 172 Subpart C -- Shipping Papers. [Link]
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Lindquist, N., & Yang, Y. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. [Link]
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Quora. (2017, May 8). What is the approximate pH and composition of an aqueous system that dissolves Benzoic acid?. [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. [Link]
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The Organic Chemistry Tutor. (2020, April 6). How to Calculate the pH of a Buffered Solution Benzoic Acid and Sodium Benzoate. YouTube. [Link]
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Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. YouTube. [Link]
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ResearchGate. (2017, October 2). What is the product of thermal decomposition of benzoic acid?. [Link]
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The Science Classroom. (2015, October 4). Neutralization Lab (Part 1) Directions. YouTube. [Link]
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Reddit. (2016, March 13). What happens to the protonization of benzoic acid at different Ph? r/chemhelp. [Link]
-
Brainly. (2018, January 13). (b) What is the pH of a solution containing 0.03 M benzoic acid (pKₐ = 3.19) and 0.02 M sodium benzoate?. [Link]
-
Real Chemistry. (2022, March 4). Neutralizing carboxylic acids. YouTube. [Link]
-
MyTutor. Calculate the pH of 0.1M Benzoic Acid (C6H5COOH). Ka = 6.3x10-5 M. [Link]
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A Senior Application Scientist's Guide to Safely Handling 3-(Carboxymethyl)benzoic Acid
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive, experience-driven framework for the safe handling of 3-(Carboxymethyl)benzoic acid, moving beyond a simple checklist to explain the rationale behind each procedural step.
Understanding the Hazard Profile of this compound
This compound, a dicarboxylic acid, is classified as a hazardous substance. Its primary risks include causing skin irritation, serious eye damage, and potential damage to organs, specifically the lungs, through prolonged or repeated exposure to its dust.[1][2] The acidic nature of the compound and its physical form as a potential dust necessitate a cautious and well-defined handling protocol.
Hazard Summary Table
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3][4][5] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1][2][3][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Causes damage to lungs through prolonged or repeated exposure.[1][2] |
| Combustible Dust | Yes | May form combustible dust concentrations in air.[1] |
Essential Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE are your first and most critical line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
Eye and Face Protection: Shielding Against Irreversible Damage
Given the risk of serious eye damage, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are essential to provide a seal around the eyes, protecting against dust particles and potential splashes. Standard safety glasses are insufficient as they do not provide adequate protection from fine particulates.
-
Face Shield: When handling larger quantities of the solid or preparing solutions, a face shield worn in conjunction with chemical splash goggles is required.[6] This provides an additional layer of protection for the entire face.
Hand Protection: Preventing Skin Irritation
-
Nitrile Gloves: Heavy-duty nitrile gloves are the recommended choice for handling this compound.[6] Nitrile offers good resistance to a range of chemicals and provides a durable barrier against solid materials. Always inspect gloves for any signs of damage before use and discard them if any holes or leaks are present.
Body Protection: Minimizing Dermal Exposure
-
Laboratory Coat: A properly fitting, buttoned laboratory coat serves to protect your skin and personal clothing from contamination.[7]
-
Impervious Apron: For tasks involving the transfer of larger quantities (greater than 10 milliliters of a solution), an impervious apron should be worn over the lab coat.
Respiratory Protection: Guarding Against Inhalation Hazards
Due to the risk of lung damage from repeated exposure to dust, respiratory protection is crucial, especially when handling the powder outside of a contained system.[2]
-
N95 Respirator or Higher: In situations where dust generation is likely, a NIOSH-approved N95 respirator is the minimum requirement.[6] For procedures with a higher potential for aerosolization, a full-face respirator with appropriate cartridges may be necessary.[6] All personnel requiring respiratory protection must be properly fit-tested and trained in its use.[7]
Operational Plan: A Step-by-Step Guide to Safe Handling
This operational plan outlines the procedural steps for safely handling this compound from receipt to use in the laboratory.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Don Appropriate PPE: Before entering the laboratory, don your lab coat, safety goggles, and gloves.
-
Work in a Ventilated Area: All handling of solid this compound must be conducted in a certified chemical fume hood to minimize the inhalation of dust.[2]
-
Prepare for Spills: Ensure that a spill kit containing a neutralizing agent (such as sodium bicarbonate) and absorbent materials is readily accessible.
-
-
Handling the Chemical:
-
Transport with Care: When transporting the chemical container, use a secondary container to prevent spills in case the primary container is dropped or broken.
-
Dispensing the Solid: Open the container in the fume hood. Use a scoop or spatula to carefully transfer the desired amount of the solid, avoiding the creation of dust clouds.
-
Solution Preparation: When preparing solutions, always add the acid to the solvent slowly, never the other way around, to prevent splashing.
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area after use.
-
Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, goggles, and finally the lab coat.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[1][2]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[2]
-
Contaminated Materials: Any materials, such as gloves, weigh boats, or paper towels, that have come into contact with the chemical should be disposed of as hazardous waste.[2]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
-
Waste Pickup:
By adhering to these detailed safety and handling protocols, you can significantly mitigate the risks associated with this compound, fostering a safer and more productive research environment.
References
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
